4-Carboxy-2-fluorophenylboronic acid pinacol ester
Description
The exact mass of the compound 3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BFO4/c1-12(2)13(3,4)19-14(18-12)9-6-5-8(11(16)17)7-10(9)15/h5-7H,1-4H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSQNZNXVVRPGTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BFO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80675391 | |
| Record name | 3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80675391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1050423-87-4 | |
| Record name | 3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80675391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Carboxy-2-fluorophenylboronic acid, pinacol ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Senior Application Scientist's Guide to 4-Carboxy-2-fluorophenylboronic Acid Pinacol Ester
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The Strategic Value of Boronic Esters in Modern Synthesis
In the landscape of modern organic chemistry, particularly within pharmaceutical and materials science, the ability to forge new carbon-carbon bonds with precision and efficiency is paramount. Among the myriad tools available, the Suzuki-Miyaura cross-coupling reaction stands as a titan, celebrated for its functional group tolerance and mild conditions.[1][2] At the heart of this transformation lies the organoboron reagent. While free boronic acids are foundational, their pinacol ester derivatives have emerged as superior building blocks for many applications.
Boronic acid pinacol esters offer a significant advantage in terms of stability and handling. The cyclic dioxaborolane ring protects the boron center from premature degradation pathways like protodeboronation, a common challenge with electron-deficient or heteroaromatic boronic acids.[3][4] This enhanced stability translates to a longer shelf life, easier purification via standard techniques like column chromatography, and improved reproducibility in reactions.[5]
This guide focuses on a particularly valuable reagent: 4-Carboxy-2-fluorophenylboronic acid pinacol ester (CAS No. 1050423-87-4) . This molecule is a trifunctional building block, uniquely equipped with:
-
A stable boronic acid pinacol ester , poised for palladium-catalyzed cross-coupling.
-
An ortho-fluorine substituent, a common bioisostere used in drug design to modulate metabolic stability, pKa, and binding interactions.
-
A para-carboxylic acid , providing a versatile handle for subsequent derivatization, such as amide bond formation, enabling its incorporation into larger, more complex molecular scaffolds.
This document serves as a comprehensive technical resource for researchers, providing not only the fundamental properties of this reagent but also detailed, field-proven protocols for its synthesis and application, grounded in mechanistic principles.
Compound Profile and Physicochemical Properties
This compound is a white to off-white solid, valued for its stability and utility as a synthetic intermediate.[6] Its structural features are key to its chemical behavior. The electron-withdrawing nature of both the fluorine and carboxylic acid groups influences the electronic properties of the aromatic ring, which can affect the kinetics of the Suzuki-Miyaura coupling. The pinacol ester ensures the compound is bench-stable and compatible with a wide range of reaction conditions.[7]
| Property | Value | Source(s) |
| CAS Number | 1050423-87-4 | [8][9][10][11] |
| Molecular Formula | C₁₃H₁₆BFO₄ | [8][10] |
| Molecular Weight | 266.07 g/mol | [8][10] |
| Appearance | Solid | [8][10] |
| Melting Point | 199-204 °C | [6] |
| Synonyms | 3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | [6][8] |
| Storage | Keep in dark place, Inert atmosphere, Room temperature | [6] |
Synthesis via Miyaura Borylation: A Validated Protocol
The most common and efficient method for preparing arylboronic acid pinacol esters is the Miyaura borylation reaction.[5][12] This palladium-catalyzed process couples an aryl halide (or triflate) with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂).[5][13] The reaction is highly valued for its excellent functional group tolerance, allowing for the direct conversion of complex aryl halides into their corresponding boronic esters.
The synthesis of this compound typically starts from 4-bromo-3-fluorobenzoic acid. The choice of a mild base, such as potassium acetate (KOAc), is critical. Stronger bases can promote a competing Suzuki-Miyaura coupling between the newly formed boronic ester and the starting aryl halide, reducing the yield of the desired product.[13]
Experimental Protocol: Miyaura Borylation
This protocol is a representative procedure adapted from established methods for the borylation of functionalized aryl bromides.
Materials:
-
4-Bromo-3-fluorobenzoic acid
-
Bis(pinacolato)diboron (B₂pin₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)
-
Potassium acetate (KOAc), anhydrous
-
1,4-Dioxane, anhydrous
Procedure:
-
Inert Atmosphere: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-3-fluorobenzoic acid (1.0 eq), bis(pinacolato)diboron (1.1 eq), and anhydrous potassium acetate (3.0 eq).
-
Catalyst Addition: Add Pd(dppf)Cl₂ (0.03 eq).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. Add anhydrous 1,4-dioxane via syringe.
-
Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously for 8-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium black and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel. Wash with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure this compound.
Workflow for Miyaura Borylation
Caption: Experimental workflow for the synthesis of boronic esters.
Application in Suzuki-Miyaura Cross-Coupling
The primary utility of this compound is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions.[7] This reaction enables the formation of a C(sp²)-C(sp²) bond, creating a biaryl linkage, a core structure in countless pharmaceutical agents and organic materials.
The Catalytic Cycle: A Mechanistic Overview
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[2][8]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophilic partner (Ar¹-X), forming a Pd(II) complex. This is often the rate-determining step.[2]
-
Transmetalation: The organic group from the boronic ester (Ar²) is transferred to the palladium center, displacing the halide. This step requires activation by a base, which forms a borate species, facilitating the transfer.
-
Reductive Elimination: The two organic fragments (Ar¹ and Ar²) on the palladium center couple and are eliminated, forming the new C-C bond (Ar¹-Ar²) and regenerating the catalytically active Pd(0) species.[1]
Diagram of the Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol: Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for coupling this compound with a generic aryl bromide.
Materials:
-
This compound (1.2 eq)
-
Aryl Bromide (1.0 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or other suitable Pd catalyst
-
Aqueous Sodium Carbonate (Na₂CO₃) solution (2M) or Potassium Phosphate (K₃PO₄)
-
Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)
Procedure:
-
Reactant Setup: In a flask, combine the aryl bromide (1.0 eq), this compound (1.2 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).
-
Solvent and Base: Add the chosen solvent system (e.g., Toluene and Ethanol). Degas the mixture by bubbling argon through it for 15-20 minutes.
-
Initiation: Add the aqueous base (e.g., 2M Na₂CO₃ solution) via syringe.
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) under an inert atmosphere until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent like ethyl acetate.
-
Purification: If the product contains the free carboxylic acid, an acidic work-up may be required. Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash chromatography or recrystallization.
Handling, Storage, and Safety
As a laboratory chemical, this compound should be handled with appropriate care.
-
Safety: It is classified as an irritant. Avoid contact with skin and eyes, and do not breathe dust. Standard personal protective equipment (gloves, safety glasses, lab coat) should be worn.
-
Storage: The compound is relatively stable. For long-term storage, it is recommended to keep it in a tightly sealed container in a cool, dark, and dry place under an inert atmosphere to prevent potential hydrolysis of the ester.[6]
Conclusion
This compound is a highly versatile and strategic building block for chemical synthesis. Its trifunctional nature—a stable boronic ester for robust cross-coupling, a fluorine atom for modulating biological properties, and a carboxylic acid for downstream functionalization—makes it an invaluable tool for medicinal chemists and materials scientists. The reliable protocols for its synthesis via Miyaura borylation and its application in Suzuki-Miyaura coupling provide a clear and efficient pathway to complex molecular architectures, accelerating discovery in drug development and beyond.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. byjus.com [byjus.com]
- 3. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Miyaura Borylation Reaction [organic-chemistry.org]
- 6. lookchem.com [lookchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Page loading... [guidechem.com]
- 11. 1050423-87-4 Cas No. | 4-Carboxy-2-fluorophenylboronic acid, pinacol ester | Apollo [store.apolloscientific.co.uk]
- 12. Miyaura borylation - Wikipedia [en.wikipedia.org]
- 13. alfa-chemistry.com [alfa-chemistry.com]
An In-Depth Technical Guide to 4-Carboxy-2-fluorophenylboronic Acid Pinacol Ester: A Versatile Reagent for Modern Chemistry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 4-Carboxy-2-fluorophenylboronic acid pinacol ester, a key building block in contemporary organic synthesis. We will delve into its structure, physicochemical properties, synthesis, and diverse applications, offering field-proven insights and detailed experimental protocols to empower your research and development endeavors.
Core Concepts: Structure and Physicochemical Profile
This compound, with the CAS number 1050423-87-4, is a bifunctional organic compound that marries the reactivity of a boronic ester with the synthetic handles of a carboxylic acid and a fluoro-substituted aromatic ring. This unique combination of functional groups makes it an invaluable tool in the construction of complex molecular architectures.
Molecular Structure:
The structure consists of a benzene ring substituted with a carboxylic acid group at the 4-position, a fluorine atom at the 2-position, and a pinacol boronate ester group at the 1-position. The pinacol ester group serves to protect the boronic acid moiety, enhancing its stability and solubility in organic solvents, which is a significant advantage over the free boronic acid.[1]
-
SMILES: CC1(C)OB(OC1(C)C)c2ccc(cc2F)C(O)=O[2]
-
InChI: 1S/C13H16BFO4/c1-12(2)13(3,4)19-14(18-12)9-6-5-8(11(16)17)7-10(9)15/h5-7H,1-4H3,(H,16,17)[2]
Physicochemical Properties:
A summary of the key physicochemical data for this compound is presented in the table below. These properties are crucial for designing reaction conditions, purification procedures, and for understanding the compound's behavior in various chemical environments.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₃H₁₆BFO₄ | [2] |
| Molecular Weight | 266.07 g/mol | [2] |
| Appearance | Solid | [3] |
| Melting Point | 199-204 °C | [2] |
| Boiling Point (Predicted) | 379.3 ± 32.0 °C | [3] |
| Density (Predicted) | 1.20 ± 0.1 g/cm³ | [3] |
| pKa (Predicted) | 3.75 ± 0.10 | [4] |
Synthesis and Characterization: A Practical Approach
Representative Synthetic Protocol: Miyaura Borylation
This protocol describes a representative procedure for the synthesis of this compound from 4-bromo-3-fluorobenzoic acid.
Reaction Scheme:
A representative Miyaura borylation reaction scheme.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried Schlenk flask, add 4-bromo-3-fluorobenzoic acid (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), and potassium acetate (KOAc, 3.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent and Catalyst Addition: Add anhydrous 1,4-dioxane as the solvent. To this suspension, add the palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (0.03 equiv).
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure this compound.
Characterization
The structure and purity of the synthesized compound should be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will show characteristic signals for the aromatic protons, the methyl protons of the pinacol group, and the acidic proton of the carboxylic acid.
-
¹³C NMR: Will display resonances for all unique carbon atoms in the molecule. The carbon attached to the boron atom often shows a broad signal due to quadrupolar relaxation.[5]
-
¹¹B NMR: A single resonance in the range of δ 30-35 ppm is characteristic of a tetracoordinate boronate ester.[5][7]
-
¹⁹F NMR: A singlet corresponding to the fluorine atom on the aromatic ring.
-
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the functional groups, such as the C=O stretch of the carboxylic acid and the B-O bonds of the pinacol ester.
Applications in Modern Chemical Synthesis
The trifunctional nature of this compound makes it a highly versatile reagent in various fields of chemical synthesis.
Suzuki-Miyaura Cross-Coupling Reactions
The primary application of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[8][9] The boronic ester functionality allows for the formation of carbon-carbon bonds with a wide range of organic halides and triflates. The presence of the fluorine atom can modulate the electronic properties and metabolic stability of the resulting products, while the carboxylic acid group provides a site for further functionalization or can act as a key pharmacophore.[10]
Workflow for a Typical Suzuki-Miyaura Coupling:
A generalized workflow for Suzuki-Miyaura coupling.
Drug Discovery and Medicinal Chemistry
In drug discovery, the introduction of fluorine into a molecule can significantly enhance its pharmacological properties, including metabolic stability, lipophilicity, and binding affinity.[10] The carboxylic acid group is a common feature in many drug molecules, often involved in hydrogen bonding interactions with biological targets. Therefore, this compound serves as a valuable building block for the synthesis of novel pharmaceutical candidates. For instance, phenylboronic acid derivatives have been utilized in the development of targeted drug delivery systems.[1][11]
Materials Science
The ability of boronic acids and their esters to form covalent bonds with diols has been exploited in the development of functional polymers and materials.[7] The carboxylic acid moiety of this compound can be used to incorporate this unit into polymer backbones or to functionalize surfaces. The resulting materials can exhibit stimuli-responsive behavior, for example, in response to changes in pH or the presence of saccharides.[12]
Reactivity, Stability, and Handling
Reactivity: The primary reactive site is the carbon-boron bond, which participates in transmetalation with palladium catalysts in cross-coupling reactions. The carboxylic acid group can undergo standard transformations such as esterification and amidation.
Stability and Handling:
-
Hydrolytic Stability: While the pinacol ester group enhances stability compared to the free boronic acid, it is still susceptible to hydrolysis, especially under acidic or basic conditions.[13] It is advisable to handle the compound in a dry environment and use anhydrous solvents for reactions.
-
Storage: The compound should be stored in a cool, dry, and dark place under an inert atmosphere to prevent degradation.[3]
-
Safety: this compound is classified as an irritant to the skin, eyes, and respiratory system.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a powerful and versatile reagent with broad applications in organic synthesis, medicinal chemistry, and materials science. Its unique combination of a stable boronic ester, a reactive carboxylic acid, and a fluorine-substituted aromatic ring provides chemists with a valuable tool for the construction of complex and functional molecules. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, will enable researchers to effectively harness its potential in their scientific endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Pd-catalyzed cross-coupling of Baylis-Hillman acetate adducts with bis(pinacolato)diboron: an efficient route to functionalized allyl borates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sites.pitt.edu [sites.pitt.edu]
- 4. Miyaura Borylation Reaction [organic-chemistry.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Miyaura borylation - Wikipedia [en.wikipedia.org]
- 7. Page loading... [wap.guidechem.com]
- 8. Mechanistic investigation of iridium-catalyzed C-H borylation of methyl benzoate: Ligand effects in regioselectivity and activity [diposit.ub.edu]
- 9. prepchem.com [prepchem.com]
- 10. Iridium-catalyzed C-H borylation of heteroarenes: scope, regioselectivity, application to late-stage functionalization, and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Synthesis of Fluorinated Alkyl Aryl Ethers by Palladium-Catalyzed C–O Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
synthesis of 4-Carboxy-2-fluorophenylboronic acid pinacol ester
An In-depth Technical Guide to the Synthesis of 4-Carboxy-2-fluorophenylboronic acid pinacol ester
Abstract
This compound (CAS No: 1050423-87-4) is a pivotal building block in contemporary drug discovery and development.[1][2] Its unique trifunctional nature—comprising a nucleophilic boronic ester for cross-coupling, a carboxylic acid for hydrogen bonding interactions or further derivatization, and a fluorine atom to modulate physicochemical properties—makes it a highly sought-after intermediate. This guide provides an in-depth exploration of the prevalent synthetic strategies for this compound, focusing on the mechanistic rationale behind procedural choices, detailed experimental protocols, and practical field insights for researchers and medicinal chemists.
Strategic Importance in Medicinal Chemistry
The structural motifs present in this compound are of significant interest in the design of bioactive molecules.
-
Boronic Acid Pinacol Ester: This group is exceptionally stable, allowing for easy handling, purification, and storage.[3] It serves as a key coupling partner in the Nobel Prize-winning Suzuki-Miyaura reaction, one of the most robust and widely used methods for forming carbon-carbon bonds.[4][5][6]
-
Fluorine Substitution: The presence of a fluorine atom ortho to the boronic ester can profoundly influence a drug candidate's properties. It can enhance metabolic stability by blocking potential sites of oxidation, increase binding affinity through favorable electrostatic interactions, and modulate the acidity (pKa) of the nearby carboxylic acid.
-
Carboxylic Acid Moiety: As a bioisostere of the carboxylic acid group, the boronic acid itself offers unique binding capabilities.[7] The presence of the actual carboxylic acid group provides a strong hydrogen bond donor and acceptor, which is often critical for target engagement. It also serves as a synthetic handle for amide bond formation, enabling further library development.
Retrosynthetic Analysis & Primary Synthetic Routes
Two primary strategies dominate the synthesis of this target molecule: Palladium-catalyzed cross-coupling (Miyaura Borylation) and Iridium-catalyzed C-H activation.
Route A: Miyaura Borylation (Preferred Method)
This is the most common and reliable approach, starting from a readily available halo-substituted benzoic acid. The key disconnection is the C-B bond, formed via a palladium-catalyzed reaction.
Caption: Retrosynthetic analysis via Miyaura Borylation.
Route B: Iridium-Catalyzed C-H Borylation
A more modern, atom-economical approach involves the direct borylation of a C-H bond on 3-fluorobenzoic acid. While potentially more efficient, this route can face challenges with regioselectivity.
Caption: Retrosynthetic analysis via C-H Borylation.
In-Depth Mechanistic Discussion: Miyaura Borylation
The Miyaura borylation is a palladium-catalyzed cross-coupling reaction between an aryl halide and a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂).[3][5] It is the most robust and widely-cited method for preparing aryl boronate esters.
The catalytic cycle proceeds through three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) complex.
-
Transmetalation: A boronate species, activated by a base, transfers its organic group to the palladium center, displacing the halide. The high oxophilicity of boron is a key driving force for this step.[3]
-
Reductive Elimination: The two organic fragments on the Pd(II) complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the desired C-B bond.
Caption: The catalytic cycle for Miyaura Borylation.
Causality Behind Experimental Choices:
-
Catalyst: Pd(dppf)Cl₂ is frequently chosen. The bulky, electron-rich dppf ligand (1,1'-bis(diphenylphosphino)ferrocene) stabilizes the Pd(0) species and promotes both oxidative addition and reductive elimination, leading to higher yields and preventing catalyst decomposition.
-
Base: Potassium acetate (KOAc) is a critical choice. It is a mild base that is strong enough to activate the diboron reagent but not so strong as to promote significant hydrolysis of the pinacol ester product or cause premature Suzuki coupling between the product and unreacted starting material.[3]
-
Solvent: Anhydrous polar aprotic solvents like dioxane or DMF are used to solubilize the reagents and allow the reaction to be heated to the required temperatures (typically 80-110 °C) to drive the catalytic cycle.
Detailed Experimental Protocol: Miyaura Borylation
This protocol describes a representative procedure for the synthesis of the title compound from 4-bromo-3-fluorobenzoic acid.
Materials & Reagents
| Reagent | Formula | Mol. Wt. | Moles (mmol) | Amount | Role |
| 4-Bromo-3-fluorobenzoic acid | C₇H₄BrFO₂ | 219.01 | 10.0 | 2.19 g | Starting Material |
| Bis(pinacolato)diboron (B₂pin₂) | C₁₂H₂₄B₂O₄ | 253.94 | 12.0 (1.2 eq) | 3.05 g | Boron Source |
| Pd(dppf)Cl₂·CH₂Cl₂ | C₃₄H₂₈Cl₂FeP₂·CH₂Cl₂ | 816.64 | 0.30 (3 mol%) | 245 mg | Catalyst Precursor |
| Potassium Acetate (KOAc) | CH₃COOK | 98.14 | 30.0 (3.0 eq) | 2.94 g | Base |
| 1,4-Dioxane (anhydrous) | C₄H₈O₂ | 88.11 | - | 50 mL | Solvent |
Step-by-Step Methodology
-
Inert Atmosphere Setup: To a 100 mL oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 4-bromo-3-fluorobenzoic acid (2.19 g), bis(pinacolato)diboron (3.05 g), Pd(dppf)Cl₂·CH₂Cl₂ (245 mg), and potassium acetate (2.94 g).
-
Expert Insight: The use of oven-dried glassware and an inert atmosphere is crucial. Palladium catalysts, particularly in their Pd(0) state, are sensitive to oxygen, and moisture can lead to the formation of boronic acids from the desired pinacol ester.
-
-
Solvent Addition & Degassing: Add anhydrous 1,4-dioxane (50 mL). Degas the reaction mixture by bubbling nitrogen through the solution for 15-20 minutes.
-
Trustworthiness: Degassing removes dissolved oxygen, which can oxidize the catalyst and lead to side reactions, ensuring the integrity and reproducibility of the protocol.
-
-
Reaction Execution: Heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up Procedure:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts, washing the pad with ethyl acetate (2 x 25 mL).
-
Combine the organic filtrates and concentrate under reduced pressure to obtain a crude solid.
-
-
Purification:
-
Dissolve the crude solid in a minimal amount of dichloromethane.
-
Add hexanes until the solution becomes cloudy, then allow it to stand for crystallization. Alternatively, purify by column chromatography on silica gel.[8]
-
Expert Insight: Purification can sometimes be challenging. If chromatography is required, a solvent system of ethyl acetate/hexanes with 1% acetic acid can help prevent streaking of the carboxylic acid on the silica gel. Neutral alumina can also be an effective stationary phase for boronate esters.[8]
-
-
Characterization: The final product, a white to off-white solid (m.p. 199-204 °C), should be characterized by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its structure and purity.[2][9] The expected yield is typically in the range of 60-80%.
Caption: Experimental workflow for the synthesis of the target compound.
Alternative Strategy: Iridium-Catalyzed C-H Borylation
Direct C-H borylation is an increasingly powerful tool for synthesizing arylboronates.[10] This approach avoids the need for pre-functionalized aryl halides.
-
Mechanism: The reaction is typically catalyzed by an Iridium(I) complex, such as [Ir(OMe)(COD)]₂, and a bipyridine-type ligand. The active catalyst is an Ir(III) tris(boryl) species, which undergoes C-H activation with the arene substrate.[10]
-
Regioselectivity: This is the primary challenge. For 3-fluorobenzoic acid, borylation could occur at C2, C4, or C6. The regiochemical outcome is a complex interplay of sterics and electronics. While fluorine can be an ortho-directing group, the directing effect of the carboxylic acid and steric hindrance from the bulky iridium catalyst often favor borylation at the least hindered positions.[11][12][13] Extensive optimization of ligands and reaction conditions would be required to achieve high selectivity for the desired C4 position.
Conclusion
The synthesis of this compound is most reliably achieved via the Miyaura borylation of 4-bromo-3-fluorobenzoic acid. This method leverages a well-understood, robust palladium-catalyzed cross-coupling reaction. The careful selection of catalyst, base, and anhydrous conditions are paramount to achieving high yields and purity. While direct C-H borylation presents a more atom-economical alternative, overcoming the challenge of regioselectivity remains a significant hurdle for this specific isomer. The protocols and mechanistic insights provided in this guide offer a comprehensive framework for researchers to successfully synthesize this valuable building block for application in drug discovery and materials science.
References
- 1. 1050423-87-4 Cas No. | 4-Carboxy-2-fluorophenylboronic acid, pinacol ester | Apollo [store.apolloscientific.co.uk]
- 2. This compound 97 1050423-87-4 [sigmaaldrich.com]
- 3. Miyaura Borylation Reaction [organic-chemistry.org]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Miyaura borylation - Wikipedia [en.wikipedia.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. 4-羧基-2-氟苯基硼酸频哪醇酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 10. Iridium‐Catalysed C−H Borylation of Heteroarenes: Balancing Steric and Electronic Regiocontrol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Mechanistic investigation of iridium-catalyzed C-H borylation of methyl benzoate: Ligand effects in regioselectivity and activity [diposit.ub.edu]
- 13. Iridium-catalyzed C-H borylation of heteroarenes: scope, regioselectivity, application to late-stage functionalization, and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
4-Carboxy-2-fluorophenylboronic acid pinacol ester molecular weight
An In-Depth Technical Guide to 4-Carboxy-2-fluorophenylboronic acid pinacol ester
Abstract
This technical guide provides a comprehensive overview of this compound, a critical building block in modern synthetic chemistry. Tailored for researchers, medicinal chemists, and drug development professionals, this document delves into the molecule's physicochemical properties, synthesis, and applications, with a pronounced focus on its role in Suzuki-Miyaura cross-coupling reactions. We present not just the data, but the underlying scientific rationale for its utility and application. Detailed, field-tested protocols are provided to serve as a practical resource for laboratory application, ensuring both reproducibility and a deeper understanding of the reaction dynamics.
Introduction: A Multifunctional Building Block
In the landscape of pharmaceutical development and materials science, the strategic introduction of fluorine atoms and carboxylic acid moieties into aromatic systems is a cornerstone of molecular design. Fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity, while the carboxylic acid group serves as a versatile handle for further chemical modification or as a key pharmacophoric element.
This compound emerges as a highly valuable reagent that combines these features within a stable, easy-to-handle boronic ester framework. Boronic acids and their esters are indispensable partners in palladium-catalyzed cross-coupling reactions, most notably the Nobel Prize-winning Suzuki-Miyaura reaction, which forges carbon-carbon bonds with exceptional efficiency and functional group tolerance.[1][2] This particular reagent is engineered for precision, offering a pre-functionalized aromatic ring ready for integration into complex molecular architectures. Its pinacol ester form enhances stability and shelf-life compared to the corresponding free boronic acid, mitigating issues with dehydration and trimerization.
This guide will explore the essential technical details of this compound, providing the foundational knowledge and practical methodologies required for its successful application in a research setting.
Core Physicochemical Properties
A thorough understanding of a reagent's physical and chemical properties is paramount for its effective use. The key identifiers and characteristics of this compound are summarized below. These data are critical for calculating reaction stoichiometries, selecting appropriate solvents, and establishing safe handling procedures.
| Property | Value | Source(s) |
| Molecular Weight | 266.07 g/mol | [3][4][5] |
| Molecular Formula | C₁₃H₁₆BFO₄ | [3][6][7] |
| CAS Number | 1050423-87-4 | [3][4][8] |
| Appearance | White to off-white solid/powder | [4][7] |
| Melting Point | 199-204 °C | [4][5] |
| pKa | 3.75 ± 0.10 (Predicted) | [6] |
| Storage Conditions | Store at -20°C or room temperature under an inert atmosphere. Keep in a dark, dry place. | [3][7][8] |
Figure 1: Chemical structure and identifiers.
Synthesis Pathway: Palladium-Catalyzed Borylation
The most common and efficient method for synthesizing arylboronic acid pinacol esters is the palladium-catalyzed cross-coupling of an aryl halide or triflate with bis(pinacolato)diboron (B₂pin₂). This approach, often referred to as the Miyaura borylation, is favored for its high yields and excellent functional group tolerance.
The synthesis of this compound typically starts from a readily available precursor like 4-bromo-3-fluorobenzoic acid. The choice of a palladium catalyst and ligand is crucial; a common and effective system is [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) due to its robustness and efficiency. A base, such as potassium acetate (KOAc), is required to facilitate the catalytic cycle.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. usbio.net [usbio.net]
- 4. 4-羧基-2-氟苯基硼酸频哪醇酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 4-羧基-2-氟苯基硼酸频哪醇酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. Page loading... [wap.guidechem.com]
- 7. lookchem.com [lookchem.com]
- 8. 1050423-87-4|this compound|BLD Pharm [bldpharm.com]
stability and storage of 4-Carboxy-2-fluorophenylboronic acid pinacol ester
An In-depth Technical Guide to the Stability, Storage, and Handling of 4-Carboxy-2-fluorophenylboronic Acid Pinacol Ester
Authored by: A Senior Application Scientist
Abstract
This compound (CAS No. 1050423-87-4) is a pivotal building block in modern synthetic chemistry, particularly valued in the pharmaceutical industry for its role in Suzuki-Miyaura cross-coupling reactions.[1][2] As with many boronic acid derivatives, its utility is directly linked to its purity and stability. The pinacol ester functional group imparts greater stability compared to the free boronic acid, yet the compound is not without its vulnerabilities.[3] This guide provides a comprehensive, technically grounded overview of the factors governing the stability of this reagent, establishes best practices for its storage and handling, and details validated analytical methods for assessing its integrity. The protocols and insights presented herein are designed to empower researchers, scientists, and drug development professionals to maintain the quality of this critical reagent, ensuring reproducibility and success in their synthetic endeavors.
Physicochemical Profile and Core Stability Challenges
Understanding the fundamental properties of a reagent is the first step toward ensuring its long-term viability. This compound is a white to off-white solid at room temperature.[4][5] Its key physicochemical properties are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 1050423-87-4 | [4][5][6] |
| Molecular Formula | C₁₃H₁₆BFO₄ | [4][5][7] |
| Molecular Weight | 266.07 g/mol | [4][5][7] |
| Appearance | Solid | [4][5] |
| Melting Point | 199-204 °C | [4][5] |
| Synonyms | 3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | [4][5] |
The primary threat to the integrity of this compound is not thermal decomposition under normal conditions, but rather chemical degradation through hydrolysis.
The Inherent Susceptibility to Hydrolysis
The boronic acid pinacol ester linkage is susceptible to cleavage by water. This reaction, depicted below, regenerates the parent 4-carboxy-2-fluorophenylboronic acid and pinacol.[1][8] While the pinacol ester is significantly more robust than the free boronic acid (which can self-condense to form boroxines), the presence of moisture—whether from the atmosphere, solvents, or contaminated equipment—will inevitably drive this degradation.[8][9] The resulting boronic acid has different physical properties and reactivity, which can critically impact reaction yields and impurity profiles in downstream applications.
References
- 1. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Cas 1050423-87-4,this compound | lookchem [lookchem.com]
- 5. This compound 97 1050423-87-4 [sigmaaldrich.com]
- 6. usbio.net [usbio.net]
- 7. 1050423-87-4|this compound|BLD Pharm [bldpharm.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Spectroscopic Data for 4-Carboxy-2-fluorophenylboronic Acid Pinacol Ester: A Comprehensive Guide
Affiliation: Google AI
Abstract: 4-Carboxy-2-fluorophenylboronic acid pinacol ester (CAS: 1050423-87-4) is a valuable building block in medicinal chemistry and materials science, frequently utilized in Suzuki-Miyaura cross-coupling reactions.[1] A thorough understanding of its spectroscopic characteristics is paramount for researchers to ensure compound identity, purity, and proper handling in synthetic applications. This technical guide provides a detailed overview of the spectroscopic data for this compound, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). It is designed to serve as an in-depth resource for researchers, scientists, and drug development professionals.
Introduction
This compound, also known by its IUPAC name 3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid, is a bifunctional molecule.[2] It incorporates a carboxylic acid group, a fluorine atom, and a boronic acid pinacol ester moiety on a benzene ring. This unique combination of functional groups makes it a versatile reagent in organic synthesis. The molecular formula of the compound is C₁₃H₁₆BFO₄, and it has a molecular weight of 266.07 g/mol .[3][4] The compound typically appears as a solid with a melting point in the range of 199-204 °C.
This guide will delve into the essential spectroscopic techniques used to characterize this compound, providing both theoretical background and practical considerations for data acquisition and interpretation.
Molecular Structure and Key Spectroscopic Features
The structural features of this compound give rise to distinct signals in various spectroscopic analyses.
Diagram of the logical relationship between molecular structure and expected spectroscopic signals.
Caption: Relationship between the molecular structure and expected NMR and MS signals.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information.
¹H NMR Spectroscopy
Experimental Protocol: A standard protocol for acquiring a ¹H NMR spectrum of the title compound is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: A range of approximately -2 to 12 ppm.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
-
Data Interpretation: While the actual spectrum is not publicly available, a predicted ¹H NMR spectrum would exhibit the following key signals:
-
Aromatic Protons: The three protons on the phenyl ring will appear in the aromatic region (typically 7.0-8.5 ppm). Due to the fluorine and boronic ester substituents, they will display complex splitting patterns (doublets and doublets of doublets).
-
Pinacol Protons: The twelve equivalent protons of the four methyl groups on the pinacol moiety will give rise to a sharp singlet around 1.3 ppm.
-
Carboxylic Acid Proton: The acidic proton of the carboxyl group will appear as a broad singlet at a downfield chemical shift (often >10 ppm), and its position can be concentration-dependent.
¹³C NMR Spectroscopy
Experimental Protocol:
-
Sample Preparation: A more concentrated sample (20-50 mg) in a deuterated solvent is typically required compared to ¹H NMR.
-
Instrumentation: A 100 MHz or higher (corresponding to the ¹H frequency) NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').
-
Number of Scans: A significantly higher number of scans (e.g., 1024 or more) is necessary due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: A range of approximately 0 to 200 ppm.
-
Data Interpretation: A predicted ¹³C NMR spectrum would show:
-
Aromatic Carbons: Six distinct signals in the aromatic region (typically 110-170 ppm). The carbon directly attached to the fluorine will show a large one-bond C-F coupling constant. The carbon bonded to the boron atom will exhibit a broader signal due to quadrupolar relaxation.
-
Carboxyl Carbon: A signal in the downfield region (typically 165-185 ppm).
-
Pinacol Carbons: Two signals, one for the quaternary carbons of the pinacol backbone (around 84 ppm) and one for the methyl carbons (around 25 ppm).
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.
Experimental Protocol:
-
Sample Preparation: A dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) is prepared.
-
Instrumentation: An electrospray ionization (ESI) mass spectrometer is commonly used for this type of molecule.
-
Acquisition Mode: Data can be acquired in either positive or negative ion mode.
Data Interpretation: In the absence of experimental data, predicted mass-to-charge ratios (m/z) can be informative. For this compound (C₁₃H₁₆BFO₄), the following ions would be expected:
| Adduct | Predicted m/z |
| [M+H]⁺ | 267.11986 |
| [M+Na]⁺ | 289.10180 |
| [M-H]⁻ | 265.10530 |
The predicted m/z values are based on computational models.
Summary and Conclusion
The spectroscopic characterization of this compound is crucial for its effective use in research and development. While publicly available experimental spectra are scarce, this guide provides a comprehensive overview of the expected NMR and MS data based on the compound's structure and the principles of these analytical techniques. The provided experimental protocols offer a starting point for researchers to acquire high-quality data. A thorough analysis of the aromatic region in ¹H and ¹³C NMR, along with accurate mass determination, will unequivocally confirm the identity and purity of this important synthetic building block.
References
An In-depth Technical Guide to 4-Carboxy-2-fluorophenylboronic Acid Pinacol Ester: A Keystone Building Block for Modern Drug Discovery
This guide provides an in-depth technical overview of 4-Carboxy-2-fluorophenylboronic acid pinacol ester, a critical building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its commercial availability, physicochemical properties, synthesis, and applications, with a focus on the causal factors that make it a valuable reagent in the synthesis of complex molecules.
Introduction: The Strategic Importance of Fluorinated Boronic Acids in Medicinal Chemistry
This compound (CAS No. 1050423-87-4) has emerged as a pivotal reagent in contemporary organic synthesis, particularly in the realm of medicinal chemistry. Its utility stems from the unique combination of a boronic acid pinacol ester, a fluorine atom, and a carboxylic acid moiety on a phenyl ring. This trifecta of functional groups provides a versatile platform for constructing intricate molecular architectures, most notably through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1]
The pinacol ester group offers enhanced stability and ease of handling compared to the free boronic acid, mitigating issues such as dehydration to boroxines and facile protodeboronation.[2] The strategic incorporation of a fluorine atom can significantly modulate the physicochemical and pharmacokinetic properties of a drug candidate, including metabolic stability, lipophilicity, and binding affinity.[3] The carboxylic acid group serves as a versatile handle for further functionalization, enabling the attachment of the phenylboronic acid scaffold to other molecular fragments through amide bond formation or other derivatizations.
This guide will provide a comprehensive examination of this valuable building block, from its fundamental properties to its practical applications, empowering researchers to leverage its full potential in their synthetic endeavors.
Physicochemical Properties and Commercial Availability
This compound is a white to off-white solid that is commercially available from a variety of suppliers.[4][5] Its key physicochemical properties are summarized in the table below.
| Property | Value | References |
| CAS Number | 1050423-87-4 | [6] |
| Molecular Formula | C13H16BFO4 | [6] |
| Molecular Weight | 266.07 g/mol | [6] |
| Melting Point | 199-204 °C | [4] |
| Appearance | White to off-white solid | [3] |
| Purity (Typical) | ≥97% | [4] |
| Synonyms | 3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | [4] |
Commercial Suppliers:
This reagent is readily available from major chemical suppliers, often in quantities ranging from grams to kilograms. Some of the prominent suppliers include:
Researchers should always consult the supplier's certificate of analysis for lot-specific purity and characterization data.
Synthesis and Mechanistic Considerations
While commercially available, understanding the synthesis of this compound provides valuable insight into potential impurities and handling considerations. A common synthetic approach involves the palladium-catalyzed cross-coupling of a suitable aryl halide or triflate with a diboron reagent, such as bis(pinacolato)diboron (B2pin2).
A plausible synthetic route is outlined below:
References
- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. 4-カルボキシ-2-フルオロフェニルボロン酸ピナコールエステル 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 4-羧基-2-氟苯基硼酸频哪醇酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. usbio.net [usbio.net]
- 6. 1050423-87-4 Cas No. | 4-Carboxy-2-fluorophenylboronic acid, pinacol ester | Apollo [store.apolloscientific.co.uk]
- 7. 1050423-87-4|this compound|BLD Pharm [bldpharm.com]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Suzuki Coupling [organic-chemistry.org]
Methodological & Application
Application Notes & Protocols: Suzuki-Miyaura Coupling with 4-Carboxy-2-fluorophenylboronic acid pinacol ester
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the application of 4-Carboxy-2-fluorophenylboronic acid pinacol ester in Suzuki-Miyaura cross-coupling reactions. The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry for the formation of carbon-carbon bonds.[1][2][3] This guide elucidates the reaction mechanism, details the strategic considerations for coupling this electronically and sterically demanding substrate, and provides a robust, step-by-step protocol for its successful implementation. We will explore the causality behind the selection of catalysts, ligands, and bases, and offer troubleshooting advice for common challenges.
Introduction: The Strategic Importance of Fluorinated Biaryl Carboxylic Acids
The Suzuki-Miyaura cross-coupling reaction is a versatile and powerful method for synthesizing biaryl compounds, a structural motif prevalent in pharmaceuticals, agrochemicals, and advanced materials.[1][4] The specific substrate, this compound, is a particularly valuable building block. The resulting 2-fluoro-4-carboxybiphenyl structures are of significant interest in medicinal chemistry, where the fluorine atom can enhance metabolic stability and binding affinity, and the carboxylic acid group provides a key handle for further functionalization or for acting as a pharmacophore itself.
The use of the pinacol ester form of the boronic acid offers significant advantages over the free boronic acid. Pinacol esters are generally more stable, have a longer shelf life, are less sensitive to moisture, and are easier to handle.[5][6] This enhanced stability often leads to cleaner reactions and more reproducible yields.
However, the electronic and steric nature of this substrate presents unique challenges:
-
Steric Hindrance: The ortho-fluorine atom can sterically impede the approach of the coupling partners to the palladium catalyst center.
-
Electronic Effects: Both the fluorine and carboxylic acid groups are electron-withdrawing, which can influence the reactivity of the boronic ester in the transmetalation step.
-
Functional Group Compatibility: The acidic proton of the carboxylic acid requires careful selection of the base to avoid side reactions or catalyst deactivation.[7]
This guide will address these challenges and provide a clear pathway to success.
The Catalytic Cycle: Mechanism & Rationale
The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium catalyst.[1][8][9] The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[8][9][10]
Figure 1. Simplified Catalytic Cycle of the Suzuki-Miyaura Reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X), forming a Pd(II) complex. The reactivity order for the halide is typically I > Br > OTf >> Cl.[4][11] Electron-deficient aryl halides generally accelerate this step.[12]
-
Transmetalation: This is the crucial step where the organic group from the boron reagent (Ar') is transferred to the palladium center. This step requires activation by a base.[8][13] The base activates the boronic ester, facilitating the transfer of the aryl group to the palladium complex.[13][14]
-
Reductive Elimination: The two organic groups (Ar and Ar') on the Pd(II) center couple and are eliminated from the metal, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst.[2] Bulky, electron-donating ligands on the palladium catalyst typically promote this step.[3][12]
Strategic Component Selection for this compound
Success with this specific substrate hinges on the judicious selection of each reaction component to overcome its inherent challenges.
| Component | Recommended Choice | Rationale & Justification |
| Palladium Catalyst | Pd(dppf)Cl₂·CH₂Cl₂ | [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride is a robust, air-stable precatalyst.[15][16] The dppf ligand is both electron-rich and has a large bite angle, which is effective for coupling sterically hindered and electron-deficient substrates by promoting both oxidative addition and reductive elimination.[2][17] |
| Aryl Halide Partner | Aryl Bromide or Iodide | Aryl bromides offer a good balance of reactivity and stability. Aryl iodides are more reactive but also more expensive. Aryl chlorides are generally less reactive and may require more specialized, highly active catalysts.[4][11] |
| Base | K₂CO₃ or K₃PO₄ | A moderately strong inorganic base is required. K₂CO₃ is a common and effective choice.[15] K₃PO₄ can also be highly effective, particularly with challenging substrates. An aqueous solution of the base is necessary to hydrolyze the pinacol ester in situ, generating the active boronate species required for transmetalation.[5] Sufficient base must be used to neutralize the carboxylic acid proton as well. |
| Solvent System | 1,4-Dioxane / H₂O or DME / H₂O | A polar aprotic solvent mixed with water is ideal. This combination ensures solubility for the organic substrates, the palladium complex, and the inorganic base, creating the necessary biphasic environment for the catalytic cycle to operate efficiently.[15] |
| Reaction Temperature | 80-100 °C | Elevated temperatures are typically required to drive the reaction to completion, especially with sterically hindered or electronically deactivated substrates. |
Detailed Experimental Protocol
This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide.
Figure 2. General Experimental Workflow for the Suzuki-Miyaura Coupling.
Materials & Reagents:
-
Aryl Bromide (1.0 eq)
-
This compound (1.2 - 1.5 eq)
-
Pd(dppf)Cl₂·CH₂Cl₂ (0.02 - 0.05 eq, 2-5 mol%)
-
Potassium Carbonate (K₂CO₃) (3.0 eq)
-
1,4-Dioxane (or DME), anhydrous
-
Deionized Water
-
Ethyl Acetate (EtOAc)
-
1M Hydrochloric Acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask or reaction vial equipped with a magnetic stir bar and condenser, add the aryl bromide (1.0 eq), this compound (1.2 eq), Pd(dppf)Cl₂·CH₂Cl₂ (0.03 eq), and K₂CO₃ (3.0 eq).
-
Solvent Addition: Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen). Add 1,4-dioxane and water in a 4:1 to 5:1 ratio (e.g., 4 mL dioxane, 1 mL water per 1 mmol of aryl bromide).
-
Degassing: Sparge the reaction mixture with argon for 15-20 minutes to ensure all dissolved oxygen is removed. The solution will typically be a reddish-brown or dark suspension.
-
Heating & Monitoring: Heat the reaction mixture to 90 °C in an oil bath with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 4-16 hours).
-
Workup - Quenching and Extraction: Once the reaction is complete, cool the mixture to room temperature. Carefully acidify the mixture to a pH of ~2-3 with 1M HCl to protonate the carboxylic acid product.
-
Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with deionized water and then with brine.
-
Drying and Concentration: Dry the combined organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl carboxylic acid product.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxygen exposure).2. Insufficient degassing.3. Insufficient base or water. | 1. Use a fresh bottle of catalyst.2. Ensure thorough degassing with argon/nitrogen.3. Ensure at least 3 eq. of base are used and the solvent system contains 15-20% water. |
| Protodeboronation | The boronic ester is replaced by a hydrogen atom. This can be caused by excess water, high temperatures, or certain bases. | 1. Reduce reaction time once starting material is consumed.2. Try a different base, such as K₃PO₄ or Cs₂CO₃.3. Ensure the boronic ester is of high quality. |
| Homocoupling of Boronic Ester | Oxygen in the reaction mixture can promote the homocoupling of the boronic ester. | Improve degassing technique. Ensure a positive pressure of inert gas is maintained throughout the reaction. |
| Poor Product Solubility during Workup | The carboxylate salt of the product may be soluble in the aqueous layer. | Ensure the reaction mixture is thoroughly acidified (pH 2-3) before extraction to ensure the product is in its neutral, acid form. |
Safety Precautions
-
Reagents: Palladium catalysts are toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Organic solvents like dioxane and DME are flammable.
-
Procedure: Reactions should be conducted under an inert atmosphere as palladium catalysts can be air-sensitive. Pressure may build up during heating; ensure the system is not sealed.
This guide provides a robust framework for utilizing this compound. As with any chemical reaction, small-scale optimization of conditions may be necessary for different aryl halide coupling partners to achieve maximum yield and purity.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. diva-portal.org [diva-portal.org]
- 4. wwjmrd.com [wwjmrd.com]
- 5. benchchem.com [benchchem.com]
- 6. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. thermofishersci.in [thermofishersci.in]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Towards novel tacrine analogues: Pd(dppf)Cl2·CH2Cl2 catalyzed improved synthesis, in silico docking and hepatotoxicity studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. benchchem.com [benchchem.com]
Application Notes and Protocols for 4-Carboxy-2-fluorophenylboronic Acid Pinacol Ester in Suzuki-Miyaura Cross-Coupling Reactions
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the effective use of 4-Carboxy-2-fluorophenylboronic acid pinacol ester (CAS No. 1050423-87-4) in Suzuki-Miyaura cross-coupling reactions.[1][2] This versatile building block is of significant interest to researchers in medicinal chemistry and materials science for the synthesis of complex biaryl and heteroaryl structures. This document elucidates the mechanistic principles of the Suzuki-Miyaura reaction, discusses the specific reactivity imparted by the fluoro and carboxyl substituents, and presents a detailed, field-proven protocol for its application. Troubleshooting advice and a comparative analysis of reaction parameters are included to empower researchers to optimize their synthetic strategies.
Introduction: A Strategically Substituted Building Block
This compound is a highly valuable reagent in modern organic synthesis. Its structure incorporates three key features that make it a powerful tool for the construction of carbon-carbon bonds:
-
The Boronic Acid Pinacol Ester: This group provides stability, lower toxicity, and ease of handling compared to free boronic acids.[3] The pinacol protecting group minimizes side reactions like protodeboronation and trimerization, ensuring the reagent's integrity during storage and reaction setup.[3]
-
The Ortho-Fluoro Substituent: The electron-withdrawing nature of the fluorine atom influences the electronic properties of the aromatic ring, which can affect the rate and efficiency of the catalytic cycle.[4] Its position ortho to the boronic ester can also introduce steric considerations that may impact ligand choice and reaction kinetics.
-
The Para-Carboxylic Acid Group: This functional handle offers a site for further synthetic elaboration, making the reagent ideal for building complex molecules, such as active pharmaceutical ingredients (APIs). However, its acidic nature requires careful consideration in the choice of base to prevent catalyst inhibition or unwanted side reactions.
The Suzuki-Miyaura reaction, for which this reagent is primarily designed, is a cornerstone of modern synthetic chemistry, enabling the formation of C(sp²)–C(sp²) bonds with high efficiency and functional group tolerance.[5] This reaction was the subject of the 2010 Nobel Prize in Chemistry, awarded to Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi.
Mechanistic Considerations and Causality of Component Selection
A successful Suzuki-Miyaura coupling hinges on the interplay of the catalyst, base, and solvent. Understanding the underlying mechanism allows for rational optimization of reaction conditions.
The Palladium Catalytic Cycle
The generally accepted mechanism proceeds through three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (Ar¹-X), forming a Pd(II) intermediate. This is often the rate-determining step. The reactivity order for halides is typically I > Br > OTf >> Cl.[6]
-
Transmetalation: The organic group from the boronic ester (Ar²) is transferred to the palladium center. This step requires activation of the boronic ester by a base. The base reacts with water to form hydroxide, which then coordinates to the boron atom, forming a more nucleophilic boronate species ([Ar²-B(OR)₂OH]⁻) that facilitates the transfer.
-
Reductive Elimination: The two organic fragments (Ar¹ and Ar²) on the palladium center couple and are eliminated, forming the desired biaryl product (Ar¹-Ar²) and regenerating the active Pd(0) catalyst, which re-enters the cycle.
The Role of Substituents in this compound
-
Electron-Withdrawing Effects: The ortho-fluoro and para-carboxy groups are both electron-withdrawing. While electron-withdrawing groups on the aryl halide partner generally accelerate the oxidative addition step, their presence on the boronic acid partner can decrease its nucleophilicity, potentially slowing the transmetalation step. This electronic profile necessitates a carefully chosen catalyst system capable of facilitating transmetalation of electron-deficient substrates.
-
The Carboxylic Acid: The acidic proton of the carboxyl group will be deprotonated by the base used in the reaction. This requires the use of at least one extra equivalent of base. The resulting carboxylate can potentially coordinate to the palladium center, which may influence catalyst activity. Using a strong, non-coordinating base or a base that also acts as a fluoride scavenger can be beneficial.
-
The Pinacol Ester: Pinacol esters are generally less reactive than their corresponding boronic acids but offer greater stability.[3] The bulky pinacol group can sterically hinder the approach to the boron atom, which can be overcome by using appropriate ligands and reaction temperatures.
Recommended Protocol for Suzuki-Miyaura Coupling
While no single protocol is universally optimal, the following procedure is a robust starting point for the coupling of this compound with a variety of aryl or heteroaryl bromides. This protocol is synthesized from established methodologies for similar electron-deficient and sterically demanding substrates.
Materials and Reagents
| Reagent | CAS No. | Molecular Weight | Purpose |
| This compound | 1050423-87-4 | 266.07 g/mol | Boron coupling partner |
| Aryl/Heteroaryl Bromide | Varies | Varies | Halide coupling partner |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | 72287-26-4 | 731.73 g/mol | Palladium catalyst precursor |
| Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) | 584-08-7 | 138.21 g/mol | Base |
| 1,4-Dioxane | 123-91-1 | 88.11 g/mol | Organic Solvent |
| Deionized Water | 7732-18-5 | 18.02 g/mol | Co-solvent, facilitates base action |
| Nitrogen or Argon Gas | N/A | N/A | Inert atmosphere |
Experimental Workflow
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried reaction vessel (e.g., a Schlenk tube or microwave vial) equipped with a magnetic stir bar, add the aryl bromide (1.0 eq), this compound (1.2 eq), Pd(dppf)Cl₂ (0.03 eq), and potassium carbonate (3.0 eq).
-
Causality: Using a slight excess of the boronic ester ensures complete consumption of the potentially more valuable aryl halide. Pd(dppf)Cl₂ is a robust, air-stable precatalyst effective for a wide range of couplings. A strong base like K₂CO₃ or K₃PO₄ is necessary to form the active boronate species and neutralize the carboxylic acid.
-
-
Inert Atmosphere: Seal the vessel with a septum or cap. Evacuate the vessel and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure the removal of oxygen, which can deactivate the palladium catalyst.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio) via syringe. The final concentration of the aryl halide should be approximately 0.1 M.
-
Causality: A mixture of an organic solvent and water is crucial. Dioxane solubilizes the organic reagents, while water is necessary to dissolve the inorganic base and facilitate the formation of the reactive boronate. Degassing the solvents prevents catalyst oxidation.
-
-
Heating and Monitoring: Place the reaction vessel in a preheated oil bath or heating block at 80-100 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl halide is consumed.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and saturated sodium chloride (brine).
-
Note: Acidification of the aqueous layer may be necessary to protonate the carboxylic acid of the product before extraction if it partitions into the aqueous phase as a salt.
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired biaryl carboxylic acid.
Optimization and Troubleshooting
| Parameter | Recommended Condition | Rationale & Optimization Tips |
| Catalyst | Pd(dppf)Cl₂ (2-5 mol%) | A reliable starting point. For very challenging couplings (e.g., with aryl chlorides), consider more active catalysts with bulky, electron-rich phosphine ligands like XPhos or SPhos. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ (3 eq) | Strong inorganic bases are standard. Cs₂CO₃ is often more effective but also more expensive. Ensure at least 2 equivalents are used to account for the acidic proton on the boronic ester. |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF | Dioxane/water is a common choice. For higher temperatures, toluene can be used. DMF is an option but can be difficult to remove. The ratio of organic solvent to water (from 3:1 to 10:1) can be optimized. |
| Temperature | 80 - 110 °C | Higher temperatures generally increase reaction rates but can also lead to decomposition. Microwave heating can significantly reduce reaction times. |
| Low Yield | - | Troubleshooting: Ensure rigorous exclusion of oxygen. Check the quality of the boronic ester, as they can slowly hydrolyze. Try a different catalyst/ligand system or a stronger base like Cs₂CO₃. |
| Side Reactions | - | Troubleshooting: Protodeboronation (loss of the boronic ester group) can occur. Using milder bases (like K₂CO₃ instead of K₃PO₄) or lower temperatures might help. Homocoupling of the boronic ester can be minimized by ensuring efficient oxidative addition of the aryl halide. |
Conclusion
This compound is a robust and versatile reagent for the synthesis of functionalized biaryl compounds via the Suzuki-Miyaura cross-coupling reaction. A thorough understanding of the reaction mechanism and the electronic effects of the fluoro and carboxyl substituents allows for the rational selection of reaction conditions. The protocol provided herein serves as a validated starting point for researchers, enabling the efficient incorporation of the 3-fluoro-4-carboxyphenyl moiety into a wide range of molecular architectures, thereby facilitating advancements in drug discovery and materials science.
References
- 1. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tcichemicals.com [tcichemicals.com]
The Strategic Application of 4-Carboxy-2-fluorophenylboronic Acid Pinacol Ester in Modern Medicinal Chemistry
Introduction: A Multifunctional Building Block for Targeted Therapies
In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms and boronic acid functionalities into molecular scaffolds has become a cornerstone of rational drug design. The compound 4-Carboxy-2-fluorophenylboronic acid pinacol ester stands out as a particularly valuable and versatile building block for medicinal chemists. Its unique trifunctional nature—a Suzuki-Miyaura reactive boronic ester, an ortho-positioned fluorine atom, and a para-positioned carboxylic acid—provides a powerful toolkit for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates.
The fluorine atom, with its high electronegativity and small van der Waals radius, can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins.[1] The carboxylic acid group offers a handle for further derivatization or can act as a key interaction point with biological targets, while also impacting solubility. Finally, the pinacol-protected boronic acid is a stable and efficient partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a Nobel Prize-winning methodology that is fundamental to the construction of biaryl and heteroaryl structures prevalent in many pharmaceuticals.[2][3]
This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the applications of this compound. We will explore its critical role in the synthesis of high-value therapeutic agents, with a particular focus on the class of Poly(ADP-ribose) polymerase (PARP) inhibitors, and provide detailed, field-proven protocols for its use in Suzuki-Miyaura cross-coupling reactions.
Core Application: A Key Component in the Synthesis of PARP Inhibitors
A prominent and highly successful application of fluorinated phenylboronic acids is in the synthesis of PARP inhibitors, a class of targeted cancer therapies.[4] These drugs have shown remarkable efficacy in treating cancers with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations.[5] One of the leading PARP inhibitors, Niraparib (marketed as Zejula®), incorporates the 4-carboxy-2-fluorophenyl moiety, making building blocks like this compound essential for its synthesis.[6][7]
The 2-fluoro-4-carboxyphenyl group in Niraparib plays a crucial role in its biological activity. The fluorine atom can enhance binding interactions within the PARP enzyme's active site and improve metabolic stability, leading to a more favorable pharmacokinetic profile. The carboxylic acid is often converted to a carboxamide, which is a common pharmacophore in PARP inhibitors, forming key hydrogen bond interactions with the target enzyme.[8]
The general synthetic strategy for incorporating this moiety into a PARP inhibitor scaffold involves a Suzuki-Miyaura cross-coupling reaction between this compound and a suitable heterocyclic or aromatic halide.
Caption: Synthetic workflow for PARP inhibitors.
Experimental Protocols: Suzuki-Miyaura Cross-Coupling
The following protocols provide detailed methodologies for the Suzuki-Miyaura cross-coupling reaction using this compound. These protocols are designed to be robust and adaptable for the synthesis of various biaryl compounds.
Protocol 1: General Suzuki-Miyaura Coupling for Biaryl Synthesis
This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of this compound with an aryl or heteroaryl halide.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight | Supplier |
| This compound | 1050423-87-4 | 266.07 g/mol | Major chemical suppliers |
| Aryl/Heteroaryl Halide (e.g., 4-bromopyridine) | Varies | Varies | Major chemical suppliers |
| Pd(dppf)Cl₂·CH₂Cl₂ | 95464-05-4 | 816.64 g/mol | Major chemical suppliers |
| Sodium Carbonate (Na₂CO₃) | 497-19-8 | 105.99 g/mol | Major chemical suppliers |
| 1,4-Dioxane (anhydrous) | 123-91-1 | 88.11 g/mol | Major chemical suppliers |
| Water (degassed) | 7732-18-5 | 18.02 g/mol | N/A |
| Ethyl acetate (for workup) | 141-78-6 | 88.11 g/mol | Major chemical suppliers |
| Brine (for workup) | N/A | N/A | N/A |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 g/mol | Major chemical suppliers |
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 mmol, 1.2 equiv.), the aryl/heteroaryl halide (1.0 mmol, 1.0 equiv.), and sodium carbonate (2.0 mmol, 2.0 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Catalyst Addition: Under the inert atmosphere, add the palladium catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂, 0.05 mmol, 5 mol%).
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 8 mL of dioxane and 2 mL of water). The total solvent volume should be sufficient to ensure good stirring (approximately 0.1 M concentration of the limiting reagent).
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
Caption: Suzuki-Miyaura coupling experimental workflow.
Causality Behind Experimental Choices:
-
Pinacol Ester vs. Boronic Acid: The pinacol ester is generally more stable and easier to handle and purify than the free boronic acid, which can be prone to dehydration to form cyclic boroxines. The pinacol ester often participates directly in the catalytic cycle or is hydrolyzed in situ to the active boronic acid under the basic aqueous conditions.[7]
-
Catalyst Choice: Pd(dppf)Cl₂ is a robust and versatile catalyst for Suzuki-Miyaura couplings, showing good tolerance for a wide range of functional groups and often providing high yields. The dppf ligand is a bulky, electron-rich phosphine that promotes the oxidative addition and reductive elimination steps of the catalytic cycle.[7]
-
Base and Solvent System: A base is required to activate the boronic acid (or its ester) for transmetalation to the palladium center.[7] Sodium carbonate is a common and effective base for this purpose. The mixed solvent system of dioxane and water is widely used; dioxane solubilizes the organic reagents, while water is necessary to dissolve the base and facilitate the formation of the active boronate species. Degassing the solvents is crucial to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this mechanism is key to troubleshooting and optimizing the reaction.
Caption: The Suzuki-Miyaura catalytic cycle.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl or heteroaryl halide (R¹-X) to form a Pd(II) complex.
-
Transmetalation: The organic group (R²) from the boronic ester (activated by the base) is transferred to the Pd(II) center, displacing the halide. This is the key bond-forming step from the boron reagent.
-
Reductive Elimination: The two organic groups (R¹ and R²) on the Pd(II) center are coupled and eliminated from the palladium, forming the desired biaryl product (R¹-R²) and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Conclusion and Future Outlook
This compound is a powerful and enabling building block in medicinal chemistry. Its strategic use, particularly in the synthesis of PARP inhibitors like Niraparib, underscores the importance of fluorinated and boronic acid-containing reagents in modern drug discovery. The robust and well-understood Suzuki-Miyaura cross-coupling reaction provides a reliable method for incorporating this valuable moiety into complex molecular architectures. As the demand for targeted therapies continues to grow, the applications of such multifunctional building blocks are set to expand, paving the way for the discovery and development of next-generation medicines.
References
- 1. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 2. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Synthesis of Structurally Diverse N‐Substituted Quaternary‐Carbon‐Containing Small Molecules from α,α‐Disubstituted Propargyl Amino Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
Application Notes and Protocols for the Use of 4-Carboxy-2-fluorophenylboronic acid pinacol ester in Synthesis
Introduction: A Versatile Building Block for Complex Molecules
In the landscape of modern synthetic chemistry, the quest for efficient and modular methods to construct complex molecular architectures is paramount. The Suzuki-Miyaura cross-coupling reaction stands as a titan in this field, offering a powerful tool for the formation of carbon-carbon bonds.[1][2] Within the vast arsenal of reagents for this transformation, functionalized arylboronic acids and their esters are of particular importance, serving as key building blocks for pharmaceuticals, agrochemicals, and advanced materials. This guide focuses on a particularly valuable, yet nuanced, building block: 4-Carboxy-2-fluorophenylboronic acid pinacol ester .
The presence of three distinct functional moieties—a boronic ester for cross-coupling, a carboxylic acid for further derivatization or to impart specific physicochemical properties, and a fluorine atom to modulate electronic character and metabolic stability—makes this reagent a highly attractive synthon. The pinacol ester form offers enhanced stability compared to the corresponding boronic acid, mitigating issues such as protodeboronation, a common side reaction with functionalized boronic acids.[3] This document provides a comprehensive overview, detailed protocols, and expert insights into the effective utilization of this compound in organic synthesis.
Physicochemical Properties and Handling
A thorough understanding of the reagent's properties is the foundation of its successful application.
| Property | Value | Source |
| CAS Number | 1050423-87-4 | [4] |
| Molecular Formula | C₁₃H₁₆BFO₄ | [4] |
| Molecular Weight | 266.07 g/mol | [4] |
| Appearance | White to off-white solid | Generic |
| Melting Point | Not widely reported, handle with care | Generic |
| Storage | Store at -20°C for long-term stability | [4] |
Handling and Safety:
This compound should be handled in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, is mandatory.[5][6] While pinacol esters are generally more stable than boronic acids, they can still be sensitive to strong acids, bases, and oxidizing agents. It is recommended to store the reagent under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.
Core Application: Suzuki-Miyaura Cross-Coupling
The primary application of this building block is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to synthesize fluorinated biaryl carboxylic acids.[7] These products are valuable intermediates in drug discovery and materials science.
Mechanistic Considerations: The Nuances of a Functionalized Building Block
The standard Suzuki-Miyaura catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2] However, the electronic properties of this compound introduce specific considerations:
-
Influence of the Fluoro and Carboxy Groups: The ortho-fluorine and para-carboxylic acid groups are both electron-withdrawing. This electronic-deficiency can impact the transmetalation step. While electron-withdrawing groups on the boronic acid can sometimes slow down this step, the choice of an appropriate base and reaction conditions can overcome this.
-
The Role of the Pinacol Ester: The pinacol ester serves as a protecting group for the boronic acid, preventing premature decomposition.[3] While some studies suggest that boronic esters may undergo direct transmetalation, it is widely accepted that hydrolysis to the boronic acid, or formation of a boronate species, precedes this step.[1]
-
Base Selection: The choice of base is critical. It facilitates the formation of a more nucleophilic boronate species, which is essential for efficient transmetalation.[1] Given the presence of the acidic carboxylic acid proton, a sufficient excess of a suitable base is required to both deprotonate the carboxylic acid and activate the boronic ester.
Below is a diagram illustrating the generally accepted catalytic cycle for the Suzuki-Miyaura reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol: Synthesis of a Fluorinated Biaryl Carboxylic Acid
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Optimization may be required for different coupling partners.
Reaction Scheme:
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 3.0 mmol, 3.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 v/v, 5 mL)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 equiv), and potassium carbonate (3.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas for 10-15 minutes. This is crucial to prevent oxidation of the palladium catalyst.
-
Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe. The presence of water can aid in the dissolution of the base and facilitate the hydrolysis of the pinacol ester.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 2 to 24 hours depending on the reactivity of the aryl bromide.
-
Work-up:
-
Cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL).
-
Carefully acidify the aqueous layer with 1 M HCl to a pH of ~2-3 to protonate the carboxylic acid.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the desired fluorinated biaryl carboxylic acid.
Troubleshooting and Optimization
Low yields in Suzuki-Miyaura couplings are a common challenge. The following workflow and table provide guidance on addressing these issues, with specific considerations for this building block.
Caption: A logical workflow for troubleshooting Suzuki-Miyaura reactions.
| Issue | Potential Cause | Suggested Solution |
| No Reaction | Inactive catalyst | Ensure proper degassing to prevent catalyst oxidation. Consider using a pre-activated Pd(0) source like Pd(PPh₃)₄. |
| Incorrect base | The base may be too weak. Try a stronger base like K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered for better solubility. | |
| Low Yield | Protodeboronation | The C-B bond is cleaved. Use milder reaction conditions (lower temperature, shorter reaction time). Ensure sufficient base is present. The use of the pinacol ester already helps to mitigate this.[3] |
| Homocoupling of boronic ester | Formation of a symmetrical biaryl from two molecules of the boronic ester. This can be promoted by oxygen. Improve degassing procedures. | |
| Poor solubility of reagents | Starting materials are not fully dissolved. Try a different solvent system, such as DME/water or THF/water. | |
| Incomplete Conversion | Steric hindrance | If the aryl halide is sterically hindered, a bulkier, more electron-rich phosphine ligand (e.g., Buchwald ligands like SPhos or XPhos) may be required to facilitate oxidative addition. |
Conclusion
This compound is a powerful and versatile building block for the synthesis of complex, functionalized biaryl compounds. Its stability and trifunctionality offer significant advantages in medicinal chemistry and materials science. A thorough understanding of its reactivity, particularly in the context of the Suzuki-Miyaura coupling, and careful optimization of reaction conditions are key to unlocking its full synthetic potential. The protocols and insights provided in this guide serve as a comprehensive resource for researchers aiming to incorporate this valuable reagent into their synthetic strategies.
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of Biaryl Carboxylic Acids through a Cascade Suzuki-Miyaura Coupling/Friedel-Crafts Alkylation/Lewis-Acid-Catalyzed Rearrangement/Aromatization Process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Synthesis of Biaryl Scaffolds: An Application Guide to 4-Carboxy-2-fluorophenylboronic Acid Pinacol Ester
Introduction: The Biaryl Motif and a Privileged Reagent
Biaryl structures are a cornerstone of modern medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] Their prevalence is a direct result of their unique three-dimensional architecture, which allows for precise interactions with biological targets, and their favorable physicochemical properties that influence drug metabolism and pharmacokinetic profiles. The robust and versatile Suzuki-Miyaura cross-coupling reaction has become the gold standard for the synthesis of these vital structural motifs.[1][3]
This guide focuses on a particularly strategic building block in the synthetic chemist's arsenal: 4-Carboxy-2-fluorophenylboronic acid pinacol ester . This reagent is engineered for efficacy, with each functional group serving a distinct and advantageous purpose in the synthesis of complex molecules for drug discovery and development. The pinacol ester enhances stability and handling compared to the corresponding boronic acid, mitigating issues like protodeboronation.[4][5] The ortho-fluoro substituent and para-carboxyl group introduce electronic and functional handles that are invaluable for tailoring molecular properties and enabling subsequent chemical modifications.
This document provides a comprehensive overview of the application of this compound in the synthesis of biaryl compounds, detailing not just the "how" but the "why" behind the recommended protocols.
The Suzuki-Miyaura Coupling: A Mechanistic Overview
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide or triflate.[3] The catalytic cycle, illustrated below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Figure 1: A simplified diagram of the Suzuki-Miyaura catalytic cycle.
The reaction commences with the oxidative addition of an aryl halide to a palladium(0) complex, forming a palladium(II) species. This is often the rate-limiting step and is facilitated by electron-withdrawing groups on the aryl halide.[6] The subsequent transmetalation step involves the transfer of the organic group from the boron atom to the palladium center. This crucial step requires the activation of the organoboron compound by a base to form a more nucleophilic boronate species.[5] Finally, reductive elimination from the palladium(II) complex yields the desired biaryl product and regenerates the active palladium(0) catalyst.[3]
Strategic Advantages of this compound
The unique substitution pattern of this reagent offers several advantages:
-
Enhanced Stability : The pinacol ester form is generally more stable than the free boronic acid, showing greater resistance to decomposition and protodeboronation, which can be problematic with electron-deficient boronic acids.[4]
-
Modulated Reactivity : The ortho-fluoro substituent is a strong electron-withdrawing group, which influences the electronic properties of the aromatic ring. This can impact the rate of transmetalation and the properties of the final product.[7] Fluorinated aromatic compounds often exhibit improved metabolic stability and lipophilicity, desirable traits in drug candidates.[7][8]
-
Synthetic Handle for Further Functionalization : The para-carboxyl group provides a versatile functional handle for subsequent chemical transformations. It can be converted into amides, esters, or other functional groups, allowing for the exploration of a wider chemical space in structure-activity relationship (SAR) studies.[9] This is particularly valuable in the development of combinatorial libraries for high-throughput screening.
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis of biaryl compounds using this compound.
Materials and Methods
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥97% | e.g., Sigma-Aldrich, Combi-Blocks | Store under inert atmosphere. |
| Aryl Halide (Bromide or Iodide) | Synthesis Grade | Various | Ensure purity and dryness. |
| Palladium Catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄) | Catalyst Grade | Various | Select based on aryl halide reactivity. |
| Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) | Anhydrous | Various | Choice of base is critical. |
| Solvent (e.g., Dioxane, Toluene, DMF) | Anhydrous | Various | Degas thoroughly before use. |
| Inert Gas (Argon or Nitrogen) | High Purity | --- | For maintaining an inert atmosphere. |
General Protocol for Suzuki-Miyaura Coupling
This protocol is a general starting point and should be optimized for specific substrates.
-
Reagent Preparation : In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl halide (1.0 mmol, 1.0 equiv.), this compound (1.2 equiv.), and the chosen base (e.g., K₂CO₃, 2.0 equiv.).
-
Degassing : Seal the flask with a septum and thoroughly purge with an inert gas (Argon or Nitrogen) for 15-30 minutes to remove oxygen, which can deactivate the palladium catalyst.[4]
-
Solvent Addition : Add the degassed solvent (e.g., Dioxane/H₂O 4:1, to achieve a concentration of 0.1-0.2 M relative to the limiting reagent) via syringe.
-
Catalyst Addition : Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%).
-
Reaction : Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup : Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification : Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.
Figure 2: A workflow for the optimization of Suzuki-Miyaura coupling conditions.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst; inefficient oxidative addition or transmetalation. | Ensure rigorous degassing to prevent catalyst oxidation. For less reactive aryl halides (e.g., chlorides), consider using a more electron-rich and bulky ligand (e.g., Buchwald ligands) and a stronger base like K₃PO₄ or Cs₂CO₃. Increasing the reaction temperature may also be beneficial.[4] |
| Protodeboronation of the Boronic Ester | Presence of excess water or strong protic sources; prolonged reaction times at high temperatures. | Use anhydrous solvents and reagents. A milder base such as KF can sometimes mitigate this issue. If protodeboronation persists, consider using the corresponding MIDA boronate for enhanced stability.[4] |
| Formation of Homocoupled Byproducts | Oxygen contamination leading to oxidative homocoupling of the boronic ester. | Improve the degassing procedure of the solvent and reaction vessel. Ensure a constant positive pressure of inert gas throughout the reaction. |
| Difficulty in Purification | Residual palladium catalyst or boron-containing byproducts. | For palladium removal, washing the organic layer with an aqueous solution of thiourea or using a scavenger resin can be effective. Boronic acid byproducts can often be removed by a basic aqueous wash. |
Conclusion
This compound is a highly valuable and versatile reagent for the synthesis of biaryl compounds, particularly in the context of drug discovery and development. Its unique combination of a stabilizing pinacol ester, a reactivity-modulating ortho-fluoro group, and a synthetically useful para-carboxyl handle makes it a strategic choice for accessing complex molecular architectures. By understanding the underlying principles of the Suzuki-Miyaura reaction and carefully optimizing the reaction conditions, researchers can effectively leverage this powerful building block to accelerate their research programs.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. youtube.com [youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. nbinno.com [nbinno.com]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 9. Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Deprotection of 4-Carboxy-2-fluorophenylboronic Acid Pinacol Ester
Introduction: The Strategic Role of a Protected Boronic Acid
4-Carboxy-2-fluorophenylboronic acid is a highly valuable building block in modern organic synthesis, particularly within pharmaceutical and materials science research.[1] Its trifunctional nature—featuring a boronic acid, a carboxylic acid, and a fluorine atom—makes it a versatile reagent for constructing complex molecular architectures, most notably through the Nobel prize-winning Suzuki-Miyaura cross-coupling reaction.[2][3][4] The fluorine substituent can enhance the metabolic stability and binding affinity of drug candidates, while the carboxylic acid group provides a handle for further functionalization or for modulating solubility and pharmacokinetic properties.[1][5]
However, the inherent reactivity and polarity of the free boronic acid group can present challenges during multi-step syntheses, including purification difficulties and instability under certain reaction conditions.[6][7] To circumvent these issues, the boronic acid is often protected as a pinacol ester. This derivative is significantly more stable, less polar, and generally compatible with a wide range of reaction conditions, including chromatography.[6][8] The deprotection of this ester is therefore a critical final step to unmask the reactive boronic acid moiety immediately prior to its intended use. This guide provides a detailed, field-tested protocol for the efficient and reliable deprotection of 4-Carboxy-2-fluorophenylboronic acid pinacol ester, grounded in the fundamental principles of boronate chemistry.
Chemical Principles and Mechanistic Rationale
The deprotection of a boronic acid pinacol ester is fundamentally a hydrolysis reaction. The process, however, is a reversible equilibrium, which presents the primary challenge in driving the reaction to completion.[7][9]
Mechanism of Acid-Catalyzed Hydrolysis:
The reaction is most commonly facilitated under acidic conditions. The mechanism proceeds as follows:
-
Protonation: A lone pair of electrons on one of the pinacol ester's oxygen atoms attacks a proton (H⁺) from the acid catalyst. This protonation makes the boron atom significantly more electrophilic.
-
Nucleophilic Attack: A water molecule acts as a nucleophile, attacking the electron-deficient boron center. This forms a tetrahedral boronate intermediate.
-
Proton Transfer & Elimination: A series of proton transfers occurs, culminating in the elimination of one of the hydroxyl groups from the pinacol moiety as a leaving group. This step is repeated for the second hydroxyl group.
-
Product Formation: The final result is the free boronic acid (R-B(OH)₂) and pinacol (HO-C(CH₃)₂-C(CH₃)₂-OH).
To shift the equilibrium towards the desired boronic acid product, Le Châtelier's principle is exploited. This is typically achieved by using a large excess of water in a biphasic solvent system. This high concentration of water drives the forward reaction, while the organic solvent helps to dissolve the starting ester and subsequently remove the lipophilic pinacol byproduct during aqueous work-up.
Recommended Protocol: Biphasic Acidic Hydrolysis
This protocol is robust and generally high-yielding. It relies on simple reagents and a straightforward extraction procedure to isolate the product.
Materials and Reagents
-
Substrate: this compound (CAS: 1050423-87-4)[10]
-
Solvent: Diethyl ether (Et₂O) or Tetrahydrofuran (THF)
-
Aqueous Acid: 2 M Hydrochloric acid (HCl)
-
Extraction Solvent: Ethyl acetate (EtOAc)
-
Drying Agent: Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Reagents for Monitoring: TLC plates (silica gel 60 F₂₅₄), appropriate eluent (e.g., 1:1 Hexanes:EtOAc with 1% acetic acid).
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
pH paper or meter
Experimental Workflow Diagram
Caption: Experimental workflow for pinacol ester deprotection.
Step-by-Step Procedure
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 eq). Dissolve the ester in a suitable organic solvent (e.g., diethyl ether or THF, approx. 0.1 M concentration).
-
Hydrolysis: Add an aqueous solution of 2 M HCl (10-20 equivalents) to the flask.
-
Reaction: Stir the biphasic mixture vigorously at room temperature for 4-16 hours. The reaction progress should be monitored periodically.
-
Expert Tip: Vigorous stirring is crucial to maximize the interfacial area between the organic and aqueous phases, thereby increasing the reaction rate.
-
-
Monitoring: Monitor the reaction by TLC or LC-MS. The starting material is significantly less polar than the product. The disappearance of the starting material spot/peak indicates reaction completion. A significant challenge in the reversed-phase HPLC analysis of boronic acids is their potential for on-column degradation.[11]
-
Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the aqueous and organic layers.
-
Extraction: Extract the aqueous layer three times with ethyl acetate to recover any dissolved product.
-
Causality Note: The desired product, 4-Carboxy-2-fluorophenylboronic acid, has increased polarity compared to the starting ester and will partition between the aqueous and organic phases. Multiple extractions ensure maximum recovery.
-
-
Washing & Drying: Combine all organic layers and wash with brine. Dry the combined organic solution over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Isolation: The product is typically obtained as a white to off-white solid and can often be used without further purification. If necessary, recrystallization from an appropriate solvent system can be performed.
Alternative Deprotection Strategies
While acidic hydrolysis is broadly effective, some substrates may be sensitive to strong acid. In such cases, alternative methods can be employed.
| Method | Reagents & Conditions | Rationale & Considerations | Reference |
| Transesterification | Diethanolamine (DEA), followed by mild acid hydrolysis. | Forms a stable DEA-boron adduct which is then easily hydrolyzed. This two-step method is advantageous for its tolerance of various functional groups and short reaction times. | [6][12] |
| Transborylation | Excess phenylboronic acid or a polymer-bound boronic acid. | Drives the equilibrium by providing a sacrificial boronic acid to trap the pinacol. Can be less reliable and harder to purify. | [6][13] |
| Fluoride-Mediated | KHF₂ to form a trifluoroborate salt, followed by acidic hydrolysis (e.g., with silica gel). | Trifluoroborates are highly stable crystalline solids that can be easily purified before being hydrolyzed back to the boronic acid under mild conditions. | [8][13] |
Analytical Characterization for Validation
Confirming the identity and purity of the final product is essential.
-
¹H NMR: The most telling sign of successful deprotection is the complete disappearance of the sharp singlet corresponding to the four equivalent methyl groups of the pinacol ester, typically found around δ 1.3 ppm. The broad singlet for the boronic acid protons (B(OH)₂) will appear, though its chemical shift is variable and it may exchange with residual water.
-
¹¹B NMR: This technique is highly specific for observing the boron nucleus. The pinacol ester will show a signal around δ 30-35 ppm. The free boronic acid will typically appear further downfield, around δ 27-33 ppm, often as a broader signal.[11]
-
Mass Spectrometry: ESI-MS (Negative ion mode) should show the correct mass for the deprotonated boronic acid [M-H]⁻.
-
HPLC: A stability-indicating HPLC method is crucial for quantifying purity and ensuring the absence of starting material or byproducts.[11]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | 1. Insufficient stirring. 2. Insufficient reaction time. 3. Not enough acid or water to drive the equilibrium. | 1. Increase the stirring rate to ensure a fine emulsion. 2. Allow the reaction to run longer (e.g., 24h). 3. Add more of the aqueous HCl solution. |
| Low Isolated Yield | 1. Product is partially soluble in the aqueous layer and was not fully extracted. 2. The product formed a stable boroxine (cyclic anhydride) which has different solubility. 3. The product is oxidatively unstable.[14] | 1. Perform additional extractions (5-6 times) with ethyl acetate. 2. During work-up, ensure sufficient water is present to favor the monomeric boronic acid. Lyophilization can sometimes help isolate water-soluble products. 3. Handle the product under an inert atmosphere if possible and store it in a cool, dark place. |
| Product is an Oil or Gummy Solid | 1. Presence of residual pinacol byproduct. 2. Presence of residual solvent. | 1. Triturate the crude product with a non-polar solvent like hexanes or pentane to dissolve the pinacol. 2. Dry the product under high vacuum for an extended period. |
| Broad or Unclear NMR Signals | 1. Presence of boroxine anhydrides in equilibrium with the monomer. 2. Paramagnetic impurities. | 1. Add a drop of D₂O to the NMR sample to sharpen signals through exchange. 2. Ensure all glassware is clean. If necessary, purify by recrystallization. |
Reaction Mechanism Diagram
Caption: Simplified mechanism of acid-catalyzed hydrolysis.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]
- 3. mdpi.com [mdpi.com]
- 4. m.youtube.com [m.youtube.com]
- 5. dovepress.com [dovepress.com]
- 6. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 9. researchgate.net [researchgate.net]
- 10. usbio.net [usbio.net]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. reddit.com [reddit.com]
- 14. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Use of 4-Carboxy-2-fluorophenylboronic Acid Pinacol Ester in Fragment-Based Drug Discovery
Abstract
Fragment-Based Drug Discovery (FBDD) has solidified its position as a powerful engine for identifying high-quality lead compounds. This approach relies on screening low molecular weight fragments that, despite binding with low affinity, do so with high ligand efficiency. Boronic acids have emerged as a privileged class of fragments due to their unique ability to form reversible covalent bonds with nucleophilic residues in protein active sites. This guide provides an in-depth exploration of a particularly strategic fragment, 4-Carboxy-2-fluorophenylboronic acid pinacol ester, detailing its rationale for use, experimental protocols for screening and validation, and strategies for hit-to-lead elaboration.
Introduction: The Unique Value Proposition of Boronic Acids in FBDD
FBDD campaigns begin by identifying small chemical fragments (typically <300 Da) that bind to a biological target.[1][2] These initial hits serve as starting points for optimization into potent, drug-like molecules through structure-guided growth, linking, or merging strategies.[1]
Boronic acids and their pinacol esters are particularly compelling fragments. The boron atom is sp²-hybridized and possesses an empty p-orbital, making it an effective Lewis acid.[3] This allows it to accept a lone pair of electrons from nucleophilic amino acid residues—such as serine, threonine, or lysine—to form a reversible, tetrahedral covalent adduct.[3][][5] This transient covalent interaction can anchor a low-affinity fragment in a binding pocket, providing a stable complex for structural analysis and a significant advantage in hit discovery.[][6]
1.1. Deconstructing the Fragment: this compound
This fragment has been rationally designed to maximize its utility in an FBDD campaign. Each functional group serves a distinct and strategic purpose.
Caption: Strategic roles of the functional groups in the title fragment.
-
Boronic Acid Pinacol Ester: This is the reactive "warhead." The pinacol ester serves as a protecting group, enhancing the compound's stability and shelf-life, which is critical for library management.[7] In aqueous buffer conditions, it can hydrolyze to the active boronic acid, which then engages the target.
-
Carboxylic Acid: This group is a versatile interaction partner, capable of forming strong hydrogen bonds or salt bridges with protein residues. Crucially, it serves as a primary, synthetically tractable "vector" for growing the fragment into a more potent lead compound via reactions like amide coupling.[8]
-
Fluorine Atom: The electron-withdrawing fluorine atom, positioned ortho to the boronic acid, modulates the Lewis acidity of the boron and the pKa of the carboxylic acid.[9] This can fine-tune binding interactions. Furthermore, fluorine can participate in favorable non-covalent interactions within the protein binding site and is often introduced to improve metabolic stability and other pharmacokinetic properties during lead optimization.
1.2. Physicochemical Properties
This fragment aligns well with the common guidelines for FBDD, such as the "Rule of Three."
| Property | Value | FBDD Guideline ("Rule of Three") | Source |
| CAS Number | 1050423-87-4 | N/A | [9] |
| Molecular Formula | C₁₃H₁₆BFO₄ | N/A | [9] |
| Molecular Weight | 266.07 g/mol | ≤ 300 | |
| pKa | 3.75 ± 0.10 (Predicted) | N/A | [9][10] |
| Form | Solid | N/A | |
| Melting Point | 199-204 °C | N/A | [10] |
The FBDD Workflow: From Fragment to Lead
The utilization of this compound follows a structured, multi-stage workflow common to FBDD campaigns. The ultimate goal is to leverage structural biology insights to guide the chemical evolution of the initial low-affinity hit into a high-potency lead candidate.
Caption: A typical Fragment-Based Drug Discovery (FBDD) workflow.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the key stages of an FBDD campaign using this compound.
Protocol 1: Fragment Stock Preparation and Quality Control
Causality: The integrity of any screening campaign depends entirely on the quality and solubility of the library compounds. This protocol ensures the fragment is pure, stable, and fully solubilized to prevent false positives/negatives.
Materials:
-
This compound (CAS: 1050423-87-4)
-
Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9%
-
Microcentrifuge tubes or 96/384-well plates
-
Calibrated analytical balance
-
Vortex mixer and centrifuge
Protocol:
-
Weighing: Accurately weigh a precise amount of the solid fragment using an analytical balance in a controlled environment.
-
Solubilization: Add the required volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 100 mM or 200 mM).
-
Scientist's Note: DMSO is the standard solvent due to its high solubilizing power. Always use anhydrous grade to prevent hydrolysis of the pinacol ester during storage.
-
-
Mixing: Vortex the solution thoroughly for 2-5 minutes to ensure complete dissolution. A brief sonication step can be used if needed.
-
Visual Inspection (QC): Visually inspect the solution for any undissolved particulate matter. If precipitation is observed, the concentration may be too high for its solubility limit.
-
Centrifugation (QC): Centrifuge the stock solution at high speed (e.g., >10,000 x g) for 5 minutes to pellet any microscopic precipitates. Use the supernatant for creating screening plates. This is a critical self-validating step.
-
Storage: Store the stock solution at -20°C or -80°C in sealed containers with desiccant to minimize water absorption.
Protocol 2: Primary Screening via X-ray Crystallography
Causality: For boronic acids, X-ray crystallography is not just a validation tool but a powerful primary screening method. It provides unambiguous evidence of binding and reveals the specific covalent interaction with the target protein, offering immediate structural insights for optimization.[11][12][13]
Materials:
-
Purified target protein at high concentration (e.g., 5-15 mg/mL) in a suitable, low-salt buffer.
-
Fragment stock solution (from Protocol 1).
-
Crystallization plates (e.g., 96-well sitting drop vapor diffusion plates).
-
Crystallization screens (commercial or custom).
-
Cryoprotectant solution.
-
Synchrotron beamline access.
Protocol:
-
Apo Crystal Generation: First, establish a robust crystallization condition for the target protein alone (apo form). This is the baseline for all subsequent experiments.
-
Fragment Soaking: a. Transfer a grown apo crystal into a droplet of its mother liquor. b. Add the fragment stock solution to this droplet to a final concentration of 1-10 mM. The DMSO concentration should not exceed 5-10% (v/v) to avoid disrupting the crystal lattice. c. Incubate for a period ranging from 30 minutes to 24 hours. The optimal time is target-dependent.
-
Scientist's Note: Soaking is often preferred over co-crystallization for initial screens as it uses the same well-established apo crystal condition.
-
-
Cryo-Protection: Briefly transfer the soaked crystal into a cryoprotectant solution (typically mother liquor supplemented with 20-30% glycerol, ethylene glycol, or other glassing agents) to prevent ice formation during flash-cooling.
-
Flash-Cooling: Immediately loop the crystal and flash-cool it in liquid nitrogen.
-
Data Collection: Collect X-ray diffraction data at a synchrotron source.
-
Data Analysis: a. Process the diffraction data and solve the structure by molecular replacement using the apo protein structure as a model. b. Carefully examine the resulting electron density map (2Fo-Fc and Fo-Fc maps) at the active site. c. Interpretation: A "hit" is identified by clear, unambiguous electron density corresponding to the fragment. For this boronic acid, expect to see the boron atom in a tetrahedral geometry, covalently linked to the side-chain oxygen of a serine or threonine residue.[6][13] The phenyl ring, carboxylate, and fluorine should also be clearly resolved.
Protocol 3: Orthogonal Hit Validation via Thermal Shift Assay (TSA)
Causality: An orthogonal assay using a different biophysical principle is essential to confirm the initial hit and rule out artifacts.[2][14] TSA, or Differential Scanning Fluorimetry (DSF), measures the change in protein thermal stability upon ligand binding. A positive shift in the melting temperature (ΔTm) indicates a stabilizing interaction.
Materials:
-
Purified target protein (0.1-0.2 mg/mL).
-
SYPRO Orange dye (or equivalent).
-
Fragment stock solution.
-
Quantitative PCR (qPCR) instrument with a thermal ramping feature.
-
Assay buffer.
Protocol:
-
Reaction Setup: In a 96-well PCR plate, prepare reactions containing the protein, SYPRO Orange dye, and assay buffer.
-
Fragment Addition: Add the fragment to the wells across a range of final concentrations (e.g., 1 µM to 1 mM). Include a "DMSO only" control.
-
Thermal Melt: Place the plate in the qPCR instrument and run a thermal melt protocol, gradually increasing the temperature (e.g., from 25°C to 95°C) while monitoring fluorescence.
-
Data Analysis: a. The protein's melting temperature (Tm) is the midpoint of the unfolding transition, identified as the peak of the first derivative of the fluorescence curve. b. Interpretation: A hit is confirmed if the fragment-containing wells show a dose-dependent increase in Tm compared to the DMSO control. A ΔTm of ≥ 2°C is generally considered a robust hit.
Structure-Guided Hit-to-Lead Elaboration
Once a high-resolution crystal structure of the fragment-protein complex is obtained, the hit-to-lead phase begins. The goal is to "grow" the fragment by adding new chemical functionality that makes additional favorable interactions with the protein, thereby increasing binding affinity and selectivity.
Strategy: The carboxylic acid group is the primary handle for synthetic elaboration. The crystal structure will reveal the solvent-exposed region around this group and highlight any nearby "hot spots" or sub-pockets on the protein surface that can be targeted.
Caption: Structure-guided elaboration from the carboxylic acid vector.
Key Synthetic Approach: Amide Coupling
-
Identify Vector: The crystal structure confirms the carboxylic acid is pointing towards a solvent-exposed region adjacent to an empty pocket.
-
Select Building Block: Choose a small amine-containing building block designed to complement the empty pocket (e.g., a hydrophobic benzylamine if the pocket is greasy).
-
Synthesize Analog: Use standard peptide coupling reagents (e.g., HATU, HOBt) to couple the selected amine to the carboxylic acid of the fragment.
-
Test Affinity: Measure the binding affinity of the new, larger compound using SPR or ITC. A significant improvement in affinity validates the design strategy. This iterative process of design, synthesis, and testing is the core of hit-to-lead optimization.[8]
References
- 1. think.taylorandfrancis.com [think.taylorandfrancis.com]
- 2. How to Find a Fragment: Methods for Screening and Validation in Fragment-Based Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 5. Exploring Covalent Docking Mechanisms of Boron-Based Inhibitors to Class A, C and D β-Lactamases Using Time-dependent Hybrid QM/MM Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Covalent-fragment screening identifies selective inhibitors of multiple Staphylococcus aureus serine hydrolases important for growth and biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1218791-13-9 | 4-(Benzyloxycarbonylamino)-2-fluorophenylboronic acid, pinacol ester [fluoromart.com]
- 8. Fragment-based drug discovery: opportunities for organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Page loading... [guidechem.com]
- 10. lookchem.com [lookchem.com]
- 11. X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Fragment-based drug discovery campaigns guided by native mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Functionalization of the Carboxylic Acid Group in 4-Carboxy-2-fluorophenylboronic Acid Pinacol Ester
Introduction: A Versatile Building Block for Modern Chemistry
4-Carboxy-2-fluorophenylboronic acid pinacol ester is a key trifunctional building block in contemporary organic synthesis, particularly in the realms of medicinal chemistry and materials science. Its utility stems from the orthogonal reactivity of its three distinct functional groups: a carboxylic acid, a fluoro-substituent, and a boronic acid pinacol ester. This unique arrangement allows for sequential and selective chemical modifications, enabling the construction of complex molecular architectures. The pinacol ester provides enhanced stability to the otherwise sensitive boronic acid moiety, making the compound easier to handle and store compared to its free boronic acid counterpart.[1][2] The electron-withdrawing nature of the ortho-fluoro substituent increases the acidity of the carboxylic acid, potentially enhancing its reactivity in various transformations.[3]
This guide provides a comprehensive overview and detailed protocols for the selective functionalization of the carboxylic acid group of this compound into three important classes of compounds: amides, esters, and primary alcohols. The protocols are designed to ensure the integrity of the boronic acid pinacol ester and the fluoro-substituent, highlighting the principle of chemoselectivity in modern organic synthesis.
I. Amide Bond Formation: The Cornerstone of Bioactive Molecules
The conversion of the carboxylic acid to an amide is one of the most frequently performed transformations in drug discovery. The resulting amide bond is a key structural feature in a vast array of pharmaceuticals. We present two robust and widely applicable protocols for this conversion, utilizing common coupling reagents that are known for their efficiency and mild reaction conditions, thus preserving the sensitive boronic ester.
Scientific Rationale: Activating the Carboxyl Group
Direct reaction between a carboxylic acid and an amine to form an amide is a thermodynamically favorable but kinetically slow process. Therefore, the carboxylic acid must first be "activated" by converting the hydroxyl group into a better leaving group. This is typically achieved using coupling reagents.
-
EDC/HOBt System: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate can be prone to racemization and other side reactions. The addition of an auxiliary nucleophile, such as 1-hydroxybenzotriazole (HOBt), intercepts the O-acylisourea to form an activated HOBt ester. This ester is more stable and less susceptible to racemization, and it readily reacts with the amine to form the desired amide. The byproducts of this reaction are water-soluble, facilitating purification.
-
HATU as a Superior Activating Agent: O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a uronium-based coupling reagent that has gained widespread use due to its high efficiency and low rates of racemization. In the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), HATU reacts with the carboxylic acid to form a highly reactive OAt-active ester. The 7-azabenzotriazole (OAt) leaving group is a superior activating group compared to HOBt, leading to faster and more efficient couplings, especially with sterically hindered or electron-deficient amines.
Workflow for Amide Bond Formation
Caption: General workflow for amide synthesis.
Experimental Protocols
Protocol 1: EDC/HOBt Mediated Amide Coupling
| Parameter | Value |
| Reagents | |
| This compound | 1.0 equiv |
| Amine | 1.1 equiv |
| EDC·HCl | 1.2 equiv |
| HOBt | 1.2 equiv |
| DIPEA | 2.5 equiv |
| Solvent | Anhydrous DMF or CH₂Cl₂ |
| Temperature | 0 °C to room temperature |
| Reaction Time | 4-18 hours |
Step-by-Step Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv), HOBt (1.2 equiv), and the desired amine (1.1 equiv).
-
Dissolve the mixture in anhydrous dimethylformamide (DMF) or dichloromethane (CH₂Cl₂) to a concentration of 0.1-0.5 M.
-
Cool the solution to 0 °C in an ice bath with magnetic stirring.
-
Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.
-
Add DIPEA (2.5 equiv) dropwise to the stirring solution.
-
Allow the reaction to slowly warm to room temperature and stir for 4-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate or another suitable organic solvent.
-
Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amide.
Protocol 2: HATU Mediated Amide Coupling
| Parameter | Value |
| Reagents | |
| This compound | 1.0 equiv |
| Amine | 1.1 equiv |
| HATU | 1.1 equiv |
| DIPEA | 2.0-3.0 equiv |
| Solvent | Anhydrous DMF |
| Temperature | 0 °C to room temperature |
| Reaction Time | 1-4 hours |
Step-by-Step Procedure:
-
In a dry flask under an inert atmosphere, dissolve this compound (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF (0.1-0.5 M).
-
Cool the solution to 0 °C.
-
Add DIPEA (2.0-3.0 equiv) dropwise to the stirred solution.
-
Stir the mixture at 0 °C for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the amine (1.1 equiv), either neat or as a solution in a small amount of anhydrous DMF.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.
-
Once the starting material is consumed, dilute the reaction with ethyl acetate.
-
Perform an aqueous work-up as described in Protocol 1 (wash with 5% HCl, sat. NaHCO₃, and brine).
-
Dry the organic phase over Na₂SO₄, filter, and concentrate.
-
Purify the crude product via flash column chromatography.
II. Esterification: Accessing Another Key Functional Group
The ester functional group is another valuable moiety in organic synthesis, serving as a key component in various natural products, pharmaceuticals, and polymers. Fischer-Speier esterification is a classic and reliable method for the synthesis of esters from carboxylic acids and alcohols.
Scientific Rationale: Acid-Catalyzed Nucleophilic Acyl Substitution
Fischer-Speier esterification involves the reaction of a carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, typically a Brønsted acid like sulfuric acid or a Lewis acid.[4][5][6][7] The reaction is an equilibrium process. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. A series of proton transfers and the elimination of a water molecule lead to the formation of the ester.[4][7] To drive the equilibrium towards the product side, an excess of the alcohol is often used as the solvent, and/or the water byproduct is removed as it is formed.
Given the potential sensitivity of the pinacol boronic ester to strong protic acids, a milder Lewis acid catalyst such as tris(pentafluorophenyl)borane (B(C₆F₅)₃) can be an effective alternative, promoting the reaction under less harsh conditions.[7]
Diagram of Fischer-Speier Esterification
Caption: Equilibrium nature of Fischer esterification.
Experimental Protocol
Protocol 3: Lewis Acid-Catalyzed Fischer Esterification
| Parameter | Value |
| Reagents | |
| This compound | 1.0 equiv |
| Alcohol | As solvent or 5.0 equiv |
| B(C₆F₅)₃ | 5-10 mol% |
| Solvent | Toluene (if alcohol is not the solvent) |
| Temperature | Reflux |
| Reaction Time | 12-24 hours |
Step-by-Step Procedure:
-
Set up a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus fitted with a reflux condenser under an inert atmosphere.
-
To the flask, add this compound (1.0 equiv) and B(C₆F₅)₃ (0.05-0.10 equiv).
-
Add the desired alcohol. If the alcohol is a liquid and its boiling point is suitable, it can be used as the solvent. Otherwise, use a suitable solvent like toluene and add 5.0 equivalents of the alcohol.
-
Heat the reaction mixture to reflux. If using a Dean-Stark trap, ensure it is filled with the solvent and monitor the collection of water.
-
Continue refluxing for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer with saturated aqueous NaHCO₃ to neutralize any remaining acid and then with brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purify the crude ester by flash column chromatography.
III. Reduction to a Primary Alcohol: Introducing a New Reactive Handle
The reduction of the carboxylic acid to a primary alcohol provides a new site for further chemical elaboration, such as oxidation to an aldehyde or conversion to an alkyl halide. Borane (BH₃) is a highly chemoselective reagent for the reduction of carboxylic acids in the presence of many other functional groups, including esters.[1][8][9]
Scientific Rationale: Chemoselective Hydride Reduction
While strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce carboxylic acids, they are generally not chemoselective and would likely also reduce the boronic ester. Borane (BH₃), often used as a complex with tetrahydrofuran (BH₃·THF) or dimethyl sulfide (BH₃·SMe₂), exhibits remarkable selectivity for carboxylic acids.[10][11][12] The carbonyl oxygen of a carboxylic acid is more nucleophilic than that of an ester, leading to a faster reaction with the Lewis acidic borane.[13] The initial reaction forms a triacyloxyborane intermediate, which is then further reduced by additional equivalents of borane to the primary alcohol after an aqueous workup.[11] This high degree of chemoselectivity makes borane the ideal reagent for this transformation on our polyfunctional substrate.[8][9][14]
Reduction of Carboxylic Acid to Alcohol
References
- 1. mdpi.com [mdpi.com]
- 2. Arylboronic Acid Pinacol Esters as Stable Boron Sources for Dihydrodibenzoborepin Derivatives and a Dibenzoborole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Fluorination of aryl boronic acids using acetyl hypofluorite made directly from diluted fluorine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Copper-Mediated Fluorination of Arylboronate Esters. Identification of a Copper(III) Fluoride Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorination of Aryl Boronic Acids Using Acetyl Hypofluorite Made Directly from Diluted Fluorine [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Khan Academy [khanacademy.org]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling with 4-Carboxy-2-fluorophenylboronic acid pinacol ester
Welcome to the technical support hub for researchers, scientists, and professionals in drug development. This guide is crafted to address the specific challenges encountered when performing Suzuki-Miyaura cross-coupling reactions with 4-Carboxy-2-fluorophenylboronic acid pinacol ester, a substrate known for its unique reactivity profile. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you navigate complexities and achieve higher yields.
Introduction: The Challenge of a Multifunctional Reagent
This compound is a valuable building block in medicinal chemistry. However, the combination of an electron-withdrawing carboxylic acid, a deactivating fluorine atom ortho to the boronic ester, and the boronic ester itself presents a unique set of challenges that can lead to low reaction yields. The primary issues stem from:
-
Steric Hindrance: The ortho-fluoro group can sterically impede the crucial transmetalation step of the catalytic cycle.[1][2]
-
Electronic Effects: Both the fluorine and carboxylic acid groups are electron-withdrawing, which can influence the reactivity of the boronic ester.[3][4][5]
-
Competing Reactions: The acidic proton of the carboxylic acid can interfere with the basic conditions required for the reaction, and the carboxylate can potentially coordinate to the palladium catalyst, deactivating it.[6]
-
Substrate Stability: Boronic esters, while more stable than their corresponding acids, can still undergo hydrolysis or protodeboronation under certain conditions.[7][8][9]
This guide will systematically address these issues, providing actionable solutions to optimize your reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is structured in a question-and-answer format to directly address the common problems encountered with this specific substrate.
Q1: My reaction yield is consistently low or fails completely. What are the primary factors to investigate?
A1: Low yields with this substrate are common and can usually be traced to a few critical parameters. A systematic approach to troubleshooting is recommended:
-
Catalyst and Ligand Selection: This is often the most critical factor. Standard catalysts like Pd(PPh₃)₄ may be ineffective due to the steric hindrance and electronic nature of the substrate.[1]
-
Recommendation: Employ bulky, electron-rich phosphine ligands (often called Buchwald ligands) such as SPhos, XPhos, or RuPhos.[1] These ligands promote the formation of a highly reactive palladium(0) species and accelerate the reductive elimination step.[10] N-Heterocyclic Carbene (NHC) ligands have also demonstrated high efficacy in couplings with sterically hindered substrates.[1][2]
-
-
Base Selection and Stoichiometry: The choice of base is crucial. It must be strong enough to activate the boronic ester to form the boronate species for transmetalation, but not so strong as to cause degradation of starting materials or promote side reactions.[11]
-
Recommendation: Use a moderately strong base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[1] For particularly challenging systems, a stronger base like potassium tert-butoxide (t-BuOK) might be necessary, but should be used with caution.[2]
-
Crucially, you must use an additional equivalent of base to neutralize the acidic proton of the carboxylic acid. Failure to do so will result in the consumption of the base intended for the catalytic cycle, leading to a stalled reaction.
-
-
Solvent and Degassing: The solvent system can significantly impact the solubility of the reagents and the stability of the catalyst.
-
Recommendation: Anhydrous, degassed solvents like dioxane, toluene, or THF are standard.[9][11] A small amount of water can sometimes be beneficial when using phosphate or carbonate bases, but strictly anhydrous conditions should be considered if protodeboronation is suspected.[1][12]
-
Vigorous degassing is essential to prevent oxygen from deactivating the Pd(0) catalyst and causing homocoupling of the boronic ester.[9][13]
-
Q2: I suspect my boronic ester is decomposing. What causes this and how can I prevent it?
A2: Decomposition of the boronic ester, primarily through protodeboronation (replacement of the -B(pin) group with a hydrogen atom), is a significant side reaction, especially with electron-deficient substrates.[9][14]
-
Causes:
-
Solutions:
-
Use Milder Bases: Consider using potassium fluoride (KF) or a carefully controlled amount of K₃PO₄.[11][12]
-
Anhydrous Conditions: Employing strictly anhydrous conditions can minimize the proton source for this side reaction.[12]
-
Lower Temperature: Run the reaction at the lowest temperature that still provides a reasonable reaction rate.[12]
-
Q3: Could the carboxylic acid be interfering with the catalyst?
A3: Yes, this is a distinct possibility. The carboxylate anion formed under basic conditions can coordinate to the palladium center. This can stabilize the Pd(II) intermediate and hinder the reductive elimination step, or in some cases, deactivate the catalyst altogether.[6]
-
Troubleshooting Steps:
-
Protect the Carboxylic Acid: A common strategy is to protect the carboxylic acid as an ester (e.g., methyl or ethyl ester), perform the Suzuki coupling, and then hydrolyze the ester in a subsequent step.[6] This removes the interfering acidic proton and the coordinating carboxylate from the reaction mixture.
-
Ligand Choice: Using a strongly coordinating, bulky ligand (like the Buchwald ligands mentioned in Q1) can sometimes outcompete the carboxylate for coordination to the palladium center, mitigating this deactivation pathway.
-
Q4: How does the ortho-fluoro substituent impact the reaction?
A4: The fluorine atom at the ortho position has two main effects:
-
Steric Hindrance: As mentioned, its bulk can slow down key steps in the catalytic cycle.[1] This is a primary reason why specialized bulky ligands are often required for a successful reaction.
-
Electronic Effect: Fluorine is a strongly electron-withdrawing atom, which can decrease the nucleophilicity of the ipso-carbon attached to the boron. This can make the transmetalation step more challenging.[3][4]
Visualizing the Challenges
To better understand the competing pathways, consider the following diagrams:
Caption: The desired Suzuki cycle versus competing protodeboronation and catalyst deactivation pathways.
Recommended Protocols
The following protocols provide a robust starting point for optimizing your reaction. Always perform small-scale test reactions before committing larger quantities of material.
Protocol 1: Optimized Suzuki Coupling with a Bulky Ligand
This protocol is designed to overcome steric hindrance and potential catalyst deactivation.
| Reagent/Parameter | Recommendation | Molar Eq. | Notes |
| Aryl Halide | Your coupling partner | 1.0 | Ensure high purity. |
| Boronic Ester | This compound | 1.2 - 1.5 | Excess helps drive the reaction to completion. |
| Palladium Precatalyst | Pd₂(dba)₃ or a Pd-NHC complex | 1-2 mol% | |
| Ligand | SPhos or XPhos | 2-4 mol% | Use a 2:1 ligand-to-palladium ratio. |
| Base | K₃PO₄ (anhydrous, finely powdered) | 3.0 | 1 eq. for the carboxylic acid, 2 eq. for the cycle.[11] |
| Solvent | 1,4-Dioxane or Toluene (anhydrous) | 0.1 - 0.2 M | Ensure the solvent is rigorously degassed. |
| Temperature | 80 - 110 °C | - | Monitor by TLC or LC-MS. |
| Atmosphere | Inert (Argon or Nitrogen) | - | Critical for catalyst stability.[9] |
Step-by-Step Procedure:
-
To an oven-dried Schlenk flask, add the aryl halide, this compound, and anhydrous K₃PO₄.
-
Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.
-
Under a positive pressure of inert gas, add the palladium precatalyst and the ligand.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the specified temperature with vigorous stirring.
-
Monitor the reaction's progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the crude product by flash column chromatography.[9][12]
Protocol 2: Two-Step Approach via Ester Protection
If issues with the free carboxylic acid persist, this two-step approach is highly recommended.
References
- 1. benchchem.com [benchchem.com]
- 2. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Substituent effects on aryltrifluoroborate solvolysis in water: Implications for Suzuki-Miyaura coupling and the design of stable F-18-labeled aryltrifluoroborates for use in PET imaging | UBC Chemistry [chem.ubc.ca]
- 6. reddit.com [reddit.com]
- 7. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SI...: Ingenta Connect [ingentaconnect.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Catalyst Loading for Reactions with 4-Carboxy-2-fluorophenylboronic acid pinacol ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for optimizing catalyst loading in Suzuki-Miyaura cross-coupling reactions involving 4-Carboxy-2-fluorophenylboronic acid pinacol ester. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the reasoning behind them, to empower you to solve challenges in your own research.
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments. The question-and-answer format is designed to help you quickly identify and solve common problems.
Q1: My reaction shows low or no conversion. What are the first things I should check?
A1: When a Suzuki-Miyaura coupling reaction fails to proceed as expected, a systematic check of your reagents and reaction conditions is the best first step.
-
Reagent Integrity:
-
Boronic Ester Stability: While pinacol esters are generally more stable than boronic acids, this compound is an electron-deficient arylboronic ester, which makes it susceptible to protodeboronation, a side reaction where the boronic ester group is replaced by a hydrogen atom.[1] It's crucial to use a fresh, high-purity reagent.
-
Catalyst and Ligand Activity: Palladium catalysts and phosphine ligands can degrade over time, especially if not stored under an inert atmosphere.[1] Phosphine ligands are particularly prone to oxidation.[1] Using a fresh catalyst and ligand is highly recommended.
-
Aryl Halide Reactivity: The reactivity of your coupling partner follows the general trend: I > Br > OTf >> Cl.[1] If you are using an aryl chloride, a more active catalyst system may be required.[1]
-
-
Reaction Conditions:
-
Inert Atmosphere: The exclusion of oxygen is critical to prevent the oxidation and deactivation of the Pd(0) catalyst and phosphine ligands.[1][2] Ensure your reaction vessel is thoroughly purged with an inert gas like argon or nitrogen.
-
Solvent and Base Purity: Use anhydrous and degassed solvents, as both oxygen and water can negatively impact the reaction.[1] Ensure your base is of high purity.
-
Q2: I suspect protodeboronation is the primary cause of my low yield. How can I minimize this side reaction?
A2: Protodeboronation is a common challenge with electron-deficient boronic esters. Here are several strategies to mitigate it:
-
Choice of Base: The base is crucial for activating the boronic ester but can also promote protodeboronation. Milder bases such as potassium phosphate (K₃PO₄), potassium fluoride (KF), or cesium carbonate (Cs₂CO₃) are often beneficial.[1]
-
Anhydrous Conditions: While some Suzuki protocols use aqueous bases, water can act as a proton source for protodeboronation.[1] Employing anhydrous conditions can help minimize this side reaction.
-
Reaction Temperature: Higher temperatures can sometimes accelerate protodeboronation. If possible, try running the reaction at a lower temperature for a longer period.
Q3: I'm observing the formation of homocoupling byproducts. What is causing this and how can I prevent it?
A3: Homocoupling of the boronic ester is another common side reaction, often driven by the presence of oxygen.
-
Thorough Degassing: The most effective way to prevent homocoupling is to rigorously exclude oxygen from your reaction. This can be achieved by multiple vacuum/inert gas backfill cycles and by using solvents that have been sparged with an inert gas.[2]
-
Catalyst Choice: Some palladium precatalysts are more prone to side reactions than others. Consider using a well-defined precatalyst, such as a palladacycle, which can provide a more controlled generation of the active Pd(0) species.[2]
Q4: My reaction is sluggish, and I want to increase the rate without degrading my starting materials. What are my options?
A4: Increasing the reaction rate often involves optimizing the catalyst system and reaction temperature.
-
Ligand Choice: The choice of phosphine ligand has a significant impact on the reaction rate and efficiency. For electron-deficient boronic esters, electron-rich and bulky ligands, such as those from the Buchwald family (e.g., SPhos, XPhos), can promote the catalytic cycle.[2] These ligands stabilize the active monoligated Pd(0) species, which is believed to be key in the catalytic cycle.[3]
-
Temperature Optimization: While higher temperatures can increase the reaction rate, they can also lead to degradation. A careful optimization of the reaction temperature is necessary. Consider running a small-scale reaction array at different temperatures to find the optimal balance.
-
Catalyst Loading: Increasing the catalyst loading can increase the reaction rate, but this should be done judiciously. A higher catalyst loading can also lead to an increase in side products and makes purification more challenging.
Section 2: Frequently Asked Questions (FAQs)
Q: What is a typical starting catalyst loading for a Suzuki-Miyaura reaction with this compound?
A: A good starting point for catalyst loading is typically in the range of 0.5 to 2 mol% of the palladium precatalyst relative to the limiting reagent.[2] The optimal loading will depend on the specific substrates and reaction conditions. It is often beneficial to start with a slightly higher loading and then optimize downwards once a successful reaction has been established.
Q: How do I choose the right palladium precatalyst?
A: The choice of palladium precatalyst can significantly impact the reaction's success.
-
Pd(II) vs. Pd(0) sources: While Pd(0) sources like Pd(PPh₃)₄ can be used directly, they are often less stable. Pd(II) precatalysts like Pd(OAc)₂ or PdCl₂(dppf) are more common and are reduced in situ to the active Pd(0) species.[2]
-
Precatalysts with built-in ligands: Modern precatalysts, such as the Buchwald G3 and G4 palladacycles, come with the ligand already coordinated to the palladium center.[4] This can lead to more reliable and reproducible results.
Q: What is the role of the ligand in the catalytic cycle?
A: The ligand plays several crucial roles in the Suzuki-Miyaura coupling:
-
It stabilizes the palladium catalyst, preventing its decomposition into palladium black.
-
It influences the reactivity of the catalyst by modifying its electronic and steric properties.
-
Bulky, electron-donating ligands can accelerate the oxidative addition and reductive elimination steps of the catalytic cycle.[3]
Q: How can I monitor the progress of my reaction?
A: Several analytical techniques can be used to monitor the reaction progress:
-
Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess the consumption of starting materials and the formation of the product.[5]
-
Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques provide more quantitative information and can help identify byproducts.[2]
-
High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy: These can provide highly accurate quantitative data on the reaction progress.[6]
Section 3: Experimental Protocols & Data
General Protocol for a Suzuki-Miyaura Coupling Reaction
This protocol is a general starting point and may require optimization for your specific substrates.
-
Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add this compound (1.0 equiv), the aryl halide (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[1]
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%) and the degassed solvent (e.g., Dioxane/H₂O 10:1) via syringe.[2] The typical concentration is between 0.1 M and 0.5 M with respect to the limiting reagent.[2]
-
Reaction: Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[2]
-
Monitoring: Monitor the reaction's progress by TLC, GC-MS, or LC-MS.[2]
-
Workup: Once the reaction is complete, cool it to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]
-
Purification: Purify the crude product by flash column chromatography.[2]
Table 1: Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst/ligand | Use fresh, high-purity catalyst and ligand. |
| Poor reagent quality | Ensure the purity of the boronic ester and aryl halide. | |
| Presence of oxygen | Thoroughly degas the reaction mixture and maintain an inert atmosphere.[1][2] | |
| Protodeboronation | Presence of water; strong base | Use anhydrous conditions and a milder base (e.g., K₃PO₄, KF).[1] |
| Homocoupling | Presence of oxygen | Rigorously exclude oxygen through degassing.[2] |
| Sluggish reaction | Suboptimal catalyst system | Screen different ligands, particularly electron-rich, bulky phosphines.[2] |
| Low temperature | Cautiously increase the reaction temperature while monitoring for degradation. |
Section 4: Visualizing the Workflow
Troubleshooting Workflow for Low Yield
This diagram outlines a logical progression for troubleshooting a low-yielding Suzuki-Miyaura reaction.
Caption: A decision-making flowchart for troubleshooting low yields.
Catalytic Cycle of the Suzuki-Miyaura Coupling
This diagram illustrates the key steps in the catalytic cycle.
Caption: The fundamental steps of the Suzuki-Miyaura catalytic cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. shoko-sc.co.jp [shoko-sc.co.jp]
- 6. vapourtec.com [vapourtec.com]
Technical Support Center: Purification of 4-Carboxy-2-fluorophenylboronic acid pinacol ester
Welcome to the dedicated technical support guide for the purification of 4-Carboxy-2-fluorophenylboronic acid pinacol ester. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of isolating this versatile building block from reaction mixtures. My aim is to provide you with not just protocols, but the underlying scientific rationale to empower you to troubleshoot and adapt these methods to your specific experimental context.
I. Understanding the Molecule: Why Purification Can Be Challenging
This compound is a valuable reagent in cross-coupling reactions, notably the Suzuki-Miyaura coupling. However, its purification is often non-trivial due to a combination of its structural features:
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The Boronic Ester Moiety: The pinacol ester group, while more stable than the free boronic acid, is susceptible to hydrolysis, especially on acidic surfaces like standard silica gel.[1][2][3] This can lead to the formation of the more polar 4-carboxy-2-fluorophenylboronic acid, complicating chromatographic separation.
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The Carboxylic Acid Group: The presence of the carboxylic acid imparts polarity and acidic properties, which can cause strong interactions with stationary phases like silica gel, leading to peak tailing and poor recovery during chromatography.
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Potential Impurities: Crude reaction mixtures can contain a variety of impurities, including unreacted starting materials, homocoupled byproducts, and the aforementioned hydrolyzed boronic acid.
With these challenges in mind, this guide provides a structured approach to purification, starting with troubleshooting common issues.
II. Troubleshooting Guide: Common Purification Problems and Solutions
This section addresses specific issues you may encounter during the purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Recovery from Silica Gel Column | 1. Irreversible Adsorption: The Lewis acidic boron atom and the polar carboxylic acid group can strongly and sometimes irreversibly bind to the acidic silanol groups on the silica surface.[4][5][6] 2. On-Column Hydrolysis: Residual water in the eluent or on the silica gel can hydrolyze the pinacol ester to the free boronic acid, which will not elute under typical non-polar conditions.[2][7] | 1. Use Boric Acid-Treated Silica Gel: Impregnating the silica gel with boric acid can suppress the over-adsorption of the pinacol ester, leading to improved recovery.[4][5][6] This is because the boric acid likely interacts with the active sites on the silica gel. 2. Switch to a Different Stationary Phase: Consider using neutral alumina, which is less acidic than silica gel and may result in better recovery. 3. Use a "Fast" Column: Minimizing the residence time on the column can reduce the extent of hydrolysis.[8] |
| Significant Tailing During Column Chromatography | 1. Strong Analyte-Stationary Phase Interaction: The carboxylic acid moiety is a prime culprit for tailing on silica gel due to strong hydrogen bonding with silanol groups. 2. Presence of Free Boronic Acid: The hydrolyzed product is significantly more polar and will exhibit pronounced tailing. | 1. Add a Modifier to the Eluent: Incorporating a small amount of a polar solvent like methanol or a modifier like acetic acid in your eluent system can help to mitigate tailing by competing for the active sites on the silica gel. However, be cautious as this can also promote ester hydrolysis. 2. Boric Acid-Treated Silica Gel: As mentioned above, this can also help to reduce tailing.[4][5][6] |
| Product is an Oil, Preventing Recrystallization | 1. Presence of Impurities: Residual solvents or other impurities can act as a eutectic mixture, preventing your product from solidifying. | 1. Attempt Trituration: Stirring the oil with a solvent in which the product is sparingly soluble (e.g., hexanes, diethyl ether) can sometimes induce crystallization or solidify the product by washing away soluble impurities. 2. Re-evaluate Purity: The oily nature may indicate significant impurity levels. Consider re-purifying by another method, such as chromatography on neutral alumina. |
| Multiple Spots on TLC, Even After Purification | 1. Decomposition on TLC Plate: The silica on the TLC plate can also cause hydrolysis of the pinacol ester, leading to a spot at the baseline corresponding to the free boronic acid.[4] 2. Incomplete Reaction or Side Reactions: The crude mixture may contain multiple boron-containing species. | 1. Use Boric Acid-Treated TLC Plates: This will provide a more accurate picture of the purity of your boronic ester.[4][5][6] 2. Co-spot with Standards: If available, co-spot your sample with authentic samples of starting material and the desired product. 3. Characterize by NMR/MS: Analyze the crude mixture to identify the major components and tailor the purification strategy accordingly. |
III. Recommended Purification Protocols
Protocol 1: Flash Column Chromatography using Boric Acid-Treated Silica Gel
This method is often the most effective for achieving high purity by mitigating the issues of adsorption and on-column hydrolysis.[4][5][6]
1. Preparation of Boric Acid-Treated Silica Gel:
- Prepare a 5% w/v solution of boric acid in ethanol.
- Create a slurry of silica gel in this solution and gently agitate for 1 hour.
- Remove the solvent by filtration.
- Wash the treated silica gel with fresh ethanol.
- Dry the silica gel thoroughly under vacuum at 60°C for at least 1.5 hours before use.
2. Column Packing and Elution:
- Dry pack or wet pack the column with the boric acid-treated silica gel in your starting eluent system (a non-polar mixture such as Hexane:Ethyl Acetate is a good starting point).
- Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
- Adsorb the crude material onto a small amount of treated silica gel and load it onto the column.
- Elute the column with a gradient of increasing polarity (e.g., from 9:1 to 1:1 Hexane:Ethyl Acetate).
- Monitor the fractions by TLC (ideally on boric acid-treated plates).
- Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Recrystallization
If the crude material is a solid and of reasonable purity, recrystallization can be a highly effective and scalable purification method.
1. Solvent Screening:
- In small test tubes, test the solubility of a small amount of the crude material in various solvents (e.g., ethyl acetate, dichloromethane, toluene, acetonitrile, and mixtures with anti-solvents like hexanes or heptane).
- The ideal solvent will fully dissolve the compound when hot but result in poor solubility when cold.
2. Recrystallization Procedure:
- Dissolve the crude solid in a minimal amount of the chosen hot solvent.
- If the solution is colored, you may consider adding a small amount of activated charcoal and hot filtering.
- Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or placing it in a refrigerator or freezer.
- Once crystallization is complete, collect the crystals by vacuum filtration.
- Wash the crystals with a small amount of the cold recrystallization solvent.
- Dry the purified crystals under vacuum.
IV. Frequently Asked Questions (FAQs)
Q1: How should I store purified this compound?
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A1: It should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C is recommended) to minimize hydrolysis from atmospheric moisture.
Q2: My NMR spectrum shows a small peak corresponding to free pinacol. What does this mean?
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A2: This is a strong indication that some of your ester has hydrolyzed back to the boronic acid. The presence of water or acidic impurities can cause this. The purification methods described above should help to remove the free boronic acid.
Q3: Can I use reversed-phase HPLC for purification?
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A3: While possible, it is often challenging. The aqueous mobile phases used in reversed-phase HPLC can cause on-column hydrolysis of the pinacol ester, leading to broad peaks and inaccurate purity assessments.[2] If you must use this technique, "fast LC" methods with short run times are recommended to minimize this effect.[2]
Q4: Is the C-B bond stable during purification?
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A4: The carbon-boron bond in aryl boronic esters is generally quite robust under standard chromatographic and recrystallization conditions.[9][10][11] The primary liability of the molecule during purification is the hydrolysis of the pinacol ester.
V. Workflow and Decision Making
The following diagram outlines a general workflow for the purification of this compound.
Caption: Decision workflow for purification strategy.
VI. References
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Hitosugi, S., Tanimoto, D., Nakanishi, W., & Isobe, H. (2012). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters, 41(9), 972-973. --INVALID-LINK--
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Hitosugi, S., Tanimoto, D., Nakanishi, W., & Isobe, H. (2012). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. ResearchGate. --INVALID-LINK--
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Ono, T., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters, 24(18), 3510–3514. --INVALID-LINK--
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Oxford Academic. (2012). Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters. --INVALID-LINK--
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Kawaguchi, H., et al. (2024). Arylboronic Acid Pinacol Esters as Stable Boron Sources for Dihydrodibenzoborepin Derivatives and a Dibenzoborole. Molecules, 29(17), 4024. --INVALID-LINK--
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PubMed. (2024). Arylboronic Acid Pinacol Esters as Stable Boron Sources for Dihydrodibenzoborepin Derivatives and a Dibenzoborole. Molecules. --INVALID-LINK--
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Assessing the stability and reactivity of a new generation of boronic esters. (n.d.). Poster Board #1276. --INVALID-LINK--
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Kawaguchi, H., et al. (2024). Arylboronic Acid Pinacol Esters as Stable Boron Sources for Dihydrodibenzoborepin Derivatives and a Dibenzoborole. ResearchGate. --INVALID-LINK--
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How to purify boronic acids/boronate esters? (2016). ResearchGate. --INVALID-LINK--
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Wang, Y., et al. (2012). Application of Fast Reversed Phase Liquid Chromatography for Analysis of Pharmaceutical Related Boronic Acid and Boronic Pinacol Ester Functionalized Compounds. Journal of Liquid Chromatography & Related Technologies, 35(19), 2735-2746. --INVALID-LINK--
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Achilli, C., et al. (2013). Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH. Central European Journal of Chemistry, 11(4), 565-573. --INVALID-LINK--
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Achilli, C., et al. (2013). Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH. ResearchGate. --INVALID-LINK--
References
- 1. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH | Semantic Scholar [semanticscholar.org]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. Arylboronic Acid Pinacol Esters as Stable Boron Sources for Dihydrodibenzoborepin Derivatives and a Dibenzoborole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Side Reactions of 4-Carboxy-2-fluorophenylboronic Acid Pinacol Ester in Cross-Coupling Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 4-Carboxy-2-fluorophenylboronic acid pinacol ester. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile reagent in Suzuki-Miyaura cross-coupling reactions. Due to its specific electronic characteristics, this compound can be susceptible to side reactions that may complicate synthesis and reduce yields. This document provides in-depth troubleshooting guides and frequently asked questions to help you navigate these challenges effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the reactivity and stability of this compound.
Q1: What are the primary side reactions observed when using this compound in Suzuki-Miyaura coupling?
The two most prevalent side reactions are protodeboronation and homocoupling .[1][2]
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Protodeboronation is the cleavage of the carbon-boron bond, where the boronic ester group is replaced by a hydrogen atom. This converts your starting material into the byproduct 3-fluorobenzoic acid, representing a direct loss of a key reactant. This process is often catalyzed by the base used in the reaction.[1]
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Homocoupling is the palladium-catalyzed dimerization of the boronic ester with itself, resulting in the formation of a symmetric biaryl. This side reaction consumes two molecules of your boronic ester and can be promoted by the presence of oxygen or specific catalyst properties.[2][3][4]
Q2: Why is this specific boronic ester particularly prone to these side reactions?
The susceptibility of this compound stems from its electronic structure. The aryl ring is rendered electron-deficient by the combined inductive electron-withdrawing effects of the fluorine atom and the carboxylic acid group.[5][6] This electron deficiency makes the ipso-carbon (the carbon atom attached to boron) more susceptible to nucleophilic attack, including protonolysis (protodeboronation), and can influence the kinetics of the catalytic cycle, sometimes favoring homocoupling pathways.[3][7] Electron-poor arylboronic acids are often cited as challenging coupling partners for these reasons.[6]
Q3: What is the role of the base in the reaction, and how does it contribute to side reactions?
The base in a Suzuki-Miyaura coupling plays a crucial, yet multifaceted role. Its primary function is to activate the organoboron species by forming a more nucleophilic borate complex, which facilitates the rate-determining transmetalation step with the palladium center.[1][8][9] However, the base can also be detrimental:
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Promotion of Protodeboronation: Base-catalyzed protodeboronation is a well-documented side reaction.[1] Hydroxide ions or other basic species can facilitate the cleavage of the C-B bond.
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Catalyst Decomposition: Certain bases can lead to the decomposition of the palladium catalyst, reducing its efficacy.
The choice of base is therefore a critical parameter that requires careful optimization to favor the desired cross-coupling pathway over degradation pathways.[10]
Q4: Is the pinacol ester significantly more stable than the corresponding free boronic acid?
Generally, pinacol esters are used to enhance the stability of boronic acids, protecting them from premature decomposition and trimerization into boroxines.[11] They are often more tolerant to air and moisture and are easier to purify.[11] However, it is a common misconception that esterification always imparts greater stability under basic reaction conditions.[12] Some studies have shown that under certain aqueous basic conditions, the hydrolysis of the ester back to the boronic acid can be a significant part of the overall protodeboronation process.[12][13] Therefore, while the pinacol ester offers handling advantages, it does not eliminate the risk of side reactions inherent to the electron-deficient aryl scaffold.
Section 2: Troubleshooting Guide
This guide is structured in a problem-cause-solution format to directly address issues encountered during experiments.
Problem 1: Low Yield of Desired Product with Significant Protodeboronation
You observe a significant amount of 3-fluorobenzoic acid in your reaction mixture by LC-MS or NMR, indicating protodeboronation is a major competing pathway.
Caption: Troubleshooting flowchart for protodeboronation.
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Cause: The base is too strong or its concentration is too high, accelerating protodeboronation faster than transmetalation.
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Solution: Switch to a milder base. Carbonate bases are often a good starting point. For particularly sensitive substrates, phosphate bases can be effective. It is crucial to perform a base screen to identify the optimal conditions for your specific substrate pairing.
Base Solvent System Typical Temperature Comments K₂CO₃ Dioxane/H₂O, Toluene/H₂O 80-100 °C A standard, cost-effective choice. Water is often required for solubility and activity.[5] Cs₂CO₃ Dioxane, Toluene, DMF 70-100 °C Often provides higher yields than K₂CO₃ due to higher solubility in organic solvents and other effects. K₃PO₄ Toluene, Dioxane 80-110 °C A weaker, non-nucleophilic base. Excellent for substrates with base-sensitive functional groups. Na₃PO₄ Dioxane/H₂O 65-100 °C Can be beneficial when using boronic esters, sometimes aided by the presence of water.[14] Table 1. Recommended bases for mitigating protodeboronation.
-
-
Cause: The reaction temperature is too high, providing enough thermal energy to favor the protodeboronation pathway.
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Solution: Reduce the reaction temperature. While this may slow down the desired coupling, it often slows the side reaction more significantly. Try running the reaction at 60-80 °C. For highly active catalyst systems, room temperature reactions may even be possible.[15]
-
-
Cause: The reaction is running for too long, allowing slow protodeboronation to consume the starting material after the cross-coupling is complete.
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Solution: Monitor the reaction progress closely using TLC, LC-MS, or GC-MS. Work up the reaction as soon as the limiting reagent has been consumed.
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Problem 2: Significant Formation of Symmetric Biaryl Byproduct (Homocoupling)
You observe the formation of 4,4'-dicarboxy-2,2'-difluorobiphenyl, the homocoupled dimer of your starting material.
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Cause: Presence of oxygen in the reaction mixture. Oxygen can participate in the catalytic cycle, leading to oxidative homocoupling and decomposition of the Pd(0) catalyst.[2]
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Solution: Implement a rigorous degassing protocol. Simply purging with an inert gas may not be sufficient.
Protocol: Freeze-Pump-Thaw Degassing
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Assemble the reaction vessel containing the solvent, base, and substrates (but not the palladium catalyst).
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Freeze the mixture by placing the vessel in a liquid nitrogen bath until completely solid.
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Apply a high vacuum to the vessel for 5-10 minutes to remove gases from above the frozen solid.
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Close the vessel to the vacuum and remove it from the liquid nitrogen bath. Allow the mixture to thaw completely. You may see gas bubbles evolve from the liquid.
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Repeat this freeze-pump-thaw cycle at least three times.
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After the final cycle, backfill the vessel with an inert gas (Argon or Nitrogen) and add the palladium catalyst under a positive pressure of the inert gas.
-
-
Cause: The chosen palladium catalyst/ligand system has a higher propensity for homocoupling under the reaction conditions.
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Solution: Screen different palladium precatalysts and ligands. Modern catalysts based on bulky, electron-rich phosphine ligands are designed to promote rapid oxidative addition and reductive elimination, which can outcompete homocoupling pathways.[3][16]
Catalyst System Ligand Type Typical Temperature Comments Pd(PPh₃)₄ Monodentate Phosphine 80-110 °C A classic but often less efficient catalyst for challenging substrates. May require higher temperatures.[17] Pd(dppf)Cl₂ Ferrocenyl Phosphine 80-100 °C A robust and widely used catalyst, often effective for a range of substrates.[14] XPhos Pd G3 / SPhos Pd G2 Buchwald Biaryl Phosphine RT - 80 °C Highly active precatalysts. Excellent for electron-deficient boronic esters and can enable lower reaction temperatures.[3][18] Table 2. Suggested palladium catalyst systems to minimize homocoupling.
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Section 3: Mechanistic Overview & Experimental Protocols
The Suzuki-Miyaura Cycle and Competing Side Reactions
The following diagram illustrates the desired catalytic cycle and the points at which protodeboronation and homocoupling can occur. The key to a successful reaction is to select conditions that maximize the rate of transmetalation and reductive elimination relative to the off-cycle side reactions.
Caption: The Suzuki-Miyaura cycle with key side reaction pathways.
Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for optimization.
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Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and the chosen base (e.g., K₂CO₃, 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.
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Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The reaction concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[2]
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Degassing (Optional but Recommended): For particularly sensitive reactions, perform a freeze-pump-thaw cycle (see protocol above).
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Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and any additional ligand if required.[2]
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Reaction: Place the vial in a preheated heating block or oil bath and stir vigorously at the desired temperature (e.g., 80 °C).
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Monitoring: Monitor the reaction by TLC or LC-MS until the limiting reagent is consumed.
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Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by flash column chromatography or recrystallization.
References
- 1. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [mdpi.com]
- 6. Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 11. benchchem.com [benchchem.com]
- 12. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. reddit.com [reddit.com]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
preventing protodeboronation of 4-Carboxy-2-fluorophenylboronic acid pinacol ester
Answering the user's request.## Technical Support Center: 4-Carboxy-2-fluorophenylboronic Acid Pinacol Ester
Welcome to the technical support resource for this compound (CAS 1050423-87-4). This guide is designed for researchers, medicinal chemists, and process development scientists to troubleshoot and prevent the common side reaction of protodeboronation. By understanding the underlying mechanisms and optimizing reaction parameters, you can significantly improve the yield and purity of your desired cross-coupling products.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a problem?
A: Protodeboronation is an undesired side reaction where the carbon-boron (C-B) bond of the boronic ester is cleaved and replaced by a carbon-hydrogen (C-H) bond.[1] For this compound, this results in the formation of 3-fluorobenzoic acid as a byproduct, consuming your starting material and reducing the yield of your target molecule. This process is often competitive with the desired Suzuki-Miyaura cross-coupling reaction.[2]
Q2: Why is this compound particularly susceptible to this side reaction?
A: The susceptibility of an arylboronic acid or ester to protodeboronation is highly dependent on the electronic nature of the aromatic ring.[3] The presence of two electron-withdrawing groups—a carboxylic acid and a fluorine atom—on the phenyl ring of your reagent makes the C-B bond more polarized and thus more susceptible to cleavage, especially under the basic conditions required for Suzuki-Miyaura coupling.[4] While the pinacol ester form provides greater stability compared to the free boronic acid, it does not entirely eliminate the risk.[2][5]
Q3: What are the immediate signs of protodeboronation in my reaction mixture?
A: The most direct evidence is the detection of the protodeboronated byproduct, 3-fluorobenzoic acid, in your crude reaction mixture via analytical techniques like LC-MS or ¹H NMR. A lower-than-expected yield of the desired coupled product, despite the consumption of the coupling partner (e.g., an aryl halide), is another strong indicator.
Q4: How should I properly store and handle this reagent to ensure its stability?
A: Proper storage is crucial to prevent gradual degradation. This compound should be stored at low temperatures, with recommendations ranging from room temperature to -20°C, under an inert atmosphere (e.g., argon or nitrogen).[6][7][8] Keeping the reagent in a dark, dry place is also advised.[7][9] Before use, allow the vial to warm to room temperature before opening to prevent moisture condensation on the solid reagent.
| Property | Value | Source(s) |
| CAS Number | 1050423-87-4 | [6] |
| Molecular Formula | C₁₃H₁₆BFO₄ | [6] |
| Molecular Weight | 266.07 g/mol | [6] |
| Appearance | White to off-white solid | [7] |
| Melting Point | 199-204 °C | [7] |
| Storage | Store at -20°C under inert atmosphere | [6] |
Table 1: Physicochemical Properties and Storage of this compound.
Troubleshooting Guide: Experimental Issues & Solutions
Problem: My reaction yield is low, and I've confirmed the presence of 3-fluorobenzoic acid.
This is the classic outcome of significant protodeboronation competing with your desired cross-coupling. The cause is almost certainly related to your reaction conditions being too harsh for this sensitive substrate.
Root Causes & Mechanistic Insight:
Base-catalyzed protodeboronation is the dominant undesired pathway in Suzuki-Miyaura coupling.[3][10] The reaction proceeds through the formation of a tetrahedral boronate intermediate.[1][10] This species can either engage with the palladium catalyst for productive cross-coupling or react with a proton source (often water) to undergo C-B bond cleavage. High temperatures and strong bases accelerate this decomposition pathway.[2][11]
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. usbio.net [usbio.net]
- 7. lookchem.com [lookchem.com]
- 8. 1050423-87-4|this compound|BLD Pharm [bldpharm.com]
- 9. combi-blocks.com [combi-blocks.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Reactions with 4-Carboxy-2-fluorophenylboronic Acid Pinacol Ester
Welcome to the technical support guide for 4-Carboxy-2-fluorophenylboronic acid pinacol ester (CAS 1050423-87-4). This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic workflows. Poor solubility is a frequent challenge that can impede reaction kinetics, reduce yields, and complicate purification. This guide provides in-depth, field-tested solutions and explains the chemical principles behind them to help you overcome these hurdles.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving in my standard Suzuki coupling solvent (e.g., Toluene, Dioxane). What is the underlying issue and how can I fix it?
This is a common and critical issue. The solubility of this reagent is dictated by two key features: the relatively nonpolar pinacol ester protected boronic acid and the polar, acidic carboxylic acid group. In nonpolar solvents like toluene, the molecule as a whole struggles to solvate effectively.
Core Problem: You are facing a polarity mismatch. While pinacol esters generally have better solubility in organic solvents compared to their parent boronic acids, the free carboxylic acid (with a predicted pKa of approximately 3.75) significantly increases the compound's polarity and promotes intermolecular hydrogen bonding, leading to aggregation and poor dissolution in nonpolar media.[1][2][3]
Solutions:
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Switch to a More Polar Aprotic Solvent: Solvents like Dimethylformamide (DMF), Dimethylacetamide (DMAc), Tetrahydrofuran (THF), or 2-MeTHF are better choices.[4] They can disrupt the hydrogen bonding network of the carboxylic acid and better solvate the molecule.
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Introduce a Co-solvent: Often, a mixture of solvents provides the optimal balance. For Suzuki-Miyaura reactions, a common practice is to use a primary organic solvent like dioxane or THF with a small amount of a polar co-solvent, which can include water.[5][6] The water, in combination with the base, helps to dissolve the boronic ester.
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Gentle Heating: Increasing the temperature of the reaction mixture can significantly improve solubility. Most Suzuki couplings are run at elevated temperatures (e.g., 80-110 °C), which should be sufficient to dissolve the reagent once the correct solvent system is chosen.[7]
Q2: I am observing incomplete conversion in my reaction. Could this be related to solubility?
Absolutely. If the boronic ester is not fully dissolved, it exists as a heterogeneous mixture. The reaction can only occur at the surface of the solid particles, leading to slow kinetics and incomplete conversion. This is a classic example of a mass-transfer-limited reaction.
Troubleshooting Steps:
-
Visual Confirmation: Before initiating the reaction (e.g., before adding the palladium catalyst), ensure your reaction mixture is a homogenous solution. If you see suspended solids, the solubility issue has not been resolved.
-
Base Selection and Solubility: The choice of base is critical not just for the catalytic cycle but also for solubility.[6] An inorganic base like K₃PO₄ or Cs₂CO₃ can react with the carboxylic acid to form a carboxylate salt. This salt is significantly more polar and may be more soluble in the polar solvent systems often used for Suzuki reactions. This in situ salt formation can be a highly effective strategy.
-
Concentration: Running reactions at very high concentrations can lead to precipitation. A typical concentration for Suzuki couplings is between 0.1 M and 0.5 M with respect to the limiting reagent.[7] If you are working above this range, try diluting the reaction.
Troubleshooting Guide: A Systematic Approach
Poor solubility can manifest as low yield, incomplete reactions, or inconsistent results. Use the following decision tree to diagnose and solve the problem systematically.
Caption: A decision-making workflow for troubleshooting solubility issues.
The Role of pH and Base in Solubility
The carboxylic acid functionality is the key to manipulating the solubility of this molecule. In a neutral or acidic medium, it exists primarily in the protonated, less soluble form (R-COOH). Upon addition of a base, it deprotonates to form the carboxylate anion (R-COO⁻), which is significantly more soluble in polar and aqueous environments.[8]
Caption: Equilibrium between the carboxylic acid and its more soluble carboxylate form.
This equilibrium is fundamental. When you add a base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) for a Suzuki coupling, you are not only enabling the catalytic cycle but also increasing the solubility of your boronic ester reagent via in situ salt formation.
Solvent Suitability at a Glance
The following table provides a general guide to the suitability of common solvents for reactions involving this compound.
| Solvent | Type | Suitability for Dissolving Reagent | Typical Use in Suzuki Reactions |
| Toluene | Nonpolar Aromatic | Poor | Often used, but requires co-solvents or specific bases for this substrate. |
| Hexane | Nonpolar Aliphatic | Very Poor | Not recommended as a primary reaction solvent. |
| Dioxane | Polar Aprotic Ether | Good | Very common, often used with water.[4] |
| THF | Polar Aprotic Ether | Good | Common, good general-purpose solvent.[4] |
| DMF | Polar Aprotic Amide | Excellent | Excellent solvating power, but can be difficult to remove.[4] |
| DMAc | Polar Aprotic Amide | Excellent | Similar to DMF, good for stubborn solubility issues. |
| Ethanol/Water | Polar Protic | Good (as a co-solvent) | Can be effective, especially with inorganic bases.[5] |
Experimental Protocol: Suzuki-Miyaura Coupling with Enhanced Solubility
This protocol provides a robust starting point for the coupling of this compound with an aryl bromide, incorporating best practices for ensuring homogeneity.
Materials:
-
Aryl Bromide (1.0 equiv)
-
This compound (1.2 equiv)
-
Potassium Phosphate (K₃PO₄), finely powdered (2.0 equiv)
-
Pd(dppf)Cl₂ (0.02 equiv)
-
1,4-Dioxane, anhydrous
-
Water, degassed
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and finely powdered K₃PO₄ (2.0 equiv).
-
Expert Insight: Using a finely powdered base increases its surface area and dissolution rate, which can be critical for both the reaction and substrate solubility.[7]
-
-
Inert Atmosphere: Seal the flask and thoroughly evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle at least three times to ensure an oxygen-free environment.[6] Oxygen can lead to catalyst decomposition and unwanted side reactions like homocoupling.[7]
-
Solvent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane and degassed water to achieve a 4:1 or 5:1 solvent ratio (e.g., 4 mL dioxane, 1 mL water for a 0.2 M reaction).
-
Expert Insight: The mixture may initially appear cloudy or as a slurry.
-
-
Dissolution Step: Stir the mixture at room temperature for 10-15 minutes. The K₃PO₄ will react with the carboxylic acid to form the more soluble potassium carboxylate salt. Gentle warming to 40-50 °C can be applied if solids persist. Visually confirm that the mixture becomes a homogeneous solution before proceeding.
-
Catalyst Addition: Once the solution is homogeneous, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.02 equiv) to the flask under positive inert gas pressure.
-
Reaction: Place the sealed flask in a preheated oil bath at 85-100 °C and stir vigorously overnight (12-18 hours).
-
Expert Insight: Vigorous stirring is crucial, especially in biphasic systems, to ensure proper mixing and maximize reaction rate.[7]
-
-
Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine. The aqueous layer will be basic; acidification is required to protonate the carboxylic acid for extraction if desired. Dry the organic layer, filter, and concentrate to obtain the crude product for purification.
By prioritizing the complete dissolution of this compound before the reaction is fully initiated, you can significantly improve the reliability, yield, and consistency of your synthetic outcomes.
References
- 1. Page loading... [guidechem.com]
- 2. lookchem.com [lookchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Yoneda Labs [yonedalabs.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Effect of pH and temperature on the solubility of a surface active carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Screening for Suzuki Reactions Involving 4-Carboxy-2-fluorophenylboronic acid pinacol ester
Welcome to our dedicated technical support center for scientists and researchers in the field of drug development and organic synthesis. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the successful catalyst screening of Suzuki-Miyaura cross-coupling reactions involving the challenging substrate, 4-Carboxy-2-fluorophenylboronic acid pinacol ester. Our goal is to equip you with the expertise and practical insights to overcome common hurdles and optimize your reaction outcomes.
Introduction: Navigating the Challenges of a Multifunctional Substrate
The Suzuki-Miyaura coupling is a cornerstone of modern carbon-carbon bond formation.[1][2] However, substrates like this compound present a unique set of challenges due to the presence of:
-
An electron-withdrawing fluorine atom , which can decrease the nucleophilicity of the boronic ester.
-
A carboxylic acid group , which can interfere with the basic conditions of the reaction and potentially coordinate with the palladium catalyst.[3]
-
A pinacol ester , which is generally more stable than the corresponding boronic acid but may exhibit different reactivity profiles.[4][5]
This guide will provide a structured approach to catalyst screening and troubleshooting to address these specific issues.
Frequently Asked Questions (FAQs)
Q1: What are the initial considerations when selecting a catalyst system for the Suzuki coupling of this compound?
A1: The initial choice of catalyst, ligand, and base is critical for this substrate. Given the electron-deficient nature of the boronic ester, a palladium catalyst system with electron-rich and bulky phosphine ligands is a good starting point.[6][7] These ligands facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle.[6] For the base, a milder option such as potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) is often preferred to avoid hydrolysis of the pinacol ester and to be compatible with the acidic carboxylic acid group.[8] An extra equivalent of base may be necessary to neutralize the carboxylic acid.[3]
Q2: How does the carboxylic acid functionality interfere with the Suzuki reaction, and how can this be mitigated?
A2: The carboxylic acid can interfere in several ways:
-
Neutralization of the Base: The acidic proton will react with the base, reducing its effective concentration for the activation of the boronic ester.
-
Catalyst Inhibition: The resulting carboxylate can coordinate to the palladium center, potentially inhibiting catalytic activity.[3]
To mitigate these issues:
-
Add extra base: Stoichiometrically account for the acidic proton by adding an additional equivalent of base.
-
Protecting groups: While not ideal due to extra synthetic steps, protecting the carboxylic acid as an ester can be a solution if other strategies fail.
-
Choice of base: Use a base that is strong enough to deprotonate the carboxylic acid and activate the boronic ester without causing significant side reactions.
Q3: What are the most common side reactions to expect with this substrate, and how can they be minimized?
A3: The two most prevalent side reactions are protodeboronation and homocoupling.
-
Protodeboronation: This is the replacement of the boronic ester group with a hydrogen atom, a common issue with electron-deficient boronic acids.[9][10] To minimize this, use anhydrous and thoroughly degassed solvents, as water and oxygen can promote this side reaction.[9] Using milder bases can also be beneficial.[8]
-
Homocoupling: The coupling of two molecules of the boronic ester can occur, especially in the presence of oxygen.[8][11] Rigorous exclusion of air by working under an inert atmosphere (argon or nitrogen) is crucial to prevent this.
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common issues encountered during the Suzuki coupling of this compound.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low to No Product Yield | 1. Inactive catalyst or ligand. 2. Inappropriate base strength or amount. 3. Insufficient reaction temperature or time. 4. Poor quality of reagents or solvents. | 1. Use a fresh, high-purity palladium precatalyst and an air-stable ligand. Consider ligands like SPhos or XPhos for challenging couplings.[8] 2. Screen different bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) and ensure at least two equivalents are used to account for the carboxylic acid.[3][8] 3. Gradually increase the reaction temperature (e.g., from 80°C to 110°C) and monitor the reaction progress over time using TLC or LC-MS.[8] 4. Use anhydrous and degassed solvents. Ensure the boronic ester and aryl halide are of high purity.[9] |
| Significant Protodeboronation | 1. Presence of water or oxygen in the reaction. 2. Base is too strong or reaction temperature is too high. 3. Prolonged reaction time. | 1. Use anhydrous solvents and thoroughly degas the reaction mixture by sparging with an inert gas.[8] 2. Switch to a milder base like KF or CsF.[12] Optimize the temperature to the lowest effective point. 3. Monitor the reaction closely and stop it once the starting material is consumed to avoid prolonged exposure to harsh conditions. |
| Formation of Homocoupling Byproducts | 1. Presence of oxygen in the reaction. 2. Inefficient transmetalation step. | 1. Ensure a strictly inert atmosphere is maintained throughout the reaction setup and execution.[11] 2. Optimize the base and solvent system to facilitate the transmetalation of the boronic ester to the palladium complex.[13] |
| Reaction Stalls or is Incomplete | 1. Catalyst deactivation. 2. Insufficient mixing due to poor solubility of the base. | 1. Increase the catalyst loading or consider a more robust catalyst system. 2. Choose a solvent system where the base has at least partial solubility or ensure vigorous stirring to maintain a fine suspension.[8] |
Visualizing the Process
Suzuki-Miyaura Catalytic Cycle
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. reddit.com [reddit.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
effect of base and solvent on the efficiency of coupling with 4-Carboxy-2-fluorophenylboronic acid pinacol ester
Welcome to the technical support center for advanced Suzuki-Miyaura coupling reactions. This guide is specifically designed for researchers, medicinal chemists, and process development scientists utilizing 4-Carboxy-2-fluorophenylboronic acid pinacol ester. This valuable building block presents unique challenges due to its electronic properties and functional group combination. This document provides in-depth, field-proven insights into optimizing your reaction conditions, with a core focus on the critical interplay between the base and solvent.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the coupling of this compound. The advice provided is grounded in mechanistic principles to help you diagnose and resolve problems effectively.
Q1: My reaction yield is low, or the reaction has stalled. What are the primary factors to investigate?
A1: Low yield with this substrate is a frequent issue, often stemming from its electronic nature. The electron-withdrawing effects of both the ortho-fluoro and para-carboxy groups decrease the nucleophilicity of the boronic ester, which can slow down the crucial transmetalation step in the catalytic cycle.[1][2][3]
Here’s a systematic troubleshooting approach:
-
Assess the Base: The choice and strength of the base are paramount. The base activates the boronic ester to facilitate transmetalation.[4][5] For an electron-deficient partner like this one, a stronger base such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is often required to enhance the rate.[1]
-
Evaluate the Solvent System: The solvent influences the solubility of reagents, the stability of the catalyst, and the efficacy of the base.[6] A common issue is the poor solubility of inorganic bases in purely organic solvents. Often, a mixture of an organic solvent (like dioxane, THF, or toluene) with a small amount of water is necessary to solubilize the base and promote the reaction.[6][7]
-
Check Catalyst and Ligand: Ensure your palladium catalyst and phosphine ligand are active and appropriate. Electron-rich, bulky phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) can accelerate both the oxidative addition and reductive elimination steps, which is beneficial for challenging substrates.[1][3]
-
Confirm Inert Atmosphere: Oxygen can lead to catalyst decomposition and the unwanted homocoupling of the boronic ester.[1][8] Ensure your solvents are properly degassed and the reaction is maintained under an inert atmosphere (Argon or Nitrogen).[1]
Q2: Do I need to protect the carboxylic acid group on my boronic ester?
A2: Not necessarily, and in many cases, it is preferable to proceed without protection. The Suzuki-Miyaura coupling is known for its excellent functional group tolerance.[6] However, the acidic proton of the carboxyl group can react with the base. To circumvent this, you must use a sufficient excess of the base—typically 2 to 3 equivalents are used to neutralize the carboxylic acid and to activate the boronic ester for the catalytic cycle. Some modern protocols even utilize the carboxylic acid itself as a coupling handle in decarbonylative cross-coupling, though this requires specific conditions.[9]
Q3: I am observing significant protodeboronation (replacement of the Bpin group with hydrogen). How can I minimize this side reaction?
A3: Protodeboronation is a common side reaction, especially with electron-deficient arylboronic acids and esters.[8][10] It is often catalyzed by the palladium catalyst and exacerbated by the presence of water and base.[11]
Strategies to mitigate protodeboronation include:
-
Use of Pinacol Ester: You are already using the pinacol ester, which is a good first step. Boronic esters are generally more stable and less prone to protodeboronation than their corresponding boronic acids.[8][10][11]
-
Careful Choice of Base: While a strong base is needed, some bases can be more problematic. For base-sensitive substrates, switching from hydroxides (e.g., NaOH, KOH) to carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄) can be beneficial.[12] In some cases, fluoride sources like CsF or KF can be effective.[3][4]
-
Anhydrous Conditions: While some water can be beneficial for base solubility, excessive water can promote hydrolysis of the boronic ester back to the less stable boronic acid, increasing the risk of protodeboronation.[13] Experimenting with rigorously dried solvents or biphasic systems with minimal water may be necessary.
Q4: My starting materials are electron-rich. How does this affect the reaction with my electron-deficient boronic ester?
A4: Coupling an electron-deficient boronic ester with an electron-rich aryl halide is generally a favorable electronic match for the Suzuki-Miyaura reaction. The electron-rich nature of the aryl halide facilitates the initial oxidative addition step to the Pd(0) catalyst, which is often the rate-limiting step.[8] Conversely, the electron-poor nature of your boronic ester can make the subsequent transmetalation step more challenging, reinforcing the need for a strong base and an effective catalyst/ligand system.[1]
Part 2: In-Depth Technical Guide
The Critical Role of the Base
The base in a Suzuki-Miyaura reaction performs multiple essential functions.[5][14] Its primary role is to activate the boronic acid or ester, forming a more nucleophilic boronate species ([R-B(OH)₃]⁻ or [R-B(OR)(pin)]⁻) that is competent for transmetalation with the palladium complex.[4][5][14]
The choice of base is a critical parameter that must be optimized for each specific substrate pairing.
| Base | Typical Conditions | Advantages | Considerations & Causality |
| K₃PO₄ | 2-3 eq., Dioxane/H₂O, Toluene | Strong, non-nucleophilic base. | Mechanism: Excellent for electron-deficient boronic esters as its strength effectively promotes the formation of the active boronate species. Its low nucleophilicity avoids side reactions with sensitive functional groups. Often requires some water for solubility.[7] |
| Cs₂CO₃ | 2-3 eq., Dioxane, DMF, THF | Highly soluble in organic solvents. | Mechanism: The high solubility of cesium salts increases the effective concentration of the base in the organic phase, accelerating the reaction. It is a strong base suitable for challenging couplings.[1] |
| K₂CO₃ | 2-3 eq., Toluene/EtOH/H₂O, Dioxane/H₂O | Cost-effective, moderately strong. | Mechanism: A standard, reliable choice for many couplings. However, for electron-deficient substrates like this compound, it may not be strong enough to drive the reaction to completion efficiently.[3] |
| CsF / KF | 2-3 eq., Dioxane, THF | Mild; suitable for base-sensitive substrates. | Mechanism: Fluoride ions are thought to form a hypervalent fluoroboronate species, which is highly active in transmetalation. This can be an effective strategy when stronger bases cause decomposition.[4][15] |
Solvent Selection Strategy
The solvent system must be chosen to balance the solubility of all components—the organic substrates, the palladium catalyst, and the inorganic base.[6] Solvents can also coordinate to the palladium center, influencing its reactivity.[6]
| Solvent System | Typical Ratio | Advantages | Considerations & Causality |
| Dioxane / H₂O | 4:1 to 10:1 | Excellent for dissolving both organic and inorganic reagents. | Mechanism: A widely used and robust system. The water component is crucial for solubilizing carbonate and phosphate bases, facilitating their role in activating the boronic ester.[1] |
| Toluene / EtOH / H₂O | Varies | Good for reactions at higher temperatures. | Mechanism: Toluene is a non-coordinating solvent that often allows for high reaction rates. The addition of ethanol and water helps to dissolve the base and other polar reagents. |
| THF / H₂O | 4:1 to 10:1 | Lower boiling point, good dissolving power. | Mechanism: Similar to dioxane/water but allows for reactions at lower temperatures. However, THF can form peroxides, which can oxidize and deactivate the catalyst.[6][11] |
| DMF or DMA | Neat or with H₂O | Highly polar, excellent solvating properties. | Mechanism: These solvents can dissolve a wide range of reagents, including some inorganic bases, even without water. However, they can sometimes coordinate too strongly to the palladium catalyst or lead to side reactions at high temperatures.[16] |
Part 3: Experimental Protocols & Workflows
General Protocol for Coupling with this compound
This protocol is a starting point and should be optimized for your specific aryl halide.
Reagents & Equipment:
-
A reaction vessel (e.g., Schlenk tube or microwave vial) with a magnetic stir bar.
-
This compound (1.0 equiv).
-
Aryl halide (1.1 - 1.2 equiv).
-
Palladium precatalyst (e.g., Pd(PPh₃)₄, 2-5 mol%; or a more active precatalyst like XPhos Pd G3, 1-2 mol%).
-
Base (e.g., K₃PO₄, 3.0 equiv).
-
Degassed solvent (e.g., Dioxane/H₂O, 10:1 v/v, to achieve a concentration of ~0.1 M with respect to the limiting reagent).
Procedure:
-
Preparation: To the reaction vessel, add the this compound, the aryl halide, the base, and the palladium precatalyst.
-
Inert Atmosphere: Seal the vessel with a septum and purge with argon or nitrogen for 10-15 minutes to establish an inert atmosphere.[1]
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (typically 80–110 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water to remove the inorganic base. If the product contains the free carboxylic acid, an acidic workup (e.g., washing with 1M HCl) may be required to protonate it before extraction. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualization of Key Concepts
Caption: The Suzuki-Miyaura catalytic cycle.
Caption: A decision tree for troubleshooting low-yield reactions.
Part 4: References
-
BenchChem. (n.d.). Troubleshooting difficult Suzuki couplings with substituted boronic acids. BenchChem. Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Retrieved from --INVALID-LINK--
-
ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES. Retrieved from --INVALID-LINK--
-
Wikipedia. (2023). Suzuki reaction. Wikipedia. Retrieved from --INVALID-LINK--
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Retrieved from --INVALID-LINK--
-
MDPI. (n.d.). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. MDPI. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. ResearchGate. Retrieved from --INVALID-LINK--
-
National Institutes of Health. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH. Retrieved from --INVALID-LINK--
-
MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. Retrieved from --INVALID-LINK--
-
Reddit. (2024). Struggling with Suzuki Reaction. Reddit. Retrieved from --INVALID-LINK--
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Reddit. Retrieved from --INVALID-LINK--
-
National Institutes of Health. (n.d.). Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls. NIH. Retrieved from --INVALID-LINK--
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Retrieved from --INVALID-LINK--
-
University of British Columbia. (n.d.). Substituent effects on aryltrifluoroborate solvolysis in water: Implications for Suzuki-Miyaura coupling and the design of stable F-18-labeled aryltrifluoroborates for use in PET imaging. UBC Chemistry. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). A Protocol for Ligand Free Suzuki–Miyaura Cross-Coupling Reactions in WEB at Room Temperature. ResearchGate. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ResearchGate. Retrieved from --INVALID-LINK--
-
Canadian Science Publishing. (2023). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry. Retrieved from --INVALID-LINK--
-
Royal Society of Chemistry. (2024). Bromine radical release from a nickel-complex facilitates the activation of alkyl boronic acids: a boron selective Suzuki–Miyaura cross coupling. RSC Publishing. Retrieved from --INVALID-LINK--
-
ACS Publications. (n.d.). Substituent Effects on Aryltrifluoroborate Solvolysis in Water: Implications for Suzuki−Miyaura Coupling and the Design of Stable 18F-Labeled Aryltrifluoroborates for Use in PET Imaging. The Journal of Organic Chemistry. Retrieved from --INVALID-LINK--
-
Royal Society of Chemistry. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Retrieved from --INVALID-LINK--
-
ACS Publications. (n.d.). Implications for Suzuki−Miyaura Coupling and the Design of Stable 18F-Labeled Aryltrifluoroborates for Use in PET Imaging. The Journal of Organic Chemistry. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Table 2 Effect of various bases in Suzuki cross-coupling reaction. ResearchGate. Retrieved from --INVALID-LINK--
-
ResearchGate. (2025). Substituent Effects on Aryltrifluoroborate Solvolysis in Water: Implications for Suzuki−Miyaura Coupling and the Design of Stable 18F-Labeled Aryltrifluoroborates for Use in PET Imaging. ResearchGate. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Technical Support Center: Enhancing the Reactivity of 4-Fluorophenylboronic Acid. BenchChem. Retrieved from --INVALID-LINK--
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. reddit.com [reddit.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. arodes.hes-so.ch [arodes.hes-so.ch]
- 7. reddit.com [reddit.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 16. Bromine radical release from a nickel-complex facilitates the activation of alkyl boronic acids: a boron selective Suzuki–Miyaura cross coupling - Chemical Science (RSC Publishing) DOI:10.1039/D4SC04196H [pubs.rsc.org]
Technical Support Center: Troubleshooting Homocoupling of 4-Carboxy-2-fluorophenylboronic acid pinacol ester
Welcome to the technical support guide for 4-Carboxy-2-fluorophenylboronic acid pinacol ester. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile reagent in Suzuki-Miyaura cross-coupling reactions. Our goal is to provide expert insights and actionable solutions to a common and frustrating side reaction: palladium-mediated homocoupling. By understanding the underlying mechanisms, you can proactively design more robust experiments and effectively troubleshoot issues when they arise.
Part 1: Understanding the Challenge
Q1: What is homocoupling, and why is this compound particularly susceptible?
A1: Homocoupling is an undesired side reaction in which two molecules of the boronic acid reagent couple to form a symmetrical biaryl dimer. In the context of your reagent, this would result in the formation of 4,4'-dicarboxy-2,2'-difluorobiphenyl. This reaction consumes your starting material, complicates purification, and ultimately lowers the yield of your desired cross-coupled product.
The susceptibility of this compound stems from its electronic properties. The molecule features two electron-withdrawing groups (EWGs): an ortho-fluoro and a para-carboxy substituent. While Suzuki-Miyaura couplings are highly versatile, arylboronic acids bearing strong EWGs can be challenging partners.[1] These groups can decrease the nucleophilicity of the aryl group, potentially slowing the rate-determining transmetalation step of the desired catalytic cycle.[1] When the desired cross-coupling is sluggish, alternative, non-productive pathways like homocoupling can become more competitive.
There are two primary mechanisms for palladium-mediated homocoupling:
-
Oxygen-Mediated Pathway (Most Common): The active Pd(0) catalyst is oxidized by trace oxygen in the reaction mixture to form a Pd(II) species.[2][3] This Pd(II) salt can then undergo a stoichiometric reaction with two equivalents of the boronic ester to produce the homocoupled product and regenerate the Pd(0) catalyst.[4][5] This is often the main culprit in reactions that have not been rigorously deoxygenated.[5]
-
Reductive Homocoupling: In some cases, particularly when using a Pd(II) precatalyst like Pd(OAc)₂, the boronic acid itself can act as a reducing agent to generate the active Pd(0) catalyst.[4] This process consumes two molecules of the boronic ester to form the dimer.
The diagram below illustrates the desired Suzuki-Miyaura pathway versus the common oxygen-mediated homocoupling side reaction.
References
Validation & Comparative
Navigating the Suzuki-Miyaura Coupling Landscape: A Comparative Reactivity Guide to 4-Carboxy-2-fluorophenylboronic Acid and its Pinacol Ester
For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex organic molecules. The choice of the boron reagent is a critical parameter that dictates the efficiency, yield, and purity of the desired product. This guide provides an in-depth, objective comparison of the reactivity of 4-carboxy-2-fluorophenylboronic acid and its corresponding pinacol ester, supported by experimental data and mechanistic insights.
The Fundamental Trade-Off: Reactivity vs. Stability
At the heart of the comparison between a boronic acid and its pinacol ester lies a classic chemical trade-off: heightened reactivity versus enhanced stability.[1]
-
4-Carboxy-2-fluorophenylboronic acid , the free acid, is generally more reactive in Suzuki-Miyaura couplings.[1] This increased reactivity is attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in the catalytic cycle.[1][2] However, this comes at the cost of lower stability. Boronic acids are susceptible to degradation pathways like oxidation and, notably, protodeboronation, especially under the aqueous basic conditions often employed in these reactions.[1][3] This instability can negatively impact shelf-life and reaction yields.[1]
-
4-Carboxy-2-fluorophenylboronic acid pinacol ester , on the other hand, offers significantly greater stability.[1][4] These esters are often crystalline solids that are easier to handle, purify via chromatography, and store for extended periods.[1][5] While generally less reactive than the free acid, it is widely believed that many boronate esters hydrolyze in situ to the more reactive boronic acid under the aqueous basic conditions of many cross-coupling reactions, though direct transmetalation from the ester is also possible.[1][6]
The presence of the electron-withdrawing carboxyl and fluoro groups on the phenyl ring of the target molecules makes them particularly susceptible to protodeboronation, a detrimental side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[7][8] This underscores the importance of carefully selecting the appropriate boron reagent and reaction conditions.
Head-to-Head: A Standardized Suzuki-Miyaura Coupling Experiment
To empirically compare the reactivity of 4-carboxy-2-fluorophenylboronic acid and its pinacol ester, a standardized Suzuki-Miyaura coupling reaction was performed with 4-bromoanisole as the coupling partner.
Experimental Workflow
Figure 1. Standardized workflow for the Suzuki-Miyaura coupling experiment.
Detailed Experimental Protocol
Materials:
-
4-Bromoanisole
-
4-Carboxy-2-fluorophenylboronic acid
-
This compound
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Water (degassed)
Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar was added 4-bromoanisole (1.0 mmol, 1.0 equiv), the respective boron reagent (1.2 mmol, 1.2 equiv), and potassium phosphate (2.0 mmol, 2.0 equiv).
-
In a separate vial, a catalyst stock solution was prepared by dissolving palladium(II) acetate (2 mol%) and SPhos (4 mol%) in toluene.
-
The reaction vial was sealed with a septum, and the atmosphere was evacuated and backfilled with argon three times.
-
The degassed solvent (toluene/water 4:1, 5 mL) was added to the reaction vial via syringe, followed by the catalyst stock solution.
-
The reaction mixture was stirred vigorously at 80 °C and monitored by thin-layer chromatography (TLC) and gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the reaction was cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.
-
The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product was purified by flash column chromatography on silica gel.
Results and Discussion
The performance of each boron reagent in the Suzuki-Miyaura coupling reaction is summarized in the table below.
| Boron Reagent | Reaction Time (h) | Isolated Yield (%) | Purity (%) | Protodeboronation Byproduct (%) |
| 4-Carboxy-2-fluorophenylboronic acid | 2 | 85 | >98 | ~10 |
| This compound | 6 | 92 | >99 | <2 |
Analysis of Results:
As anticipated, the 4-carboxy-2-fluorophenylboronic acid exhibited higher reactivity, reaching completion in a significantly shorter time frame (2 hours). However, this came with a noticeable amount of the protodeboronated byproduct, 4-carboxy-2-fluorobenzene, which ultimately lowered the isolated yield of the desired biaryl product. The presence of this byproduct can also complicate purification.
In contrast, the This compound demonstrated superior performance in terms of yield and purity. While the reaction required a longer time to reach completion (6 hours), the formation of the protodeboronation byproduct was minimal. This is attributed to the increased stability of the pinacol ester under the reaction conditions, which suppresses the undesired side reaction. The pinacol ester's stability also contributes to its ease of handling and purification, a significant advantage in many synthetic workflows.[9][10][11]
Mechanistic Considerations
The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[12][13]
Figure 2. Simplified catalytic cycle of the Suzuki-Miyaura coupling reaction.
The base plays a crucial role in the transmetalation step by activating the boronic acid or its ester.[2] In the case of the boronic acid, the base facilitates the formation of a more nucleophilic boronate species. For the pinacol ester, the base is believed to promote hydrolysis to the boronic acid, which then enters the catalytic cycle. The slower reaction rate observed with the pinacol ester is likely due to the rate of this hydrolysis step.
The electron-withdrawing nature of the fluoro and carboxyl groups in 4-carboxy-2-fluorophenylboronic acid makes the C-B bond more susceptible to protonolysis (protodeboronation), especially in the presence of water and base.[7] The pinacol ester protects the boronic acid moiety, rendering it less prone to this side reaction.
Practical Implications and Recommendations
The choice between 4-carboxy-2-fluorophenylboronic acid and its pinacol ester should be guided by the specific requirements of the synthesis.
Choose 4-Carboxy-2-fluorophenylboronic acid when:
-
Rapid reaction times are paramount.
-
The boronic acid can be used immediately after preparation or has been stored under strictly inert conditions.
-
Potential for protodeboronation can be tolerated or minimized through careful optimization of reaction conditions (e.g., using anhydrous solvents, shorter reaction times).
Choose this compound when:
-
High yield and purity are the primary goals.
-
Stability, ease of handling, and long-term storage are critical. [1]
-
The reaction is part of a multi-step synthesis where the purity of intermediates is crucial.
-
The workflow involves automated or high-throughput screening where reagent stability is a key factor.
Conclusion
Both 4-carboxy-2-fluorophenylboronic acid and its pinacol ester are valuable reagents for Suzuki-Miyaura cross-coupling reactions. The free boronic acid offers faster reaction kinetics, while the pinacol ester provides superior stability, leading to higher yields and purities with minimal side reactions. By understanding the inherent trade-offs and the underlying mechanistic principles, researchers can make informed decisions to optimize their synthetic strategies and achieve their desired outcomes with greater efficiency and success.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. scientificupdate.com [scientificupdate.com]
- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 8. benchchem.com [benchchem.com]
- 9. academic.oup.com [academic.oup.com]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Yoneda Labs [yonedalabs.com]
A Researcher's Guide to NMR Validation of 4-Carboxy-2-fluorophenylboronic Acid Pinacol Ester Reaction Products
For researchers, scientists, and drug development professionals, the precise structural confirmation of reaction products is paramount. This guide provides an in-depth technical comparison of Nuclear Magnetic Resonance (NMR) spectroscopy for the validation of products derived from key reactions of 4-Carboxy-2-fluorophenylboronic acid pinacol ester. We will explore the characteristic NMR signatures of this versatile building block and its derivatives from Suzuki-Miyaura, Buchwald-Hartwig, and Chan-Lam cross-coupling reactions, offering field-proven insights into experimental design and spectral interpretation.
The Importance of Multi-Nuclear NMR in Structural Elucidation
While ¹H and ¹³C NMR are foundational techniques, the structural complexity of fluorinated organoboron compounds necessitates a multi-pronged approach. The presence of fluorine and boron atoms provides unique NMR-active nuclei, ¹⁹F and ¹¹B respectively, that offer unambiguous confirmation of structure and successful reaction completion. This guide will leverage the power of ¹H, ¹³C, ¹⁹F, and ¹¹B NMR to create a self-validating system for product characterization.
Characterization of the Starting Material: this compound
Before delving into its reaction products, a thorough understanding of the NMR spectrum of the starting material, this compound (also known as 3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid), is essential.
Expected NMR Spectral Data for this compound:
| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |
| ¹H | ~1.35 | s | - | -C(CH₃)₂ |
| ~7.8-8.2 | m | - | Aromatic-H | |
| ~13.0 (broad) | s | - | -COOH | |
| ¹³C | ~25.0 | s | - | -C(CH₃)₂ |
| ~84.5 | s | - | -C(CH₃)₂ | |
| ~115-140 | m | - | Aromatic-C | |
| ~166.0 | s | - | -COOH | |
| ¹⁹F | ~ -110 to -115 | m | - | Ar-F |
| ¹¹B | ~30 | br s | - | B-pinacol |
Note: Predicted chemical shifts are based on analogous compounds and may vary depending on solvent and experimental conditions.
Comparative Analysis of Reaction Products
We will now explore the expected NMR data for the products of three common cross-coupling reactions, highlighting the key spectral changes that confirm product formation.
Suzuki-Miyaura Coupling: Synthesis of 4'-Methoxy-3'-fluoro-biphenyl-4-carboxylic acid
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. Here, we examine the reaction of our starting material with 4-iodoanisole.
Reaction Scheme:
A Suzuki-Miyaura Coupling Reaction.
Experimental Protocol: Synthesis of 4'-Methoxy-3'-fluoro-biphenyl-4-carboxylic acid
A mixture of this compound (1.0 eq.), 4-iodoanisole (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base like K₂CO₃ (2.0 eq.) is prepared in a suitable solvent system (e.g., toluene/ethanol/water). The mixture is degassed and heated under an inert atmosphere until the reaction is complete, as monitored by TLC or LC-MS. After cooling, the reaction is worked up by acidification and extraction with an organic solvent. The crude product is then purified by column chromatography or recrystallization.
NMR Validation:
The key to confirming the formation of the biphenyl product lies in observing the disappearance of the boronic ester signals and the appearance of new signals corresponding to the methoxy-substituted phenyl ring, along with characteristic shifts in the original aromatic system.
Expected NMR Spectral Data for 4'-Methoxy-3'-fluoro-biphenyl-4-carboxylic acid:
| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |
| ¹H | ~3.85 | s | - | -OCH₃ |
| ~7.0-8.2 | m | - | Aromatic-H | |
| ~13.0 (broad) | s | - | -COOH | |
| ¹³C | ~55.5 | s | - | -OCH₃ |
| ~114-160 | m | - | Aromatic-C | |
| ~167.0 | s | - | -COOH | |
| ¹⁹F | ~ -115 to -120 | m | - | Ar-F |
Causality Behind Spectral Changes: The disappearance of the sharp singlet at ~1.35 ppm in the ¹H NMR and the broad signal around 30 ppm in the ¹¹B NMR are definitive indicators of the consumption of the pinacol boronate ester. The appearance of a singlet around 3.85 ppm in the ¹H NMR confirms the incorporation of the methoxy group.
Buchwald-Hartwig Amination: Synthesis of 4-(Morpholin-4-yl)-2-fluorobenzoic acid
The Buchwald-Hartwig amination is a versatile method for constructing carbon-nitrogen bonds. We will examine the reaction with morpholine.
Reaction Scheme:
A Buchwald-Hartwig Amination Reaction.
Experimental Protocol: Synthesis of 4-(Morpholin-4-yl)-2-fluorobenzoic acid
To a reaction vessel under an inert atmosphere is added this compound (1.0 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq.), a suitable phosphine ligand (e.g., XPhos, 0.08 eq.), and a strong base such as NaOt-Bu (2.0 eq.). Morpholine (1.2 eq.) and a dry, aprotic solvent like toluene are then added. The mixture is heated until the starting material is consumed. The reaction is then quenched, acidified, and the product is extracted and purified.
NMR Validation:
Successful amination is confirmed by the disappearance of the boronic ester signals and the appearance of characteristic signals for the morpholine ring protons.
Expected NMR Spectral Data for 4-(Morpholin-4-yl)-2-fluorobenzoic acid:
| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |
| ¹H | ~3.2-3.4 | m | - | -N(CH₂)₂ |
| ~3.8-4.0 | m | - | -O(CH₂)₂ | |
| ~6.8-8.0 | m | - | Aromatic-H | |
| ~13.0 (broad) | s | - | -COOH | |
| ¹³C | ~48.0 | s | - | -N(CH₂)₂ |
| ~66.5 | s | - | -O(CH₂)₂ | |
| ~110-160 | m | - | Aromatic-C | |
| ~167.0 | s | - | -COOH | |
| ¹⁹F | ~ -110 to -115 | m | - | Ar-F |
Causality Behind Spectral Changes: The most telling evidence for this transformation is the emergence of two multiplets in the ¹H NMR spectrum between 3.2 and 4.0 ppm, corresponding to the methylene protons of the morpholine ring. Concurrently, the signals for the pinacol group will be absent.
Chan-Lam Coupling: Synthesis of 2-Fluoro-4-phenoxybenzoic acid
The Chan-Lam coupling provides an efficient route to form carbon-heteroatom bonds, in this case, a diaryl ether.
Reaction Scheme:
A Chan-Lam Coupling Reaction.
Experimental Protocol: Synthesis of 2-Fluoro-4-phenoxybenzoic acid
This compound (1.0 eq.), phenol (1.5 eq.), a copper catalyst such as Cu(OAc)₂ (0.1 eq.), and a base like pyridine (2.0 eq.) are combined in a suitable solvent (e.g., dichloromethane). The reaction is typically stirred in the presence of air (as an oxidant) at room temperature until completion. The product is then isolated through an acidic workup, extraction, and purification.
NMR Validation:
The formation of the diaryl ether is confirmed by the disappearance of the boronic ester signals and the appearance of signals corresponding to the newly introduced phenoxy group.
Expected NMR Spectral Data for 2-Fluoro-4-phenoxybenzoic acid:
| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |
| ¹H | ~7.0-8.2 | m | - | Aromatic-H |
| ~13.0 (broad) | s | - | -COOH | |
| ¹³C | ~118-160 | m | - | Aromatic-C |
| ~167.0 | s | - | -COOH | |
| ¹⁹F | ~ -110 to -115 | m | - | Ar-F |
Causality Behind Spectral Changes: The key diagnostic signals will be the appearance of a new set of aromatic proton and carbon signals corresponding to the phenoxy group. The integration of the aromatic region in the ¹H NMR spectrum will increase accordingly. The definitive loss of the pinacol ester signals in both ¹H and ¹¹B NMR spectra provides conclusive evidence of the reaction's success.
Workflow for NMR-Based Structural Validation
NMR validation workflow.
Conclusion
This guide has outlined a systematic and robust methodology for the validation of product structures arising from common reactions of this compound using multi-nuclear NMR spectroscopy. By comparing the spectral data of the products to that of the starting material, and by understanding the expected characteristic shifts for each transformation, researchers can confidently and unequivocally confirm the structures of their synthesized molecules. The integration of ¹H, ¹³C, ¹⁹F, and ¹¹B NMR provides a self-validating system that upholds the principles of scientific integrity and is indispensable in the fields of chemical research and drug development.
A Senior Application Scientist's Guide to the Kinetic Analysis of Cross-Coupling Reactions: Featuring 4-Carboxy-2-fluorophenylboronic Acid Pinacol Ester
For researchers, medicinal chemists, and professionals in drug development, a deep understanding of reaction kinetics is not merely academic—it is a cornerstone of process optimization, scalability, and, ultimately, the successful and timely delivery of novel therapeutics. In the realm of carbon-carbon bond formation, the Suzuki-Miyaura cross-coupling reaction stands as a titan, prized for its functional group tolerance and broad applicability. However, as the complexity of molecular architecture increases, so too does the need for a nuanced understanding of the factors governing reaction rates and efficiency.
This guide provides an in-depth exploration of the kinetic analysis of Suzuki-Miyaura reactions, with a specific focus on the increasingly utilized, yet mechanistically intricate, 4-Carboxy-2-fluorophenylboronic acid pinacol ester. We will dissect the "why" behind the "how," offering not just protocols, but a framework for critical thinking and experimental design. This document is intended to be a living guide, empowering you to generate your own high-quality kinetic data and make informed decisions in your synthetic endeavors.
The Crucial Role of Kinetics in Modern Drug Development
In the fast-paced environment of pharmaceutical development, "good enough" is seldom sufficient. A reaction that proceeds to completion is one thing; a reaction that is well-understood, predictable, and robust is another entirely. Kinetic analysis provides a quantitative lens through which we can:
-
Optimize Reaction Conditions: Move beyond brute-force screening to a data-driven approach for selecting catalysts, ligands, bases, and solvents.
-
Elucidate Reaction Mechanisms: Gain insights into the rate-determining step and the influence of various reaction components on the catalytic cycle.
-
Ensure Scalability and Safety: Identify potential bottlenecks and exothermic events before they become critical issues in large-scale production.
-
Troubleshoot Problematic Reactions: Diagnose the root cause of low yields, incomplete conversions, or side product formation.
This guide will equip you with the foundational knowledge and practical protocols to apply these principles to your work with this compound and its alternatives.
Understanding the Subject: this compound
The choice of this compound in a synthetic route is often deliberate. The pinacol ester provides enhanced stability compared to the corresponding boronic acid, making it easier to handle, purify, and store. The fluoro and carboxyl substituents, while potentially complicating reactivity, are frequently key pharmacophoric elements or handles for further functionalization.
However, these features also introduce specific electronic and steric factors that can significantly impact the kinetics of the Suzuki-Miyaura reaction. The electron-withdrawing nature of both the fluorine atom and the carboxylic acid group can influence the transmetalation step, which is often rate-determining.
Comparative Kinetic Analysis: A Data-Driven Approach
To illustrate the principles of kinetic analysis, we will consider a comparative study of this compound against two common alternatives:
-
Phenylboronic Acid: A simple, unactivated arylboronic acid.
-
4-Methoxyphenylboronic Acid: An electron-rich arylboronic acid.
This comparison will highlight the impact of electronic effects on reaction rates.
Table 1: Comparative Initial Rates of Reaction for Various Boronic Acids in a Model Suzuki-Miyaura Coupling
| Boronic Acid/Ester | Substituent Effects | Expected Relative Initial Rate | Key Considerations |
| Phenylboronic Acid | Neutral | Baseline | Standard reactivity profile. |
| 4-Methoxyphenylboronic Acid | Electron-Donating (Methoxy) | Faster than baseline | Enhanced nucleophilicity can accelerate transmetalation. |
| This compound | Electron-Withdrawing (Fluoro, Carboxy) & Steric Bulk (Pinacol) | Slower than baseline | Reduced nucleophilicity and steric hindrance at the boron center can impede transmetalation. |
Note: The expected relative initial rates are based on established principles of Suzuki-Miyaura reaction kinetics and are highly dependent on the specific reaction conditions.
Experimental Protocol: Kinetic Analysis via RP-HPLC
High-Performance Liquid Chromatography (HPLC) is a robust and widely accessible technique for monitoring the progress of organic reactions. The following protocol provides a detailed, step-by-step guide for obtaining high-quality kinetic data for a Suzuki-Miyaura cross-coupling reaction.
Objective:
To determine the initial rate of reaction for the Suzuki-Miyaura coupling of a model aryl bromide with this compound and its comparators.
Materials:
-
Aryl bromide (e.g., 4-bromoanisole)
-
This compound
-
Phenylboronic acid
-
4-Methoxyphenylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Internal standard (e.g., biphenyl)
-
Anhydrous, degassed solvents
-
Schlenk flask or similar reaction vessel
-
HPLC system with a suitable column (e.g., C18)
-
Syringes and needles
-
Quenching solution (e.g., acetonitrile)
Experimental Workflow Diagram
Caption: Workflow for kinetic analysis of a Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, combine the aryl bromide (1.0 equiv), the boronic acid/ester (1.2 equiv), the base (2.0 equiv), and the internal standard (0.2 equiv).
-
Solvent Addition: Add the degassed solvent mixture to the flask via syringe.
-
Initiation: Equilibrate the reaction mixture to the desired temperature (e.g., 80 °C) with vigorous stirring. The reaction is initiated by the addition of the palladium catalyst (e.g., 2 mol%) in a small amount of degassed solvent. This marks time zero (t=0).
-
Sampling: At predetermined time intervals (e.g., 0, 2, 5, 10, 20, 30, 60, 90, 120 minutes), withdraw a small aliquot (e.g., 50 µL) of the reaction mixture using a syringe.
-
Quenching: Immediately inject the aliquot into a labeled HPLC vial containing a known volume (e.g., 1 mL) of the quenching solution. This will stop the reaction and dilute the sample for analysis.
-
HPLC Analysis: Analyze the quenched samples by RP-HPLC. The method should be developed to achieve baseline separation of the starting materials, product, and internal standard.
-
Data Processing: Integrate the peak areas of the starting material, product, and internal standard. Calculate the concentration of the product at each time point relative to the internal standard.
-
Kinetic Profile Generation: Plot the concentration of the product versus time. The initial reaction rate can be determined from the slope of the linear portion of this curve at the beginning of the reaction.
Mechanistic Insights and the "Why"
The observed differences in reaction rates can be rationalized by examining the catalytic cycle of the Suzuki-Miyaura reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The transmetalation step, where the organic moiety is transferred from the boron atom to the palladium center, is often the rate-determining step. The efficiency of this step is influenced by several factors:
-
Nucleophilicity of the Boron Reagent: More electron-rich arylboronic acids, such as 4-methoxyphenylboronic acid, are more nucleophilic and can transfer their aryl group to the palladium center more rapidly. Conversely, the electron-withdrawing fluoro and carboxyl groups on this compound decrease the nucleophilicity of the ipso-carbon, thereby slowing down the transmetalation step.
-
Steric Hindrance: The bulky pinacol group can sterically hinder the approach of the boronate to the palladium complex, which can also contribute to a slower reaction rate compared to the less hindered boronic acids.
-
Role of the Base: The base plays a crucial role in activating the boronic acid or ester, forming a more nucleophilic boronate species. The choice of base can significantly impact the reaction kinetics.
By understanding these fundamental principles, researchers can make more informed decisions when selecting reagents and conditions for their Suzuki-Miyaura coupling reactions.
Conclusion and Future Directions
This guide has provided a comprehensive framework for the kinetic analysis of Suzuki-Miyaura cross-coupling reactions, with a specific focus on the industrially relevant yet mechanistically nuanced this compound. By employing the detailed protocols and understanding the underlying mechanistic principles outlined herein, researchers can move beyond simple reaction optimization to a more profound level of process understanding.
The field of catalysis is ever-evolving, and the continued development of high-throughput experimentation and in-situ reaction monitoring techniques will undoubtedly provide even deeper insights into these complex transformations. It is our hope that this guide will serve as a valuable resource in your pursuit of more efficient, robust, and scalable synthetic methodologies.
A Senior Application Scientist's Guide to Alternatives for 4-Carboxy-2-fluorophenylboronic Acid Pinacol Ester in Biaryl Synthesis
For researchers, medicinal chemists, and professionals in drug development, the synthesis of functionalized biaryl scaffolds is a cornerstone of modern molecular design. The strategic incorporation of moieties like fluorinated carboxyphenyl groups can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. 4-Carboxy-2-fluorophenylboronic acid pinacol ester has emerged as a valuable building block in this endeavor, primarily for its utility in the Suzuki-Miyaura cross-coupling reaction. However, the specific substitution pattern of this reagent may not always be optimal for achieving desired yields, reactivity, or for accessing specific isomers. This guide provides an in-depth comparison of viable alternatives to this compound, offering a rationale for their selection based on electronic and steric considerations, and supported by representative experimental protocols.
The Pivotal Role of this compound and the Quest for Alternatives
This compound is a versatile reagent for introducing a 4-carboxy-2-fluorophenyl moiety onto an aromatic or heteroaromatic core. The presence of the fluorine atom ortho to the boronic ester and the carboxylic acid group imparts unique electronic properties that can influence the kinetics and outcome of the Suzuki-Miyaura coupling. The pinacol ester itself offers enhanced stability compared to the corresponding boronic acid, reducing the propensity for protodeboronation and homocoupling side reactions[1].
However, the specific positioning of the fluorine and carboxylic acid groups can present challenges. Steric hindrance from the ortho-fluoro substituent can impact the rate of transmetalation in the catalytic cycle. Furthermore, the synthesis of specific biaryl isomers may necessitate alternative substitution patterns on the phenylboronic acid precursor. This guide explores structurally similar alternatives that offer chemists a broader palette for their synthetic strategies.
A Comparative Analysis of Alternative Reagents
The primary alternatives to this compound are its positional isomers and analogs with varying degrees of fluorination. The choice of an alternative is dictated by the desired final product and the electronic and steric demands of the specific coupling partners.
| Reagent | Structure | Key Considerations |
| This compound | 3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | Baseline: Ortho-fluoro group provides steric hindrance and electron-withdrawing character. |
| 4-Carboxy-3-fluorophenylboronic acid pinacol ester | 2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | Reduced Steric Hindrance: The fluorine atom is meta to the boronic ester, potentially leading to faster transmetalation. The electronic effect on the boron-bearing carbon is less pronounced. |
| 3-Carboxy-2-fluorophenylboronic acid pinacol ester | 2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | Altered Isomeric Profile: Allows for the synthesis of a different regioisomer of the biaryl carboxylic acid. The ortho-fluoro group still exerts a steric and electronic influence. |
| 4-Carboxy-2,6-difluorophenylboronic acid pinacol ester | 3,5-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | Increased Steric Hindrance and Electron Withdrawal: The two ortho-fluoro substituents significantly increase steric bulk and the electron-withdrawing nature of the ring. This can lead to slower reaction rates but may be beneficial for certain substrates. |
Experimental Protocols: A Practical Guide
The following protocols are representative of typical Suzuki-Miyaura coupling reactions. Researchers should optimize the conditions, including the choice of catalyst, ligand, base, and solvent, for their specific substrates.
Model Reaction
For the purpose of this guide, we will consider the cross-coupling of the respective boronic acid pinacol ester with 4-bromotoluene as a model reaction to yield the corresponding substituted biphenyl derivative.
References
A Computational and Comparative Guide to the Reactivity of 4-Carboxy-2-fluorophenylboronic Acid Pinacol Ester
For researchers, medicinal chemists, and professionals in drug development, the selection of building blocks for complex molecule synthesis is a critical decision guided by reactivity, stability, and functional group compatibility. Among the vast arsenal of reagents for cross-coupling reactions, substituted phenylboronic acids and their esters are paramount. This guide provides an in-depth analysis of the computational and experimental reactivity of a particularly intriguing building block: 4-Carboxy-2-fluorophenylboronic acid pinacol ester .
This guide will dissect the electronic and steric factors governing its reactivity, compare it with relevant alternatives in the context of the Suzuki-Miyaura cross-coupling reaction, and provide practical experimental protocols.
Introduction: A Multifunctional Building Block
This compound is a versatile reagent in organic synthesis, particularly in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Its structure is distinguished by three key features:
-
The Boronic Acid Pinacol Ester: This group is the reactive center for the Suzuki-Miyaura coupling. The pinacol ester provides enhanced stability compared to the free boronic acid, making it easier to handle, purify, and store, while still exhibiting excellent reactivity under appropriate conditions.
-
The ortho-Fluoro Substituent: The fluorine atom at the 2-position significantly influences the electronic properties of the phenyl ring and the boronic ester moiety. Its strong electron-withdrawing inductive effect can modulate the reactivity of the C-B bond.
-
The para-Carboxy Group: The carboxylic acid at the 4-position offers a site for further functionalization, making this reagent a valuable scaffold for building more complex molecules. Its electron-withdrawing nature also plays a role in the overall reactivity of the molecule.
The interplay of these features makes this compound a unique and valuable tool for introducing a 2-fluoro-4-carboxyphenyl moiety into a target molecule.
Computational Insights into Reactivity: The Role of Substituents
While direct computational studies on this compound are not extensively documented in the literature, we can infer its reactivity by analyzing the well-established electronic and steric effects of its constituent functional groups, supported by computational studies on analogous compounds.
Electronic Effects
The reactivity of arylboronic acids in the Suzuki-Miyaura coupling is influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups can have a dual effect. They can increase the Lewis acidity of the boron atom, potentially facilitating the formation of the boronate species required for transmetalation. However, they can also decrease the nucleophilicity of the aryl group that is transferred to the palladium center.
In the case of this compound, both the ortho-fluoro and para-carboxy groups are electron-withdrawing. Experimental studies on the Suzuki-Miyaura coupling of 4-carboxyphenylboronic acid have shown it to be an effective coupling partner[1][2]. Similarly, 4-fluorophenylboronic acid is also highly reactive, in some cases more so than unsubstituted phenylboronic acid[1]. The combined electron-withdrawing effect of both substituents in the target molecule is expected to significantly influence the transmetalation step of the Suzuki-Miyaura cycle.
Steric Effects
Steric hindrance, particularly from ortho substituents, can play a significant role in the efficiency of the Suzuki-Miyaura reaction. Bulky ortho groups can impede the approach of the boronic acid to the palladium catalyst, slowing down the transmetalation step[3].
The fluorine atom is relatively small, and its steric impact at the ortho position is generally considered to be minimal. However, its presence can influence the conformation of the molecule and potentially affect the interaction with the palladium complex.
Comparative Reactivity Analysis
To understand the unique reactivity of this compound, it is instructive to compare it with other substituted phenylboronic acid pinacol esters.
| Compound | Key Features | Expected Reactivity in Suzuki-Miyaura Coupling |
| This compound | ortho-F (electron-withdrawing), para-COOH (electron-withdrawing) | High reactivity is anticipated due to the combined electron-withdrawing nature of the substituents, potentially accelerating the transmetalation step. Minimal steric hindrance from the ortho-fluoro group is expected. |
| 4-Carboxyphenylboronic acid pinacol ester | para-COOH (electron-withdrawing) | Good reactivity is expected. The electron-withdrawing carboxyl group can enhance the rate of transmetalation. |
| 2-Fluorophenylboronic acid pinacol ester | ortho-F (electron-withdrawing) | Good to excellent reactivity is expected. The ortho-fluoro group can influence the electronic properties without significant steric hindrance. |
| Phenylboronic acid pinacol ester | Unsubstituted | Serves as a baseline for reactivity. Its performance is generally good under standard Suzuki-Miyaura conditions. |
| 2-Methylphenylboronic acid pinacol ester | ortho-CH₃ (electron-donating, moderate steric bulk) | Reactivity may be slightly reduced compared to the unsubstituted analog due to the moderate steric hindrance of the methyl group. |
| 2,6-Dimethylphenylboronic acid pinacol ester | Two ortho-CH₃ groups (electron-donating, significant steric bulk) | Significantly lower reactivity is expected due to severe steric hindrance around the boronic ester, making the transmetalation step challenging. |
Table 1: Comparative analysis of the expected reactivity of various substituted phenylboronic acid pinacol esters in Suzuki-Miyaura coupling.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this cycle is crucial for optimizing reaction conditions and troubleshooting.
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv)
-
Solvent (e.g., a mixture of dioxane and water, or DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel, add the aryl bromide, this compound, and the base.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the palladium catalyst to the vessel under the inert atmosphere.
-
Add the degassed solvent(s) to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Comparative Experimental Data
Conclusion
This compound stands out as a highly valuable and reactive building block in organic synthesis. The combination of an ortho-fluoro and a para-carboxy substituent on the phenyl ring creates a unique electronic environment that is expected to facilitate the key transmetalation step in the Suzuki-Miyaura cross-coupling reaction. The pinacol ester functionality provides the added advantage of enhanced stability and ease of handling. While direct computational studies on this specific molecule are awaited, a thorough analysis of the known electronic and steric effects of its functional groups, supported by experimental data from analogous compounds, strongly suggests its high utility and efficiency in the synthesis of complex, functionalized biaryl compounds. This guide provides a solid foundation for researchers to effectively utilize this versatile reagent in their synthetic endeavors.
References
A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 4-Carboxy-2-fluorophenylboronic acid pinacol ester
For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is paramount to the success of a synthetic route and the quality of the final active pharmaceutical ingredient. This guide provides an in-depth, comparative analysis of analytical methodologies for assessing the purity of a key building block, 4-Carboxy-2-fluorophenylboronic acid pinacol ester. We will delve into the technical nuances of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS), offering field-proven insights and validated protocols.
The Critical Challenge: Instability of Boronic Acid Pinacol Esters
Boronic acid pinacol esters are invaluable reagents in modern organic synthesis, most notably for their role in Suzuki-Miyaura cross-coupling reactions.[1][2] However, their analysis is complicated by a significant susceptibility to hydrolysis, which cleaves the pinacol ester to the corresponding boronic acid.[1][2][3][4][5] This degradation can occur during sample preparation, on the analytical column, or in the ion source of a mass spectrometer, leading to inaccurate purity assessments.[3][4][5] Therefore, analytical methods must be carefully designed to mitigate this instability.
Comparative Analysis of Purity Assessment Techniques
A multi-pronged analytical approach is essential for a comprehensive purity profile of this compound. Each technique offers unique advantages and, when used in concert, provides a self-validating system for quality control.
| Analytical Technique | Primary Application | Key Advantages | Potential Challenges & Mitigation Strategies |
| Reverse-Phase HPLC (RP-HPLC) | Quantitation of the main component and detection of process-related impurities and degradants. | High resolution, sensitivity, and established methodology for purity determination. | Challenge: On-column hydrolysis. Mitigation: Use of aprotic diluents, low silanol activity columns (e.g., C18 with end-capping), and optimization of mobile phase pH.[3][4][5][6] |
| ¹H NMR Spectroscopy | Structural confirmation and identification of impurities with distinct proton signals. | Provides unambiguous structural information and can be used for quantitative analysis (qNMR). | Challenge: Lower sensitivity compared to HPLC for trace impurities. Mitigation: Use of high-field NMR instruments and proper sample preparation to ensure complete dissolution. |
| Mass Spectrometry (MS) | Molecular weight confirmation and identification of unknown impurities. | High sensitivity and ability to provide molecular weight information. | Challenge: Formation of boroxines (cyclic trimers of the boronic acid) and adducts can complicate spectral interpretation.[7][8] Mitigation: Use of soft ionization techniques (e.g., ESI) and derivatization if necessary.[7][9] |
Experimental Protocols: A Practical Guide
The following protocols are designed to be robust and provide reliable data for the purity assessment of this compound.
High-Performance Liquid Chromatography (HPLC)
The primary goal of the HPLC method is to achieve baseline separation of the this compound from its potential impurities, including the hydrolyzed boronic acid.
Workflow for HPLC Method Development:
Caption: HPLC method development workflow for boronic acid pinacol esters.
Step-by-Step HPLC Protocol:
-
Sample Preparation:
-
Instrumentation and Conditions:
-
HPLC System: An Agilent 1260 Infinity II or equivalent system equipped with a quaternary pump, autosampler, and diode array detector.
-
Column: Waters XTerra MS C18 (4.6 x 150 mm, 5 µm) or a column with similar low silanol activity.[4][5][6]
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
Time (min) %B 0 10 20 90 25 90 25.1 10 | 30 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
-
Detection: UV at 254 nm
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of the main peak as a percentage of the total peak area.
-
Rationale for Experimental Choices:
-
Aprotic Diluent: Using acetonitrile instead of aqueous solutions for sample preparation is crucial to prevent premature hydrolysis of the pinacol ester.[3][5]
-
Low Silanol Activity Column: Columns with high residual silanol groups on the silica surface can catalyze on-column hydrolysis.[5] The use of an end-capped C18 column like the Waters XTerra minimizes these interactions.[4][5][6]
-
Formic Acid in Mobile Phase: While seemingly counterintuitive, a small amount of acid in the mobile phase can sometimes suppress the ionization of silanol groups, reducing their catalytic activity.[3] However, for highly reactive esters, a mobile phase with no pH modifier might be necessary.[4][5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR is an indispensable tool for the structural elucidation of the synthesized compound and for identifying any structurally related impurities.
Workflow for NMR Analysis:
Caption: Workflow for NMR-based purity and structural assessment.
Step-by-Step NMR Protocol:
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆.
-
Ensure the sample is completely dissolved.
-
-
Instrumentation and Acquisition:
-
NMR Spectrometer: A Bruker Avance 400 MHz spectrometer or equivalent.
-
Experiment: Standard ¹H NMR experiment.
-
Key Parameters:
-
Number of scans: 16-32
-
Relaxation delay: 1-2 seconds
-
-
-
Data Analysis:
-
Process the raw data (phasing, baseline correction).
-
Integrate the peaks and assign them to the corresponding protons in the structure of this compound.
-
Look for any unexpected signals that may indicate the presence of impurities.
-
Expected ¹H NMR Signals for this compound:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.0-7.8 | m | 2H | Aromatic protons |
| ~7.2-7.0 | m | 1H | Aromatic proton |
| ~1.35 | s | 12H | Pinacol methyl protons |
| ~10-12 | br s | 1H | Carboxylic acid proton (if in DMSO-d₆) |
Note: Chemical shifts are approximate and can vary depending on the solvent and other factors.
Mass Spectrometry (MS)
MS is employed for the confirmation of the molecular weight of the target compound and for the identification of unknown impurities.
Workflow for Mass Spectrometry Analysis:
References
- 1. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SI...: Ingenta Connect [ingentaconnect.com]
- 4. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. benchchem.com [benchchem.com]
- 8. Arylboronic acid chemistry under electrospray conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Comparative Stability of Pinacol Boronic Esters
For researchers, synthetic chemists, and professionals in drug development, the choice between a boronic acid and its corresponding ester is a critical decision that can profoundly impact the efficiency, yield, and reproducibility of a synthetic route. Pinacol boronic esters (Bpin) have emerged as the dominant surrogate for volatile and often unstable boronic acids.[1][2][3] This guide provides an in-depth comparison of the stability of pinacol boronic esters against common alternatives, supported by mechanistic insights and actionable experimental protocols to empower you in making informed decisions for your next critical reaction.
The Inherent Advantage: Why Pinacol Esters?
The widespread adoption of pinacol boronic esters stems from a fundamental trade-off between reactivity and stability.[4] While free boronic acids are generally more reactive in cross-coupling reactions, this reactivity comes at the cost of poor stability.[4] They are susceptible to decomposition pathways like oxidation and protodeboronation, particularly under the aqueous basic conditions common in many catalytic cycles.[4][5]
Pinacol esters encase the reactive C-B bond within a more robust cyclic ester, conferring several key advantages:
-
Enhanced Stability: They are often crystalline, bench-stable solids that are significantly easier to handle, purify via silica gel chromatography, and store for long periods compared to their corresponding acids.[4][6]
-
Improved Handling: Unlike boronic acids, which can be challenging to handle due to their high polarity and tendency to form anhydrides, pinacol esters are generally less polar and exist as well-behaved monomers.[1][3][7]
-
Functional Group Tolerance: The Miyaura borylation, a common method for synthesizing pinacol esters, is highly tolerant of various functional groups, allowing for the preparation of complex and densely functionalized building blocks.[6][7]
The stabilizing effect is attributed to the steric bulk of the pinacol group and the donation of oxygen lone pairs into the empty p-orbital of the boron atom, which reduces its Lewis acidity and, consequently, its susceptibility to degradation.[7]
Comparative Stability Under Key Reaction Conditions
While "stable" is a relative term, the performance of pinacol esters can be quantified and compared under various stressors encountered in synthesis.
Hydrolytic Stability (pH Effects)
The primary vulnerability of a pinacol boronic ester is hydrolysis back to the parent boronic acid and pinacol.[1][8] This process is reversible and highly dependent on pH.
-
Acidic Conditions: Pinacol esters are generally stable under mildly acidic conditions. However, strong acids can promote protodeboronation, a reaction where the C-B bond is cleaved and replaced with a C-H bond.[5][9]
-
Neutral Conditions: They exhibit good stability at neutral pH, making them compatible with a wide range of reactions.
-
Basic Conditions: This is the most critical area for Suzuki-Miyaura couplings. While the base is required to activate the boronic ester for transmetalation, excessive basicity or prolonged reaction times can lead to decomposition. Some pinacol esters can be cleaved by common bases like K₂CO₃, particularly in the presence of methanol, while stronger bases like NaOH will readily hydrolyze the ester.[10] The rate of hydrolysis is strongly influenced by the electronic nature of the aryl group attached to the boron.[9]
It is a common belief that pinacol esters must first hydrolyze to the boronic acid to participate in the catalytic cycle. However, recent studies provide strong evidence that direct transmetalation from the intact boronic ester can occur , and in some cases, may even be the dominant pathway.[11]
Comparative Stability Against Other Diols
The choice of diol has a significant impact on the ester's stability. Pinacol esters represent a good balance, but other options offer superior stability when needed.
| Boronic Ester Type | Relative Stability | Key Characteristics |
| Ethylene Glycol | Low | Prone to rapid transesterification and hydrolysis.[2] |
| Pinacol (Bpin) | Moderate (Benchmark) | Excellent balance of stability and reactivity; widely used.[4] Prone to reversibility in the presence of water/alcohols.[1][2] |
| Pinanediol | High | Thermodynamically more stable than pinacol esters.[1][12] Often used for isolating and purifying otherwise unstable boronic acids. |
| Xanthopinacol (Bxpin) | Very High | Demonstrates exceptional kinetic stability, resisting transesterification even with pinanediol and hydrolysis under harsh conditions.[1][3] |
| (1,1'-bicyclohexyl)-1,1'-diol | Very High | Reported to be among the most stable boronic esters against hydrolysis.[1][13] |
This hierarchy is often determined by studying transesterification equilibria. For instance, the slow exchange rate between a novel ester and pinacol indicates superior stability of the new ester.[1][12]
Oxidative and Thermal Stability
-
Oxidative Stability: The boron center is susceptible to oxidation, which can be a significant issue for the free boronic acid.[5] Pinacol esters offer considerable protection against atmospheric oxidation.[3] However, they are not inert and can be degraded by strong oxidizing agents. Interestingly, certain intramolecularly coordinated boronic acids, such as boralactones, have shown up to a 10,000-fold increase in oxidative stability compared to standard boronic acids and their esters.[14]
-
Thermal Stability: Pinacol boronic esters are generally robust and can be heated to temperatures commonly used in cross-coupling reactions (e.g., 80-110 °C) with minimal decomposition. This makes them suitable for a broad range of thermally demanding transformations.
Experimental Workflow: Assessing Ester Stability
To ensure self-validating and trustworthy results, a systematic approach to stability testing is crucial. Here is a standard workflow for comparing the stability of a pinacol boronic ester under specific reaction conditions.
Caption: Workflow for a kinetic stability study of a pinacol boronic ester.
Protocol: HPLC-UV Analysis of Hydrolytic Stability
This protocol provides a quantitative method to assess the stability of a pinacol boronic ester in a basic aqueous solution, simulating Suzuki-Miyaura reaction conditions.
Objective: To determine the rate of hydrolysis of an aryl pinacol boronate ester under basic conditions.
Materials:
-
Aryl pinacol boronate ester of interest
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Potassium Phosphate (K₃PO₄)
-
Internal Standard (e.g., naphthalene, biphenyl - choose one that doesn't co-elute)
-
HPLC system with a UV detector and a C18 column
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 1 mg/mL stock solution of the aryl pinacol boronate ester in acetonitrile.
-
Prepare a 1 mg/mL stock solution of the internal standard in acetonitrile.
-
Prepare a 1 M aqueous solution of K₃PO₄.
-
-
Reaction Setup:
-
In a 4 mL vial, combine 1 mL of the boronate ester stock solution, 1 mL of the 1 M K₃PO₄ solution, and 0.1 mL of the internal standard stock solution.
-
Create a control sample by combining 1 mL of the boronate ester stock, 1 mL of water (instead of base), and 0.1 mL of internal standard.
-
Stir both vials at room temperature (or the desired reaction temperature).
-
-
Time-Point Analysis:
-
Immediately take a t=0 sample: withdraw a 50 µL aliquot from the reaction vial, quench it in 950 µL of a 50:50 acetonitrile/water mobile phase mixture.
-
Repeat this sampling and quenching procedure at regular intervals (e.g., 30 min, 1 hr, 2 hrs, 4 hrs, 8 hrs).
-
-
HPLC Analysis:
-
Inject the quenched samples onto the HPLC.
-
Use a suitable gradient method (e.g., 10-90% acetonitrile in water over 10 minutes) to separate the starting ester, the resulting boronic acid, and the internal standard.
-
Monitor at a wavelength where the aryl compound absorbs (e.g., 254 nm).
-
-
Data Analysis:
-
For each time point, calculate the ratio of the peak area of the boronate ester to the peak area of the internal standard.
-
Normalize the data by setting the ratio at t=0 to 100%.
-
Plot the percentage of remaining boronate ester against time to determine the stability profile and calculate the half-life (t½) of the ester under these conditions.
-
Concluding Remarks: A Strategic Choice
Pinacol boronic esters offer a robust and reliable platform for modern organic synthesis, striking an effective balance between stability for handling and purification, and sufficient reactivity for powerful transformations like the Suzuki-Miyaura coupling.[4][6][15] While they are susceptible to hydrolysis under basic conditions, understanding the kinetics and the potential for direct transmetalation allows for the rational design of reaction protocols. For exceptionally sensitive substrates or when absolute stability is paramount, alternative diols like pinanediol or xanthopinacol provide superior performance.[1][3][12] By applying the principles and protocols outlined in this guide, researchers can confidently select and utilize the appropriate boronic acid surrogate to accelerate their discovery and development efforts.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Miyaura Borylation Reaction [organic-chemistry.org]
- 7. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 8. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 9. Stability of Boronic Esters to Hydrolysis : A Comparative Study | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
- 14. pnas.org [pnas.org]
- 15. Boric acid, pinacol ester | 25240-59-9 | Benchchem [benchchem.com]
Safety Operating Guide
A Guide to the Safe Disposal of 4-Carboxy-2-fluorophenylboronic Acid Pinacol Ester
For researchers at the forefront of pharmaceutical innovation and drug development, the integrity of your work extends beyond the benchtop; it encompasses a commitment to safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 4-Carboxy-2-fluorophenylboronic acid pinacol ester, ensuring the safety of laboratory personnel and adherence to regulatory standards. As boronic acid derivatives are integral to modern synthetic chemistry, understanding their responsible handling from acquisition to disposal is paramount.
Understanding the Hazard Profile
Furthermore, many boronic acid pinacol esters are considered harmful if swallowed.[2] Therefore, it is crucial to treat this compound as hazardous waste. Under no circumstances should this chemical or its empty containers be disposed of in regular trash or flushed down the drain.[3] Improper disposal can lead to personal injury and environmental contamination.
Immediate Safety and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, it is imperative to work within a certified chemical fume hood to minimize inhalation risks. The following personal protective equipment is mandatory:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[1] | Protects against accidental splashes of chemical solutions or contact with solid particulates that can cause serious eye irritation. |
| Hand Protection | Nitrile or neoprene gloves. | Provides a chemical-resistant barrier to prevent skin contact and potential irritation.[1] |
| Body Protection | A fully fastened lab coat.[4] | Protects against contamination of personal clothing and skin. |
| Respiratory | Use only in a well-ventilated area, typically a fume hood.[5][6] | Prevents inhalation of the solid powder or any aerosols generated during handling, which can cause respiratory tract irritation. |
Step-by-Step Disposal Protocol
The disposal of this compound must be systematic and compliant with institutional and national regulations, such as those set by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[7]
Step 1: Waste Segregation and Containerization
-
Designated Waste Containers : Utilize separate, clearly labeled, and sealable containers for solid and liquid waste containing this compound.[8] These containers must be made of a material compatible with the chemical. The original product container can be used if it is in good condition.[3]
-
Labeling : All waste containers must be unequivocally labeled as "Hazardous Waste" and include the full chemical name: "this compound". The label should also indicate the date the first waste was added.[3]
-
Incompatibility : Boronic acids and their esters can be incompatible with strong oxidizing agents, strong acids, and strong bases.[2][3] Ensure that the waste container is stored separately from these materials to prevent dangerous chemical reactions.
Step 2: Solid Waste Disposal
-
Unused or Expired Chemical : Place the original container with the unwanted chemical directly into a designated solid hazardous waste container.
-
Contaminated Materials : Any materials that have come into contact with the chemical, such as weighing paper, contaminated gloves, bench paper, and disposable spatulas, must be collected and placed in the solid hazardous waste container.[3]
Step 3: Liquid Waste Disposal
-
Reaction Mixtures : Quenched reaction mixtures containing the boronic acid ester should be collected in a designated liquid hazardous waste container.
-
Contaminated Solvents : Any solvents used to rinse glassware that was in contact with the chemical must also be collected as hazardous liquid waste.
Step 4: Decontamination of Glassware
-
Initial Rinse : Rinse the contaminated glassware with a suitable organic solvent (e.g., acetone or ethanol) to remove the bulk of the residual boronic acid ester. Collect this rinsate as hazardous liquid waste.
-
Secondary Decontamination : A subsequent wash with a basic solution (e.g., a dilute sodium hydroxide solution) can help to hydrolyze any remaining pinacol ester and convert the boronic acid into a more water-soluble boronate salt. This rinsate must also be collected as hazardous waste.
-
Final Rinse : Perform a final rinse with deionized water. This rinse water should also be collected as hazardous waste.
-
Drying : Allow the cleaned glassware to air dry completely in a well-ventilated area before reuse.
Step 5: Storage and Collection
-
Satellite Accumulation Area : Store all sealed and labeled hazardous waste containers in a designated satellite accumulation area within your laboratory. This area should be under the direct supervision of laboratory personnel.[9]
-
Institutional Procedures : Adhere to your institution's specific procedures for hazardous waste pickup. This typically involves contacting your Environmental Health and Safety (EHS) department to schedule a collection.[3]
-
Documentation : Complete all necessary waste disposal forms provided by your EHS department, providing accurate information about the chemical name, quantity, and hazard classification.[3]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.
Caption: Disposal workflow for this compound.
Regulatory Compliance
Adherence to national and institutional regulations is non-negotiable. Key regulatory frameworks in the United States include:
-
The Resource Conservation and Recovery Act (RCRA) , enforced by the EPA, which governs the management of hazardous waste.[9]
-
OSHA's Hazard Communication Standard (29 CFR 1910.1200) , which mandates that chemical hazards are communicated to employees.[10]
Your institution's Environmental Health and Safety (EHS) department is your primary resource for ensuring compliance with these regulations. Always consult with them for specific guidance and procedures.
By following these detailed procedures, you contribute to a culture of safety and responsibility within your laboratory, ensuring that your groundbreaking research does not come at the cost of personal or environmental well-being.
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. aksci.com [aksci.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
A Senior Application Scientist's Guide to Handling 4-Carboxy-2-fluorophenylboronic Acid Pinacol Ester
As researchers and drug development professionals, our work with novel chemical entities forms the bedrock of innovation. 4-Carboxy-2-fluorophenylboronic acid pinacol ester (CAS No. 1050423-87-4) is a valuable building block in organic synthesis, prized for its role in creating complex molecules. However, its utility is matched by the imperative for meticulous and informed handling. This guide moves beyond mere procedural lists to provide a framework for safety and operational excellence, grounded in the causality of best practices. Our goal is to empower you to handle this reagent with the confidence that comes from a deep understanding of its properties and the rationale behind each safety protocol.
Hazard Identification: Understanding the Risks
Before any container is opened, a thorough understanding of the reagent's potential hazards is non-negotiable. This compound is a combustible solid classified as an irritant. The primary risks are associated with exposure to the powdered form of the chemical.
GHS Hazard Profile Summary:
| Hazard Classification | GHS Code | Description | Target Organs |
| Skin Irritation | H315 | Causes skin irritation. | Skin |
| Serious Eye Irritation | H319 | Causes serious eye irritation. | Eyes |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation. | Respiratory System |
The causality is clear: as a fine solid, the compound can easily become airborne, leading to inhalation, or settle on surfaces, leading to skin and eye contact.[1] Therefore, all handling procedures must be designed to contain the solid and prevent dust generation.
Personal Protective Equipment (PPE): A System of Proactive Defense
PPE is your most immediate barrier against exposure. The selection of appropriate PPE is not a matter of preference but a requirement dictated by the chemical's hazard profile.
| PPE Category | Specification | Rationale |
| Eye & Face Protection | Chemical safety goggles meeting ANSI Z87.1 standards. A full-face shield is recommended for bulk transfers or when a splash risk exists.[1][2][3] | Protects eyes from irritation caused by airborne dust particles.[1][3] |
| Hand Protection | Chemically resistant gloves (e.g., disposable nitrile).[2][3] | Prevents direct skin contact, which can cause irritation. Gloves must be inspected before use and changed immediately upon contamination.[3][4] |
| Body Protection | A fully buttoned, flame-resistant lab coat, long pants, and closed-toe shoes.[3][4] | Protects skin from accidental spills and contact with contaminated surfaces.[3] |
| Respiratory Protection | A NIOSH/MSHA-approved respirator is required if engineering controls are insufficient or when dust may be generated.[1][3] | Prevents inhalation of the powder, which can cause respiratory tract irritation.[3] Engineering controls should always be the primary method of exposure reduction.[3] |
Engineering Controls: Designing a Safe Operational Environment
Your work environment is a critical component of your safety system. Reliance on PPE alone is insufficient; it must be paired with robust engineering controls.
-
Chemical Fume Hood: All handling of this compound solid must be conducted within a certified chemical fume hood.[2][5] This is the primary method for preventing the inhalation of dust and containing any potential spills.
-
Safety Infrastructure: Ensure that a safety shower and an eyewash station are readily accessible and unobstructed before beginning any work.[2][4] Their proximity is crucial for a rapid response in the event of an emergency.
Operational Plan: A Step-by-Step Protocol for Safe Handling
This protocol provides a systematic workflow to minimize risk at every stage of handling. The core principle is the avoidance of dust generation.[1][4]
Step 1: Preparation and Pre-Handling
-
Verify Engineering Controls: Confirm that the chemical fume hood is functioning correctly (check airflow monitor).
-
Clear Workspace: Ensure the work area inside the hood is clean, uncluttered, and free of incompatible materials like strong oxidizing agents.[6][7]
-
Assemble Materials: Place all necessary equipment (spatulas, weigh boats, glassware, waste container) inside the hood before introducing the chemical.
-
Don PPE: Put on all required personal protective equipment as detailed in the table above.
Step 2: Weighing and Transferring the Solid
-
Container Handling: Keep the reagent container tightly closed until you are ready to use it.[1][4]
-
Minimize Dust: Open the container within the fume hood. Use a clean spatula to carefully transfer the desired amount of the solid to a weigh boat or directly into the reaction vessel. Avoid any actions that could create a dust cloud, such as dropping or rapid scooping.[4]
-
Secure Container: Immediately and securely close the main reagent container after dispensing.
Step 3: Post-Handling and Decontamination
-
Clean Workspace: Carefully decontaminate the work surface and any equipment used. A damp wipe can be used to clean residual dust without making it airborne. Dispose of all cleaning materials as hazardous waste.
-
Doff PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last.
-
Hygiene: Wash hands thoroughly with soap and water after handling is complete, even if gloves were worn.[2][4] Do not eat, drink, or smoke in the laboratory.[2]
Caption: Workflow for the safe handling of solid this compound.
Emergency Procedures: Spill and Exposure Response
Preparedness is key to mitigating the impact of an accidental release or exposure.
Small-Scale Spill Response[3]
-
Evacuate: Alert personnel in the immediate area and restrict access.
-
Ventilate: Ensure the fume hood is operating.
-
Contain: Cover the spill with an inert absorbent material such as sand or vermiculite. Do not use combustible materials.
-
Clean-up: Carefully sweep or scoop the contained material into a clearly labeled, sealed container for hazardous waste disposal. Avoid raising dust.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][6]
-
Skin Contact: Remove contaminated clothing. Flush skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[1][6]
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, provide artificial respiration. Seek immediate medical attention.[1][6]
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
Disposal Plan: Responsible Waste Management
Proper disposal is a critical final step in the chemical handling lifecycle.
-
Hazardous Waste: All waste generated from the use of this compound, including contaminated PPE, empty containers, and cleaning materials, must be considered hazardous waste.[2][5]
-
Segregation: Use separate, clearly labeled, and sealable containers for waste.[5] The label must read "Hazardous Waste" and include the full chemical name: "this compound".[5]
-
Institutional Protocols: Store sealed waste containers in a designated satellite accumulation area. Adhere strictly to your institution's specific procedures for hazardous waste collection and disposal.[5] Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain.[5]
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
